Pinacidil
Description
Pinacidil is a cyanoguanidine drug that acts by opening ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles and decreasing peripheral vascular resistance. The above processes result in reduced blood pressure. This drug has been discontinued by the FDA.
A guanidine that opens POTASSIUM CHANNELS producing direct peripheral vasodilatation of the ARTERIOLES. It reduces BLOOD PRESSURE and peripheral resistance and produces fluid retention. (Martindale The Extra Pharmacopoeia, 31st ed)
Structure
3D Structure
Properties
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNZDGDKPTYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85371-64-8 (Parent) | |
| Record name | Pinacidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048249 | |
| Record name | Pinacidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60560-33-0, 85371-64-8 | |
| Record name | Pinacidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60560-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pinacidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinacidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pinacidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACIDIL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4UGO5K0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pinacidil mechanism of action in vascular smooth muscle
An In-depth Technical Guide to the Mechanism of Action of Pinacidil (B1677893) in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, orally active antihypertensive agent that induces peripheral vasodilation by directly relaxing vascular smooth muscle.[1] Structurally and mechanistically distinct from other vasodilators like calcium channel blockers or nitrates, this compound belongs to a class of drugs known as potassium channel openers (KCOs).[1][2] Its primary therapeutic effect—the reduction of blood pressure—is a direct consequence of its novel mechanism of action at the cellular level of the vasculature.[3] This guide provides a detailed examination of the molecular signaling pathways, quantitative effects, and key experimental methodologies used to elucidate the action of this compound on vascular smooth muscle cells (VSMCs).
Core Mechanism of Action: KATP Channel Activation
The principal mechanism by which this compound exerts its vasodilatory effect is through the activation of ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of vascular smooth muscle cells.[4][5]
-
K+ Efflux and Hyperpolarization: Activation of K-ATP channels increases the membrane's permeability to potassium ions (K+).[3][6] This leads to an increased efflux of K+ from the cell, down its electrochemical gradient. The loss of positive charge from the cell's interior causes the membrane potential to become more negative, a state known as hyperpolarization.[1][6] this compound has been shown to cause a concentration-dependent hyperpolarization in the smooth muscle of rat resistance vessels.[6]
-
Inhibition of Voltage-Gated Calcium Channels: The hyperpolarization of the cell membrane leads to the closure of voltage-dependent L-type calcium channels. These channels are a primary route for calcium ion (Ca2+) entry into VSMCs, which is a critical trigger for muscle contraction. By closing these channels, this compound indirectly reduces the influx of Ca2+.[1]
-
Reduction in Intracellular Calcium: The diminished influx of Ca2+ results in a lower cytosolic free calcium concentration ([Ca2+]i).[7] Since the interaction of calcium with calmodulin and the subsequent activation of myosin light-chain kinase are essential for smooth muscle contraction, this reduction in [Ca2+]i is the ultimate cause of muscle relaxation.[7]
-
Vasodilation: The collective relaxation of individual VSMCs within the walls of arteries and arterioles leads to an increase in the vessel diameter, or vasodilation. This reduces peripheral vascular resistance, thereby lowering blood pressure.[1]
Studies have confirmed that the K-ATP channel antagonist glibenclamide can inhibit the effects of this compound, providing strong evidence for this primary mechanism.[7][8]
Secondary and Other Proposed Mechanisms
While K-ATP channel activation is the primary mechanism, some studies suggest this compound may have additional effects:
-
Large-Conductance Ca2+-Activated K+ (BKCa) Channels: Some evidence indicates that this compound may also activate BKCa channels, which would also contribute to membrane hyperpolarization.[9][10]
-
Inhibition of G-Protein Signaling: At higher concentrations (greater than 3 µM), this compound may inhibit receptor-mediated, G-protein-coupled signaling pathways, further contributing to the reduction in contractile tone.[7]
Signaling Pathway Visualization
The core signaling cascade initiated by this compound in vascular smooth muscle is illustrated below.
Caption: this compound signaling pathway in vascular smooth muscle.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies on this compound.
Table 1: Potency of this compound (EC50 / IC50 Values)
| Preparation | Agonist / Condition | Parameter | Value | Reference |
| Rat Aortic Strips | Serotonin | EC50 | 0.3 µM | [2] |
| Rat Aorta Ring VSMC | KCl-induced precontraction | EC50 | 0.62 µM | [4] |
| Canine Cephalic Veins | Phenylephrine | EC50 | 0.43 µM | [11] |
| Porcine/Human Coronary Arteries | Serotonin | IC50 | ~1.2 µM | [8] |
| Canine Coronary Artery (Dispersed Cells) | Phenylephrine | IC50 | 0.68 nM | [12] |
| Cat Papillary Muscle | Negative Inotropy | EC50 | 4.1 µM | [11] |
| Canine Purkinje Fibers | Action Potential Shortening | EC50 | 2.6 µM | [11] |
Table 2: Electrophysiological Properties
| Channel Type | Preparation | Parameter | Value | Reference |
| ATP-sensitive K+ Channel (K-ATP) | Human Coronary Artery VSMC | Single-channel conductance | ~17 pS | [9] |
| Large-conductance Ca2+-activated K+ (BKCa) | Human Coronary Artery VSMC | Single-channel conductance | ~150 pS | [9] |
| "Big" K+ Channel | Vascular Muscle (Symmetrical K+) | Unitary conductance | 200 pS | [10] |
Key Experimental Protocols
The mechanism of this compound has been defined through several key experimental approaches.
Isometric Tension Studies
These experiments measure the contractile force of isolated blood vessel segments to directly assess the relaxing properties of a compound.
Methodology:
-
Tissue Preparation: A blood vessel (e.g., rat aorta, porcine coronary artery) is carefully dissected and cut into rings 2-4 mm in length. The endothelium may be mechanically removed in some rings to test for endothelium-dependent effects.[8]
-
Mounting: Rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer.
-
Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a resting tension for 60-90 minutes. A stable contraction is then induced using a vasoconstrictor agent such as noradrenaline, serotonin, or a high concentration of potassium chloride (KCl).[2][6][8]
-
Drug Administration: Once a stable contractile plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.
-
Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the maximal pre-contraction. An IC50 value is calculated from the resulting concentration-response curve.
Caption: Workflow for an isometric tension study.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and membrane potential in single isolated cells.
Methodology:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from blood vessel tissue.
-
Pipette and Seal: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate electrolyte solution and pressed against the membrane of a single VSMC. Suction is applied to form a high-resistance "gigaseal."
-
Configuration:
-
Whole-Cell: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. This is used to measure the total membrane current and potential.[8][13]
-
Inside-Out: The patch is excised from the cell, with the intracellular face of the membrane exposed to the bath solution. This is ideal for studying how intracellular factors (like ATP) and drugs affect single-channel activity.[14]
-
-
Data Acquisition:
-
Voltage-Clamp: The membrane potential is held constant by the amplifier, and the current flowing across the membrane is measured. This is used to record K+ currents activated by this compound.
-
Current-Clamp: The current flowing across the membrane is controlled (often held at zero), and changes in the membrane potential are measured. This is used to directly observe this compound-induced hyperpolarization.
-
-
Drug Application: this compound is applied to the bath solution (or via the pipette) and the resulting changes in current or voltage are recorded.
Caption: Workflow for a patch-clamp electrophysiology experiment.
Conclusion
This compound's mechanism of action in vascular smooth muscle is a well-defined process centered on the opening of ATP-sensitive potassium channels. This single action initiates a cascade of events—membrane hyperpolarization, closure of voltage-gated calcium channels, and a reduction in intracellular calcium—that culminates in muscle relaxation and vasodilation. This distinct mechanism established this compound and subsequent KCOs as a unique class of antihypertensive agents. The combination of functional studies on whole tissues and precise electrophysiological measurements on single cells has been crucial in providing a comprehensive understanding of its therapeutic effect at the molecular level.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound actions on ion channels in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The relation between vascular relaxant and cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relaxation by cromakalim and this compound of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pinacidil: A Technical Guide for Researchers
Introduction: Pinacidil (B1677893) is a potent antihypertensive agent belonging to the class of drugs known as potassium channel openers. Its unique mechanism of action, which involves the direct relaxation of vascular smooth muscle, set it apart from other vasodilators at the time of its development. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for professionals in drug development and cardiovascular research.
Discovery and Development
The journey to this compound began with the routine pharmacological screening of pyridylthiourea compounds.[1] Initial studies identified these compounds as having promising antihypertensive effects.[2] Subsequent chemical modifications and structure-activity relationship (SAR) studies led to the replacement of the less active thiourea (B124793) functional group with an N-cyanoguanidine moiety.[2] This key substitution resulted in the synthesis of N''-cyano-N-4-pyridinyl-N'-(1,2,2-trimethylpropyl)guanidine, a compound designated P 1134, which was later named this compound.[1] Preclinical studies confirmed that this compound's vasodilatory action was not mediated by any of the then-known mechanisms, heralding the discovery of a new class of therapeutic agents: the potassium channel openers.[2][3]
Mechanism of Action: Opening K-ATP Channels
This compound exerts its primary pharmacological effect by activating ATP-sensitive potassium channels (K-ATP) in the cell membranes of vascular smooth muscle.[1][4]
The Signaling Pathway:
-
Binding and Channel Activation: this compound binds to the K-ATP channel complex, increasing its open probability.[5]
-
Potassium Efflux: This activation leads to an increased efflux of potassium (K+) ions out of the smooth muscle cell, following their electrochemical gradient.[6][7]
-
Hyperpolarization: The outward movement of positive charge results in hyperpolarization of the cell membrane, making it more negative.[1][8]
-
Inhibition of Calcium Influx: Hyperpolarization decreases the likelihood of voltage-gated calcium channels (VGCCs) opening in response to depolarizing stimuli.[1] This leads to a net reduction in the influx of extracellular calcium (Ca2+).
-
Vasorelaxation: The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to the relaxation of the vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[6]
The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of this compound-induced vasorelaxation.
In cardiac myocytes, this compound's activation of K-ATP channels has also been shown to stimulate the Na+/Ca2+ exchanger through a nitric oxide (NO)/cGMP/PKG signaling pathway.[9][10]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-isothiocyanatopyridine. The general workflow involves the formation of a thiourea intermediate, followed by conversion to a carbodiimide, and finally, reaction with cyanamide (B42294) to yield the target compound.
The following diagram outlines a common synthetic route.
References
- 1. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. circres.ahajournals.org [circres.ahajournals.org]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes | Semantic Scholar [semanticscholar.org]
Pinacidil as a Selective SUR2B Potassium Channel Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacidil (B1677893) is a potent, orally active antihypertensive agent that functions as a direct-acting peripheral vasodilator.[1][2] Its mechanism of action is fundamentally linked to its role as a potassium channel opener (KCO), a class of drugs that promotes potassium efflux from cells, leading to membrane hyperpolarization and relaxation of vascular smooth muscle.[1][3][4] This technical guide provides an in-depth exploration of this compound's molecular mechanism, with a specific focus on its selective agonism of ATP-sensitive potassium (KATP) channels containing the SUR2B subunit, the predominant isoform in vascular smooth muscle. This document details the underlying signaling pathways, summarizes key quantitative pharmacological data, and provides comprehensive experimental protocols for studying its activity.
Introduction to this compound and KATP Channels
This compound, a cyanoguanidine derivative, was developed for the management of essential hypertension.[1][5] Unlike other vasodilators, its action is not mediated by common pathways such as adrenergic, cholinergic, or histaminergic receptors, nor does it involve alterations in cAMP or cGMP levels.[2] Instead, this compound's therapeutic effect stems from its ability to directly open KATP channels.
KATP channels are crucial metabolic sensors that couple a cell's energetic state to its membrane potential.[6] These channels are complex hetero-octameric structures, composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6][7] The specific combination of these subunits dictates the channel's tissue distribution and pharmacological properties:
-
Kir6.2/SUR1: Predominantly found in pancreatic β-cells.
-
Kir6.2/SUR2A: The major isoform in cardiac and skeletal muscle.[6][8]
-
Kir6.1/SUR2B: Primarily expressed in vascular smooth muscle.[7][8][9][10]
This compound exerts its vasodilatory effects by selectively targeting the Kir6.1/SUR2B channel isoform, making it a valuable tool for both therapeutic applications and cardiovascular research.[7][9][10]
Molecular Mechanism of Action
The primary action of this compound is to increase the open probability of the KATP channel. This leads to an efflux of K+ ions down their electrochemical gradient, causing the smooth muscle cell membrane to hyperpolarize.[1][4][11] This hyperpolarization makes it more difficult for voltage-gated Ca2+ channels to open in response to depolarizing stimuli, thereby reducing the influx of extracellular Ca2+ and leading to vasodilation.[4][12]
Cryo-electron microscopy studies have revealed that KCOs like this compound and its analogue P1075 bind to a common site within the transmembrane domain (TMD) of the SUR2 subunit.[6] This binding pocket, embraced by several transmembrane helices, is distinct from the nucleotide-binding domains but allosterically enhances channel opening, particularly in the presence of Mg-nucleotides.[6][13]
Selectivity Profile of this compound
While this compound is a potent activator of SUR2-containing channels, its selectivity between the SUR2A (cardiac) and SUR2B (vascular) isoforms has been a subject of detailed investigation. Some studies using heterologously expressed channels have shown that this compound activates both SUR2A/Kir6.2 and SUR2B/Kir6.2 channels with similar potencies.[14][15] However, other evidence suggests a higher affinity for the SUR2B subtype, which is consistent with its primary therapeutic effect as a vasodilator rather than a cardiac agent.[8][16] this compound is approximately 5 times more specific for SUR2B than for SUR2A and has a very low affinity for SUR1 channels, underscoring its vascular selectivity.[16]
This profile distinguishes it from other KCOs like nicorandil (B1678753), which shows a much greater preference for SUR2B over SUR2A, and diazoxide, which also potently activates pancreatic SUR1 channels.[9][14][15]
Data Presentation: Pharmacological Profile of this compound
Table 1: Potency of this compound on Recombinant KATP Channel Subtypes
| Channel Composition | Cell Type | EC50 (μM) | Reference |
| SUR2B / Kir6.2 | HEK293T | ~ 2 | [14][15] |
| SUR2A / Kir6.2 | HEK293T | ~ 10 | [14][15] |
| SUR2B / Kir6.1 | HEK-293 | 6.50 | [17] |
Table 2: Vasodilatory and Functional Potency of this compound
| Preparation | Species | Effect | EC50 / ED50 (μM) | Reference |
| Rat Aortic Strips | Rat | Relaxation | 0.3 | [2] |
| Rat Resistance Vessels | Rat | Inhibition of Tone | Concentration-dependent | [11] |
| In Vivo Neocortex | Rat/Mouse | Vasodilation | Dissociation Constant (Kd) = 0.135 | [16] |
Key Experimental Protocols
Investigating the pharmacological properties of this compound involves a range of techniques from molecular to whole-organism levels. Detailed below are standard protocols for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion flow through KATP channels in the membrane of a single cell, providing definitive evidence of channel opening.
Objective: To measure this compound-induced KATP currents in a cell line heterologously expressing Kir6.1/SUR2B channels.
Methodology:
-
Cell Culture: T-REx-HEK293 cells stably transfected with Kir6.1 and SUR2B subunits are cultured under standard conditions.[18]
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with external solution.
-
Solutions:
-
Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjusted to pH 7.3 with KOH.
-
Bath (External) Solution (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES. Adjusted to pH 7.4 with KOH. High K+ is used to isolate potassium currents.
-
-
Recording:
-
A high-resistance "giga-seal" is formed between a glass micropipette and the cell membrane.[19]
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.[19]
-
The cell is held at a command potential (e.g., -60 mV), and voltage ramps are applied to measure current-voltage (I-V) relationships.
-
A baseline current is recorded in the external solution.
-
This compound (e.g., 10 µM) is then added to the bath solution. A significant increase in outward current indicates the opening of KATP channels.[18]
-
To confirm the current is via KATP channels, the specific blocker Glibenclamide (e.g., 10 µM) can be co-applied, which should reverse the effect of this compound.[12][18]
-
In Vitro Vasodilation Assay
This assay assesses the functional consequence of KATP channel opening on vascular tissue by measuring changes in arterial tension.
Objective: To determine the concentration-response relationship for this compound-induced relaxation in isolated arterial rings.
Methodology:
-
Tissue Preparation: A segment of a blood vessel (e.g., rat thoracic aorta or mesenteric artery) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.[2][12]
-
Mounting: The artery is cut into rings (2-3 mm) and mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[20] One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are equilibrated under a resting tension (e.g., 1-2 g) for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as Norepinephrine (e.g., 1 µM) or Serotonin (e.g., 1 µM), to induce a stable, submaximal tone.[2][12]
-
Drug Application: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM. The relaxation response is recorded after each addition until a maximal effect is observed.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tone. A concentration-response curve is plotted to determine the EC50 value.
Radioligand Binding Assay
This assay is used to characterize the binding interaction of a drug with its receptor target.
Objective: To determine the binding affinity of this compound for the SUR2B subunit using a competitive binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) overexpressing the Kir6.1/SUR2B channel or from native tissues rich in the target (e.g., vascular smooth muscle).
-
Radioligand: A tritiated analogue of a high-affinity KCO, such as [3H]P1075 (a this compound analogue), is used as the radioligand.[13][21]
-
Assay Protocol (Filtration Method):
-
In assay tubes, incubate a fixed concentration of the radioligand (typically at or below its Kd value) with the membrane preparation.[22][23]
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radioactive ligand to saturate the specific binding sites.[23]
-
The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer.[22]
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined, from which the inhibition constant (Ki) can be calculated.
Conclusion
This compound is a well-characterized potassium channel opener that exhibits functional selectivity for the SUR2B subunit of KATP channels, the predominant isoform in vascular smooth muscle. Its ability to induce membrane hyperpolarization and subsequent vasodilation forms the basis of its antihypertensive effects. The experimental protocols detailed in this guide—electrophysiology, vasodilation assays, and radioligand binding—provide a robust framework for investigating the molecular pharmacology of this compound and other KCOs. As a prototype for drugs targeting KATP channels, this compound remains a critical pharmacological tool for researchers and a valuable reference compound in the development of new, more selective modulators of vascular tone.[24]
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new vasodilator, in the treatment of patients with moderate to severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential response of K(ATP) channels containing SUR2A or SUR2B subunits to nucleotides and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kir6.1- and SUR2-dependent KATP overactivity disrupts intestinal motility in murine models of Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The stereoenantiomers of a this compound analog open or close cloned ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 17. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. Synthesis of and radioligand binding studies with a tritiated this compound analogue: receptor interactions of structurally different classes of potassium channel openers and blockers [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. revvity.com [revvity.com]
- 24. Clinical pharmacology of this compound, a prototype for drugs that affect potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research of Pinacidil's Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the vasodilatory mechanisms of Pinacidil (B1677893), a pioneering ATP-sensitive potassium channel (KATP) opener. The information presented herein is curated from key early studies that elucidated its core pharmacological activities.
Core Mechanism of Action: KATP Channel Opening and Vasodilation
Early investigations firmly established this compound as a direct-acting vasodilator.[1] Unlike many vasodilators of its time, its mechanism was found to be independent of classical pathways such as alpha- or beta-adrenergic, cholinergic, or histaminergic receptor blockade.[1] Furthermore, its action does not involve the modulation of cyclic AMP or cyclic GMP levels, nor does it directly block voltage-gated calcium channels in the manner of conventional calcium channel antagonists.[1][2]
The primary mechanism of this compound's vasodilatory effect is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2][3][4] This action leads to an increase in potassium efflux, driving the membrane potential towards its equilibrium potential for potassium, resulting in hyperpolarization.[2] The hyperpolarized state of the cell membrane makes it less excitable, thereby reducing the probability of opening voltage-dependent calcium channels. This leads to a decrease in the influx of extracellular calcium and a subsequent reduction in intracellular calcium concentration, which is the direct trigger for smooth muscle relaxation and vasodilation.[5][6] The inhibitory effect of this compound on noradrenaline-induced contractions can be antagonized by the KATP channel blocker, glibenclamide, providing strong evidence for this mechanism.[3][5]
dot
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data from Early Studies
The following tables summarize key quantitative data from early in vitro and in vivo studies on this compound's vasodilatory and related effects.
Table 1: In Vitro Vasorelaxant Potency of this compound
| Preparation | Contractile Agent | Parameter | Value | Reference |
| Rat Aortic Strips | Serotonin (B10506) | ED50 | 0.3 µM | [1] |
| Rat Aortic Strips | Norepinephrine (B1679862) | - | Concentration-dependent inhibition (0.1-100 µM) | [5] |
| Rat Portal Vein | Norepinephrine | - | Concentration-dependent inhibition | [2] |
| Rat Portal Vein | KCl (20 mmol/L) | -log IC50 | 6.2 | |
| Canine Cephalic Veins | Phenylephrine | EC50 | 0.43 ± 0.09 µM | [7] |
| Isolated Monkey Mesenteric Artery | Prostaglandin F2α | - | Potent relaxation | [8] |
Table 2: Comparative In Vitro Potency of Vasodilators
| Preparation | Contractile Agent | Drug | ED50 | Reference |
| Rat Aortic Strips | Serotonin | This compound | 0.3 µM | [1] |
| Rat Aortic Strips | Serotonin | Minoxidil | 0.1 mM | [1] |
| Rat Aortic Strips | Serotonin | Hydralazine | 0.2 mM | [1] |
Table 3: Electrophysiological Effects of this compound
| Preparation | Parameter | Effect | Concentration | Reference |
| Rat Portal Vein | Membrane Potential | Hyperpolarization | Dose-dependent | [2] |
| Canine Purkinje Fibers | Action Potential Duration | 82 ± 3% decrease | 3 x 10⁻⁵ M | [7] |
| Canine Ventricular Muscle | Action Potential Duration | 54 ± 2% decrease | 3 x 10⁻⁵ M | [7] |
| Canine Purkinje Fibers | Action Potential Duration | EC50 for reduction: 2.6 ± 0.5 µM | - | [7] |
| Human Coronary Artery Smooth Muscle Cells | KATP Channel Conductance | ~17 pS | - | [3] |
| Rat Azygos Vein Vascular Muscle Cells | K+ Currents | 50-300% increase (with >300 µM intracellular Ca2+) | 1-50 µM | [9] |
Table 4: Antagonism by Glibenclamide
| Preparation/Effect | This compound Concentration | Glibenclamide Concentration | Observation | Reference |
| Inhibition of Norepinephrine-induced effects in Rat Aorta | ≤ 10 µM | - | Antagonized by glibenclamide | [5] |
| This compound-induced K+ current in human coronary artery smooth muscle cells | 1 µM | 3 µM | Blocked | [3] |
| This compound-induced inhibition of acetylcholine (B1216132) release in rat atria | 10 µM | 1 µM | Prevented |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key early experiments that characterized this compound's vasodilatory properties.
In Vitro Vasorelaxation Studies (Organ Bath)
These experiments were crucial in determining the direct relaxant effect of this compound on vascular smooth muscle.
-
Tissue Preparation:
-
Male Wistar rats were euthanized, and the thoracic aorta or portal vein was excised.
-
The isolated vessel was placed in cold, oxygenated Krebs-Henseleit solution.
-
Connective tissue was carefully removed, and the vessel was cut into rings (typically 2-4 mm in length). For some experiments, the endothelium was denuded by gently rubbing the intimal surface.
-
-
Organ Bath Setup:
-
Vascular rings were mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution.
-
The solution was maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂ to maintain a physiological pH.
-
One hook was fixed, while the other was connected to an isometric force transducer to record changes in tension.
-
An initial resting tension (e.g., 1-2 grams) was applied, and the tissue was allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimental Procedure:
-
A stable contraction was induced using a contractile agent such as norepinephrine (e.g., 10⁻⁷ to 10⁻⁶ M) or serotonin (e.g., 10⁻⁶ M).
-
Once a plateau in contraction was reached, cumulative concentrations of this compound were added to the organ bath to generate a concentration-response curve.
-
Relaxation was expressed as a percentage of the pre-induced contraction.
-
For antagonist studies, tissues were pre-incubated with glibenclamide (e.g., 1-10 µM) before the addition of the contractile agent and this compound.
-
-
Krebs-Henseleit Solution Composition (typical):
-
NaCl: ~118 mM
-
KCl: ~4.7 mM
-
CaCl₂: ~2.5 mM
-
MgSO₄: ~1.2 mM
-
KH₂PO₄: ~1.2 mM
-
NaHCO₃: ~25 mM
-
Glucose: ~11 mM
-
dot
Caption: Workflow for in vitro vasorelaxation studies.
Electrophysiological Studies (Patch Clamp)
Patch clamp techniques were employed to directly measure the effects of this compound on ion channel activity and membrane potential in single vascular smooth muscle cells.
-
Cell Isolation:
-
Vascular smooth muscle cells were enzymatically dispersed from tissues like the rat azygos vein or human coronary arteries.
-
This typically involved incubation in a low-calcium physiological salt solution containing enzymes such as collagenase and papain.
-
-
Recording Setup:
-
Isolated cells were placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a fire-polished tip (1-5 MΩ resistance) was filled with a pipette solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane.
-
The whole-cell configuration was achieved by applying a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.
-
-
Electrophysiological Recordings:
-
Membrane currents were recorded using a patch-clamp amplifier in voltage-clamp mode, or membrane potential was recorded in current-clamp mode.
-
To isolate potassium currents, other ion channels were often blocked pharmacologically.
-
This compound was applied to the bath solution, and its effect on potassium currents or membrane potential was recorded.
-
-
Typical Solutions:
-
Bath Solution (extracellular): A physiological salt solution containing (in mM): NaCl (e.g., 130-140), KCl (e.g., 5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4.
-
Pipette Solution (intracellular): Typically contained a high concentration of a potassium salt (e.g., KCl or K-aspartate, ~140 mM), MgCl₂, HEPES, and a calcium buffer like EGTA. The ATP concentration could be varied to study the ATP-sensitive nature of the channels.
-
dot
Caption: Workflow for patch clamp electrophysiology experiments.
Ion Flux Assays (⁸⁶Rb⁺ and ⁴²K⁺ Efflux)
These assays provided a functional measure of potassium channel opening by quantifying the movement of potassium ions (or their surrogates) across the cell membrane.
-
Tissue Preparation and Loading:
-
Vascular tissue (e.g., rat aorta or portal vein) was prepared as for organ bath studies.
-
The tissue was incubated in a physiological salt solution containing a radioactive potassium isotope, either ⁴²K⁺ or its congener ⁸⁶Rb⁺, for a sufficient time to allow for cellular uptake and equilibration.
-
-
Efflux Measurement:
-
After loading, the tissue was transferred to a series of tubes containing non-radioactive physiological salt solution for brief, sequential time intervals.
-
The radioactivity in each of these washout solutions was measured using a scintillation counter.
-
This initial phase established a baseline rate of ion efflux.
-
The tissue was then exposed to this compound, and the collection of washout samples continued.
-
An increase in the rate of radioactivity appearing in the washout solutions indicated an increase in potassium permeability.
-
At the end of the experiment, the remaining radioactivity in the tissue was also measured to calculate the fractional efflux rate.
-
-
Data Analysis:
-
The rate of efflux was often expressed as a rate constant, calculated from the amount of radioactivity lost during a collection period divided by the total radioactivity in the tissue at the start of that period.
-
dot
Caption: Workflow for ion flux (⁸⁶Rb⁺/⁴²K⁺ efflux) assays.
References
- 1. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxation by this compound in isolated perfused lungs is enhanced in rats with hypoxic pulmonary hypertension but is dependent on the constrictor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The relation between vascular relaxant and cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacological studies on this compound, a new antihypertensive agent. (3). Studies on the vasodilating effects in isolated monkey arteries and the peripheral hypotensive mechanism in SHR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion channel effects of this compound in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pinacidil: An In-depth Technical Guide for Drug Development Professionals
An exploration of the molecular determinants of Pinacidil's activity as a potent opener of ATP-sensitive potassium channels, providing a comprehensive analysis for researchers in pharmacology and medicinal chemistry.
Introduction
This compound, a cyanoguanidine derivative, is a well-established ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] This activity stems from its ability to open KATP channels in the cell membrane of smooth muscle cells. The opening of these channels leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in muscle relaxation.[3]
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound and its analogs. By systematically analyzing how modifications to its chemical structure influence its biological activity, we aim to provide a valuable resource for scientists engaged in the design and development of novel KATP channel openers. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing compound activity, and presents critical signaling pathways and experimental workflows through explanatory diagrams.
Core Structure-Activity Relationships
The core structure of this compound can be divided into three key components: the pyridyl head, the cyanoguanidine linker, and the aliphatic tail. SAR studies have revealed that modifications to each of these regions can significantly impact the compound's potency and selectivity as a KATP channel opener.
The Pyridyl Head
The 3- or 4-pyridyl group is a crucial feature for the vasorelaxant activity of this compound analogs. Studies on N-alkyl-N'-pyridyl-N''-cyanoguanidines have shown that compounds with a 3- or 4-pyridyl group exhibit optimal activity.[4]
The Cyanoguanidine Linker
The cyanoguanidine moiety is another critical determinant of this compound's activity. Replacement of the cyanoguanidine group with other linkers, such as a thiourea, generally leads to a significant decrease in potency.[4]
The Aliphatic Tail
The nature of the alkyl substituent on the terminal nitrogen of the cyanoguanidine plays a significant role in the potency of this compound analogs. Optimal activity is generally observed with branched alkyl groups containing four to seven carbon atoms.[4] For instance, the (-)-enantiomer of this compound, which possesses a specific stereochemistry in its pinacolyl radical, is more active than the (+)-enantiomer both in vitro and in vivo, highlighting the importance of the tail's three-dimensional conformation.[3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a selection of this compound analogs and related cyanoguanidine derivatives. The data is compiled from various studies and presented to facilitate comparison of the effects of structural modifications on KATP channel opening activity, typically measured as vasorelaxant potency (EC50).
| Compound | R (Alkyl Group) | Pyridyl Position | Vasorelaxant Activity (EC50, µM) | Reference |
| This compound | 1,2,2-trimethylpropyl | 4 | 0.3 (rat aorta) | [5] |
| Analog 1 | tert-butyl | 3 | Potent | [4] |
| Analog 2 | tert-pentyl | 3 | Highly Potent | [4] |
| Analog 3 | Isopropyl | 3 | Active | [4] |
| Analog 4 | n-butyl | 3 | Moderately Active | [4] |
Table 1: SAR of N-alkyl-N'-pyridyl-N''-cyanoguanidines. This table illustrates the impact of varying the alkyl substituent and the position of the nitrogen in the pyridine (B92270) ring on the vasorelaxant activity of this compound analogs.
Experimental Protocols
The evaluation of this compound and its analogs as KATP channel openers involves a variety of in vitro and ex vivo assays. Below are detailed protocols for key experiments cited in the literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds to the KATP channel. It typically utilizes a radiolabeled ligand that binds to a specific site on the channel, and the ability of a test compound to displace this radioligand is measured.
Protocol:
-
Membrane Preparation: A10 cells, a vascular smooth muscle cell line, are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in the assay buffer.[5][6]
-
Binding Incubation: The membrane preparation is incubated with a fixed concentration of a tritiated KATP channel opener, such as [3H]-P1075, and varying concentrations of the test compound.[5][6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound.
Vasorelaxation Assay in Isolated Arteries
This ex vivo assay directly measures the functional effect of KATP channel openers on vascular smooth muscle tone.
Protocol:
-
Tissue Preparation: Thoracic aortas are dissected from rats, and arterial rings of a few millimeters in length are prepared. These rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture of 95% O2 and 5% CO2.[7][8]
-
Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as norepinephrine (B1679862) or a high concentration of potassium chloride (KCl).[7][8]
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the arterial ring is measured isometrically using a force transducer.
-
Data Analysis: The concentration-response curve for each compound is plotted, and the EC50 value (the concentration that produces 50% of the maximal relaxation) is calculated.
Electrophysiological Recording in Vascular Smooth Muscle Cells
Patch-clamp electrophysiology is used to directly measure the opening of KATP channels in single vascular smooth muscle cells.
Protocol:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from rat mesenteric arteries or aorta.[9][10]
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record membrane currents. A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a single smooth muscle cell.[9][11]
-
Voltage Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion channel currents.
-
Compound Application: The test compound is applied to the cell via the perfusion system.
-
Data Analysis: The effect of the compound on the outward K+ current is measured. An increase in the outward current at a given membrane potential is indicative of KATP channel opening.
Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for this compound SAR studies.
References
- 1. This compound | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Pinacidil on Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893) is a potent antihypertensive agent that primarily functions as a potassium channel opener. Its effects on cardiac myocytes have been a subject of extensive in vitro research to elucidate its mechanism of action and potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the in vitro effects of this compound on cardiac myocytes, with a focus on its electrophysiological properties, impact on intracellular calcium handling, and cardioprotective mechanisms. The information is compiled from peer-reviewed scientific literature to support further research and drug development endeavors.
Core Mechanism of Action: K-ATP Channel Activation
The principal in vitro effect of this compound on cardiac myocytes is the activation of ATP-sensitive potassium (K-ATP) channels.[1][2][3][4] This action is dependent on the intracellular concentration of adenosine (B11128) triphosphate (ATP); this compound's ability to open these channels is antagonized by high levels of ATP.[1][2][3][4] The opening of K-ATP channels leads to an increase in potassium conductance, which hyperpolarizes the cell membrane and shortens the action potential duration (APD).[1][2][5] This effect is reversible and can be blocked by K-ATP channel inhibitors such as glibenclamide (also known as glyburide).[1][2]
This compound is considered a non-selective K-ATP channel opener, acting on both sarcolemmal (sarcK-ATP) and mitochondrial (mitoK-ATP) channels.[6] The activation of sarcK-ATP channels is primarily responsible for the observed electrophysiological changes, while the opening of mitoK-ATP channels is linked to its cardioprotective effects.[6][7]
Electrophysiological Effects
The most prominent electrophysiological effect of this compound in vitro is the shortening of the cardiac action potential duration (APD).[1][2][5] This is a direct consequence of the increased outward potassium current through the activated K-ATP channels. Studies have shown a concentration-dependent reduction in APD in various cardiac preparations, including papillary muscle and isolated ventricular myocytes.[1][5]
Interestingly, while this compound shortens the APD, it does not necessarily shorten the QT interval on an electrocardiogram to the same extent.[8] This discrepancy is thought to be related to the duration of the intracellular calcium transient, which may not decrease in parallel with the APD.[8] this compound has been shown to suppress early afterdepolarizations (EADs) but not delayed afterdepolarizations (DADs).[9]
Quantitative Data on Electrophysiological Effects
| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |
| Action Potential Duration (APD) | Canine Purkinje fibers | 10⁻⁶ M | 91 ± 2% decrease | [5] |
| Action Potential Duration at 90% Repolarization (APD₉₀) | Rabbit heart | 80 µM | Shortened to 105 ± 10 ms (B15284909) | [8] |
| Action Potential Duration at 90% Repolarization (APD₉₀) | Rabbit heart | 1 µM | Significant reduction from 178 ± 25 ms to 150 ± 20 ms | [10] |
| QT Interval | Rabbit heart | 80 µM | Prolonged to 199 ± 14 ms | [8] |
| QT Interval | Rabbit heart | 1 µM | Significant reduction from 267 ± 35 ms to 224 ± 26 ms | [10] |
Effects on Intracellular Calcium and Contractility
This compound's influence extends to intracellular calcium (Ca²⁺) handling and myocyte contractility. By opening K-ATP channels, this compound can indirectly affect calcium influx through L-type calcium channels due to the shortened action potential. Furthermore, this compound has been shown to stimulate the Na⁺/Ca²⁺ exchanger (NCX).[11] This stimulation is mediated through the activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[11]
In studies simulating cardioplegic arrest, this compound improved the recovery of contractile function in isolated rat cardiomyocytes.[12] This was associated with an increase in the amplitude of intracellular calcium transients and a faster decay of caffeine-induced calcium transients, suggesting improved sarcoplasmic reticulum function.[12]
Quantitative Data on Contractility and Calcium Handling
| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |
| Amplitude of Contraction (post-cardioplegia) | Rat cardiomyocytes | 50 µM | Recovery to 98.30% ± 9.90% (vs. 81.00% ± 11.25% without this compound) | [12] |
| Peak Velocity of Cell Shortening (post-cardioplegia) | Rat cardiomyocytes | 50 µM | Recovery to 100.90% ± 13.79% (vs. 76.89% ± 18.14% without this compound) | [12] |
| Na⁺/Ca²⁺ Exchange Current (I-NCX) | Guinea pig ventricular myocytes | 23.0-23.5 µM (EC₅₀) | Concentration-dependent enhancement | [11] |
Cardioprotective Effects
This compound exhibits significant cardioprotective effects in vitro, particularly in models of metabolic inhibition and hypoxia-reoxygenation injury.[13][14] By opening K-ATP channels, this compound helps to preserve cellular ATP levels and reduce calcium overload during metabolic stress.[6][13] This action delays the onset of injury induced by metabolic inhibitors like cyanide.[13]
The cardioprotective effects are also linked to the activation of pro-survival signaling pathways. This compound has been shown to upregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its target genes, such as Vascular Endothelial Growth Factor (VEGF), inducible Nitric Oxide Synthase (iNOS), and Heme Oxygenase-1 (HO-1).[14] Additionally, this compound can activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.[6] In models of ischemia-reperfusion injury, this compound treatment has been shown to reduce infarct size and apoptosis.[15]
Quantitative Data on Cardioprotective Effects
| Parameter | Model | This compound Concentration | Observed Effect | Reference |
| Creatine Phosphokinase Release (metabolic inhibition) | Cultured chicken cardiomyocytes | 10 µM | Concentration-dependent delay | [13] |
| Intracellular Ca²⁺ Increase (metabolic inhibition) | Cultured chicken cardiomyocytes | 10 µM | Concentration-dependent delay | [13] |
| Infarct Size (Ischemia-Reperfusion) | Mouse model | 0.1 and 0.5 mg/kg/day | Significant reduction | [15] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is a cornerstone for studying the effects of this compound on ion channels in isolated cardiac myocytes.[1][2][11]
-
Cell Isolation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, rat) using a Langendorff perfusion system with collagenase and protease.
-
Pipette Solution: The internal (pipette) solution typically contains a potassium-based solution (e.g., K-aspartate or KCl), a pH buffer (e.g., HEPES), and varying concentrations of ATP to study the ATP-dependence of this compound's effects.[1][2] EGTA is included to chelate intracellular calcium.
-
External Solution: The external (bath) solution is a physiological salt solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, bubbled with 100% O₂.
-
Recording: A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior.
-
Data Acquisition: Action potentials or specific ion currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. This compound and other pharmacological agents are applied to the bath via a perfusion system.
Intracellular Calcium Measurement: Fluorescence Microscopy
To measure changes in intracellular calcium concentration, fluorescent calcium indicators are used.[11][12]
-
Cell Preparation: Isolated cardiac myocytes are incubated with a cell-permeant calcium-sensitive dye, such as Fura-2/AM.[11]
-
Imaging: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
Excitation and Emission: The dye is excited at specific wavelengths, and the emitted fluorescence is collected. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes issues related to dye loading and cell thickness.
-
Stimulation: Electrical field stimulation can be used to elicit calcium transients.
-
Data Analysis: The change in fluorescence intensity or ratio over time is recorded and analyzed to determine the amplitude and kinetics of the calcium transients.
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action on cardiac myocytes.
Caption: this compound-induced stimulation of the Na+/Ca2+ exchanger.
Caption: Workflow for patch-clamp electrophysiology experiments.
References
- 1. This compound opens ATP-dependent K+ channels in cardiac myocytes in an ATP- and temperature-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac electrophysiological effects of this compound and related pyridylcyanoguanidines: relationship to antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Action potential duration and QT interval during this compound infusion in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, verapamil, and heart rate on afterdepolarizations in the guinea-pig heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent Electrophysiologic Effects of Sacubitril in Digitalis- and this compound-Related Shortened Repolarization: Experimental Evidence for Harmful Effects of Digitalis Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves contractile function and intracellular calcium handling in isolated cardiac myocytes exposed to simulated cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protection of cardiomyocytes by this compound during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of this compound on hypoxic-reoxygenated cardiomyocytes in vitro and in vivo via HIF-1α/HRE pathway | PLOS One [journals.plos.org]
- 15. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
Pinacidil's Engagement with Mitochondrial ATP-Sensitive Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacidil (B1677893), a well-characterized potassium channel opener, has garnered significant attention for its profound effects on mitochondrial function, primarily through its interaction with mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels by this compound initiates a cascade of events within the mitochondria, leading to cardioprotection and other cellular responses. This technical guide provides an in-depth exploration of the core mechanisms of this compound's action on mitoKATP channels, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction
Mitochondrial ATP-sensitive potassium (mitoKATP) channels are crucial regulators of mitochondrial function and cellular bioenergetics. Their activation is a key event in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent prolonged ischemic insults.[1][2][3] this compound, a synthetic cyanoguanidine derivative, is a potent activator of KATP channels and has been instrumental in elucidating the physiological and pathological roles of these channels.[4][5] This document serves as a comprehensive resource on the molecular interactions and downstream consequences of this compound-mediated mitoKATP channel opening.
Mechanism of Action
This compound acts as a KATP channel opener, though its precise binding site on the mitoKATP channel complex is not as well-defined as its interaction with the sarcolemmal KATP (sarcKATP) channels.[6] The prevailing understanding is that this compound binds to the sulfonylurea receptor (SUR) subunit of the channel complex, inducing a conformational change that increases the probability of the pore-forming Kir6.x subunit opening.[6] This action antagonizes the inhibitory effect of intracellular ATP, which normally keeps the channel closed.[7]
The opening of mitoKATP channels by this compound leads to an influx of K+ ions into the mitochondrial matrix. This influx has several key biophysical consequences:
-
Mitochondrial Matrix Swelling: The entry of K+ ions, followed by osmotically obliged water, results in an increase in the mitochondrial matrix volume.[8][9]
-
Partial Mitochondrial Membrane Depolarization: The influx of positively charged K+ ions partially dissipates the mitochondrial membrane potential (ΔΨm).[8][10][11][12]
-
Modulation of Mitochondrial Respiration: this compound can uncouple mitochondrial respiration, leading to an increase in the state 2 respiration rate and a decrease in the state 3 respiration rate.[10][13]
These primary effects trigger a signaling cascade that ultimately confers cellular protection.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.
| Parameter | Organism/Tissue | This compound Concentration | Effect | Reference |
| Mitochondrial Respiration (State 2) | Rat Heart | 58.8-1348.3 µM | 30-273% increase | [10] |
| Mitochondrial Respiration (State 2) | Rat Heart Skinned Fibers | 60-1250 µM | 15-120% increase | [13] |
| Mitochondrial Respiration (State 3) | Rat Heart Skinned Fibers | 60-1250 µM | 4-27% decrease | [13] |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Heart | 58.8-1348.3 µM | 6-55% decrease | [10] |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated Cardiac Mitochondria | 100 µM | 10 ± 7 mV decrease | [11] |
| Mitochondrial Ca2+ Uptake (IC50) | Isolated Cardiac Mitochondria | 128 µM | Inhibition | [14] |
| Mitochondrial Ca2+ Release | Ca2+-loaded Mitochondria | 250 µM | 1-5 nmol Ca2+/mg protein | [11][15] |
Table 1: Effects of this compound on Mitochondrial Respiration and Membrane Potential
| Agonist | This compound Concentration | Effect on Agonist-Induced Contractions | Tissue | Reference |
| Noradrenaline | 1-100 µM & 0.3-30 µM | Concentration-dependent inhibition | Rat Aorta & Portal Vein | [5] |
| KCl | 1-100 µM | Concentration-dependent inhibition | Rat Aorta | [5] |
| KCl | 0.3-30 µM | Inhibition (-log IC50 = 6.2) | Rat Portal Vein | [5] |
Table 2: Vasorelaxant Properties of this compound
Signaling Pathways
The activation of mitoKATP channels by this compound initiates a complex signaling cascade that is central to its cardioprotective effects. A key component of this pathway is the generation of reactive oxygen species (ROS).
This compound-Induced ROS Generation and Cardioprotection
The opening of mitoKATP channels leads to a mild uncoupling of the electron transport chain, which results in a burst of ROS production.[1][3] These ROS molecules act as second messengers, activating downstream signaling kinases such as Protein Kinase C (PKC).[1] This signaling cascade converges on downstream effectors that ultimately mediate the protective phenotype.
Caption: this compound-induced signaling pathway leading to cardioprotection.
This compound and the Nrf2-ARE Signaling Pathway
Recent evidence suggests that this compound postconditioning can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4][16] This pathway is a major regulator of endogenous antioxidant defenses. The ROS generated by mitoKATP opening may play a role in activating Nrf2, which then translocates to the nucleus and induces the expression of antioxidant genes.
References
- 1. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple actions of this compound on adenosine triphosphate-sensitive potassium channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound and Calcium on Succinate-Energized Rat Heart Mitochondria in the Presence of Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of mitochondrial membrane potential is associated with increase in mitochondrial volume: physiological role in neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazoxide and this compound uncouple pyruvate-malate-induced mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct effects of K(ATP) channel openers this compound and diazoxide on oxidative phosphorylation of mitochondria in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Studies of Pinacidil in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies investigating the neuroprotective potential of Pinacidil (B1677893). This compound, a well-documented ATP-sensitive potassium (KATP) channel opener, has shown promise in mitigating neuronal damage in various experimental models of neurological disorders. This document synthesizes key findings, details experimental methodologies, and presents quantitative data from pivotal studies to serve as a valuable resource for the scientific community.
Core Mechanism of Action: KATP Channel Activation
This compound's primary mechanism of action in a neuroprotective context is the activation of ATP-sensitive potassium (KATP) channels.[1][2][3][4] These channels are crucial in coupling cellular metabolic states to electrical activity in neurons.[1] By opening these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane.[2][5] This hyperpolarization makes neurons less excitable, thereby counteracting the excessive neuronal firing and excitotoxicity that are hallmarks of ischemic and neurodegenerative conditions. The activation of KATP channels is a key strategy for protecting neurons against injury during metabolic stress, such as that occurring during cerebral ischemia.[1]
Neuroprotection in Cerebral Ischemia-Reperfusion Injury
A significant body of research has focused on this compound's efficacy in models of cerebral ischemia-reperfusion, a common cause of stroke. Studies have demonstrated that this compound can significantly reduce neuronal apoptosis following such an injury.[6][7]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
A frequently employed model to simulate stroke is the middle cerebral artery occlusion (MCAO) model in rats.[6][7]
Methodology:
-
Grouping: Animals are typically divided into a sham-operated group, an ischemia-reperfusion group, a this compound treatment group, and a group treated with both this compound and a KATP channel blocker (like Glibenclamide) to confirm the mechanism of action.[6][7]
-
Surgical Procedure: The MCAO model is established using the intraluminal suture occlusion method.[6][7]
-
Drug Administration: this compound is administered to the treatment group, often before or after the ischemic event.
-
Outcome Measures:
-
Neuronal Apoptosis: Assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining at various time points post-reperfusion (e.g., 12, 24, 48, and 72 hours).[6][7]
-
Gene Expression: Levels of key apoptosis-related genes, such as caspase-3, caspase-8, and caspase-9 mRNA, are measured using in situ hybridization.[6][7]
-
Quantitative Data: Neuroprotective Effects in MCAO Model
| Outcome Measure | Ischemia-Reperfusion Group | This compound Treatment Group | p-value | Reference |
| Number of Apoptotic Neurons (at 12, 24, 48, 72h) | Significantly higher | Significantly lower | p<0.01 or p<0.05 | [6][7] |
| Caspase-3 mRNA Expression | Significantly higher | Significantly lower | p<0.01 or p<0.05 | [6][7] |
| Caspase-8 mRNA Expression | Significantly higher | Significantly lower | p<0.01 or p<0.05 | [6][7] |
| Caspase-9 mRNA Expression (at 12, 24, 48, 72h) | Significantly higher | Significantly lower | p<0.01 or p<0.05 | [6][7] |
These findings suggest that this compound's neuroprotective effect in cerebral ischemia is mediated through the inhibition of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7]
Signaling Pathway: Inhibition of Apoptosis in Cerebral Ischemia
Neuroprotection Against Glutamate-Induced Oxidative Stress
Glutamate excitotoxicity is another major contributor to neuronal cell death in various neurological conditions. This compound has been shown to protect against glutamate-induced toxicity by mitigating oxidative stress.[8][9]
Experimental Protocol: In Vitro Glutamate Toxicity in HT22 Cells
The HT22 mouse hippocampal cell line is a common in vitro model for studying glutamate-induced oxidative stress.[8][9]
Methodology:
-
Cell Culture: HT22 cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10 µM to 300 µM) before being exposed to glutamate.[8][9]
-
Outcome Measures:
Quantitative Data: Dose-Dependent Protection Against Glutamate Toxicity
| This compound Concentration | Cell Viability (in presence of Glutamate) | Reference |
| 10 µM | Weak protection | [8][9] |
| 300 µM | Maximum protection | [8][9] |
These results demonstrate a dose-dependent protective effect of this compound against glutamate-induced cell death.[8][9] The underlying mechanism involves the stabilization of the mitochondrial membrane potential, which in turn suppresses the elevation of reactive oxygen species (ROS) triggered by glutamate.[8]
Signaling Pathway: Mitigation of Glutamate-Induced Oxidative Stress
Experimental Workflow: From In Vivo Models to In Vitro Assays
The investigation of this compound's neuroprotective effects typically follows a multi-step experimental workflow.
Conclusion and Future Directions
The exploratory studies on this compound provide compelling evidence for its neuroprotective properties, primarily through the activation of ATP-sensitive potassium channels. Its ability to counteract neuronal apoptosis in ischemic conditions and mitigate oxidative stress-induced cell death highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research.
Further investigations should focus on elucidating the downstream signaling cascades affected by KATP channel opening in greater detail. Additionally, exploring the efficacy of this compound in other models of neurodegeneration and its potential for combination therapies will be crucial steps in translating these promising preclinical findings into clinical applications. The development of more selective KATP channel openers with favorable pharmacokinetic profiles for CNS penetration also represents a key area for future drug development efforts.
References
- 1. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning this compound and its anticonvulsant and anxiolytic properties in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and levamisole prevent glutamate-induced death of hippocampal neuronal cells through reducing ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pinacidil: A Technical Overview of its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Pinacidil (B1677893), a significant compound in the field of pharmacology. The information is curated for professionals engaged in drug discovery and development, offering detailed experimental protocols and a clear presentation of quantitative data.
Core Chemical and Physical Properties
This compound is a cyanoguanidine compound recognized for its potent vasodilatory effects. It exists in both anhydrous and monohydrate forms, each with a distinct CAS number. The fundamental chemical and physical properties are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 60560-33-0 (anhydrous) | [1][2] |
| 85371-64-8 (monohydrate) | [1][3][4][5] | |
| Molecular Formula | C13H19N5 (anhydrous) | [1] |
| C13H19N5·H2O (monohydrate) | [3][4] | |
| Molecular Weight | 245.32 g/mol (anhydrous) | [1][5] |
| 263.34 g/mol (monohydrate) | [3][5] | |
| IUPAC Name | N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine | [1] |
| Melting Point | 164-165 °C | [5] |
| Boiling Point | 356.7 °C at 760 mmHg | [4] |
| Polar Surface Area | 55.52 Ų | [4] |
| ACD/LogP | 1.89 | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A general workflow for its preparation has been reported and is visualized below.[1] This process begins with the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine to form a thiourea (B124793) intermediate.[1] Subsequent reaction with triphenylphosphine, carbon tetrachloride, and triethylamine (B128534) yields an unsymmetrical carbodiimide.[1] The final step is the addition of cyanamide (B42294) to produce this compound.[1]
Caption: General synthesis pathway of this compound.
Mechanism of Action: Potassium Channel Activation
This compound functions primarily as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[1][3] This action is central to its vasodilatory effects.
Primary Signaling Pathway
The activation of KATP channels in vascular smooth muscle cells by this compound leads to an increase in potassium ion efflux. This efflux causes hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to the relaxation of the smooth muscle and subsequent vasodilation.[6][7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 60560-33-0 [chemicalbook.com]
- 3. This compound | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]
- 4. CAS No.85371-64-8,this compound Suppliers [lookchem.com]
- 5. This compound [drugfuture.com]
- 6. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Prototypical Potassium Channel Opener: A Technical History of Pinacidil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history of pinacidil (B1677893), a pioneering molecule that defined a new class of antihypertensive agents: the potassium channel openers. We will delve into its discovery, mechanism of action, and the key experiments that established it as a prototypical ATP-sensitive potassium (KATP) channel opener. This document provides detailed experimental protocols, quantitative pharmacological data, and visualizations of its signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Development
This compound, chemically known as N-cyano-N'-4-pyridyl-N''-(1,2,2-trimethylpropyl)guanidine, emerged from a systematic screening of thiourea (B124793) compounds for antihypertensive properties. Initial investigations led to the identification of pyridyl cyanoguanidines as a promising chemical class. Subsequent synthesis and pharmacological evaluation identified this compound (then referred to as P 1134) as a potent vasodilator.
Early preclinical studies revealed that this compound's mechanism of action was distinct from other vasodilators at the time. It did not operate through established pathways such as alpha-adrenergic blockade or calcium channel antagonism. Instead, research pointed towards a novel mechanism involving the opening of potassium channels in vascular smooth muscle cells.[1] This discovery was a significant milestone, establishing a new therapeutic strategy for hypertension and paving the way for the development of other potassium channel openers.
This compound possesses an asymmetrical carbon atom, and it was determined that the (-) enantiomer is the more pharmacologically active form both in vitro and in vivo.[1]
Mechanism of Action: Opening the Gates for Vasodilation
This compound exerts its primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2][3] This action leads to a cascade of events resulting in vasodilation and a subsequent reduction in blood pressure.
The opening of KATP channels by this compound increases the efflux of potassium ions (K+) from the cell, following its electrochemical gradient.[4] This net outward movement of positive charge leads to hyperpolarization of the cell membrane, making it more negative.[4][5] Hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels (VGCCs). The reduced influx of calcium ions (Ca2+) into the cell leads to a decrease in intracellular calcium concentration.[2] Since smooth muscle contraction is a calcium-dependent process, the reduction in available intracellular calcium results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[2]
dot
Caption: Primary signaling pathway of this compound-induced vasodilation.
In cardiac myocytes, this compound has been shown to stimulate the Na+/Ca2+ exchanger (NCX) through a more complex signaling pathway involving the activation of the NO/cGMP/PKG cascade.[6]
dot
Caption: Secondary signaling pathway of this compound in cardiac myocytes.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| EC50 | Guinea Pig | Cardiac Ventricular Myocytes (Ca2+ entry component of INCX) | 23.5 µM | [6] |
| EC50 | Guinea Pig | Cardiac Ventricular Myocytes (Ca2+ exit component of INCX) | 23.0 µM | [6] |
| EC50 | Rat | - | 680 nM | [7] |
| Kd | - | SUR2B | 135 nM | [7] |
| IC50 | Kir6.2/SUR2 Channels | Whole-cell configuration | ~50 nM (for R-enantiomer of an analog) | [8] |
Table 2: Electrophysiological Effects of this compound
| Effect | Species | Tissue/Cell Type | Concentration | Observation | Reference |
| KATP Channel Activation | Human | Coronary Artery Vascular Smooth Muscle Cells | 1-20 µM | Activated up to 150 KATP channels per cell | [9] |
| Action Potential Duration Shortening | Guinea Pig | Papillary Muscle | >30 µM | Shortened action potential duration | [10] |
| Action Potential Duration Shortening | Rabbit | Isolated Hearts | 80 µM | APD90 of 105 ± 10 msec | [11] |
| Inhibition of Norepinephrine-induced Contraction | Rat | Aorta | 0.1-100 µM | Inhibited increases in cytosolic Ca2+ and muscle tension | [2] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a synthesized representation of methods used to characterize the effects of this compound on KATP channels in ventricular myocytes.[12][13]
dot
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic dispersion using collagenase and protease.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium and a low concentration of ATP to facilitate the study of KATP channels.
-
Seal Formation and Whole-Cell Configuration: A high-resistance "giga-ohm" seal is formed between the micropipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by gentle suction to achieve the whole-cell recording configuration, allowing for the measurement of ionic currents across the entire cell membrane.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents. Baseline currents are recorded before the application of this compound.
-
Drug Application: this compound is applied to the cell via the extracellular perfusion solution at various concentrations.
-
Data Analysis: The this compound-induced changes in the outward K+ current are measured and analyzed. Dose-response curves are generated to determine the EC50 of this compound.
86Rb+ Efflux Assay
This protocol outlines the general steps for a 86Rb+ efflux assay to measure the activity of potassium channels in vascular smooth muscle. Rubidium (Rb+) is used as a radioactive tracer for K+.[14][15][16]
dot
Caption: Experimental workflow for 86Rb+ efflux assay.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate multi-well plates.
-
86Rb+ Loading: The cells are incubated in a physiological salt solution containing 86RbCl for a sufficient time to allow for the uptake of the radioactive tracer.
-
Washing: The cells are washed multiple times with a non-radioactive buffer to remove any extracellular 86Rb+.
-
Efflux Measurement: The cells are then incubated with a test solution containing this compound at various concentrations. At specified time points, the supernatant is collected, and the cells are lysed.
-
Radioactivity Measurement: The amount of 86Rb+ in the collected supernatant and the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The percentage of 86Rb+ efflux is calculated for each condition. An increase in 86Rb+ efflux in the presence of this compound indicates the opening of potassium channels.
Structure-Activity Relationship (SAR)
-
Cyanoguanidine Moiety: The N-cyanoguanidine group is a key pharmacophore for the potassium channel opening activity.
-
Pyridine Ring: The 4-pyridyl group is important for activity. Modifications to this ring can significantly alter potency.
-
Alkyl Substituent: The nature of the N''-alkyl substituent influences the potency and selectivity of the compound. For instance, the 1,2,2-trimethylpropyl group in this compound contributes to its high potency.
-
Stereochemistry: As mentioned earlier, the stereochemistry at the asymmetric carbon in the alkyl substituent is crucial, with the (-) enantiomer being significantly more active.[1]
-
Analogs: Studies on this compound analogs have shown that the enantiomers of a racemic cyanoguanidine can have opposing effects, with one acting as a channel opener and the other as a blocker, despite both binding to the same site on the sulfonylurea receptor (SUR) subunit of the KATP channel.[8]
Conclusion
This compound holds a significant place in the history of pharmacology as the prototypical potassium channel opener. Its discovery not only introduced a new class of antihypertensive drugs but also provided a valuable pharmacological tool to probe the function of ATP-sensitive potassium channels. The detailed understanding of its mechanism of action, elucidated through a variety of in vitro and in vivo experiments, has laid the groundwork for the development of subsequent generations of potassium channel modulators with improved tissue selectivity and therapeutic profiles. This technical guide provides a core repository of the foundational knowledge surrounding this compound, intended to support ongoing research and development in this important area of cardiovascular pharmacology.
References
- 1. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 8. The stereoenantiomers of a this compound analog open or close cloned ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the electrophysiological properties in guinea-pig papillary muscle and rabbit sino-atrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action potential duration and QT interval during this compound infusion in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinacidil's Effect on Neuronal Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893) is a well-established antihypertensive agent known for its potent vasodilatory effects.[1] It belongs to a class of drugs known as potassium channel openers, which mediate their effects by directly influencing the electrical potential across cell membranes.[1][2] While its mechanism in the vascular system is well-documented, its direct impact on the membrane potential of neurons is a subject of significant interest, particularly for researchers investigating neurovascular coupling and seeking tools to modulate cerebral blood flow independently of neuronal activity. This guide provides an in-depth technical overview of this compound's core mechanism of action on neurons, summarizing key quantitative data and detailing relevant experimental protocols.
Core Mechanism of Action: K-ATP Channel Activation
This compound's primary molecular target is the ATP-sensitive potassium (K-ATP) channel.[3][4] These channels are metabolic sensors that link the electrical activity of the cell membrane to the cell's energetic state.[5]
-
Structure and Function: K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[4] In the brain, neurons and glia primarily express the SUR1/Kir6.2 subunit combination, whereas vascular smooth muscle expresses the SUR2B/Kir6.x combination.[6]
-
Gating Mechanism: Under normal physiological conditions with high intracellular ATP-to-ADP ratios, ATP binds to the SUR subunit, causing the channel to remain closed.[5] A decrease in this ratio, indicative of metabolic stress, promotes channel opening.[5]
-
This compound's Role: this compound acts as a K-ATP channel opener.[7] It binds to the SUR subunit, increasing the channel's open probability.[8] This leads to an efflux of potassium (K+) ions, driving the membrane potential towards the potassium equilibrium potential, resulting in hyperpolarization.[1] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby decreasing neuronal excitability.[4]
Electrophysiological Effects on Neurons: A Matter of Selectivity
Despite its clear mechanism of action on K-ATP channels, studies show that this compound has a surprisingly limited direct effect on the membrane potential and biophysical properties of neurons at concentrations that are effective for vasodilation.[6] This is primarily due to its high selectivity for the SUR2B subunit found in vascular smooth muscle over the SUR1 subunit found in neurons.[6] this compound's affinity for SUR1 is approximately five orders of magnitude lower than for SUR2B.[6]
Quantitative Data Summary
The following table summarizes the quantitative findings from in vitro whole-cell recordings of layer 2/3 pyramidal neurons in the neocortex.[6]
| Parameter | Concentration | Effect (Mean ± SD) | Cell Count (N) | Reference |
| Resting Membrane Potential | 400 μM | -0.5 ± 0.9 mV change | 30 | [6] |
| Spike Rate (Current Injection) | 400 μM | 0.1 ± 1.1 spikes/stimulation change | 30 | [6] |
| Input Resistance | 400 μM | -0.7 ± 6.5 MΩ change | 30 | [6] |
| Resting Membrane Potential | 800 μM | ~10 to 15 mV depolarization (peak) | 2 of 8 | [6] |
As the data indicates, a standard application dose of 400 μM has no statistically significant impact on key neuronal biophysical properties.[6] However, at a substantially higher concentration of 800 μM, a small subset of neurons exhibited depolarization and impaired spike initiation, suggesting that off-target or high-dose effects can occur.[6] In contrast, its effect on vascular smooth muscle is pronounced, causing significant hyperpolarization of 10-15 mV at concentrations as low as 1-10 μM.[9]
Experimental Protocols
The following methodology is based on the in vitro slice recording experiments used to determine this compound's effect on neuronal properties.[6]
In Vitro Slice Electrophysiology
-
Animal Preparation: Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with pentobarbital.[6][10]
-
Brain Extraction and Slicing: Following decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). Coronal slices (e.g., 300 μm thick) of the region of interest (e.g., somatosensory cortex) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated ACSF at a slightly elevated temperature (e.g., 34°C) for at least 30 minutes before being maintained at room temperature.
-
ACSF Composition (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
2 MgCl₂
-
2 CaCl₂
-
25 NaHCO₃
-
10 Dextrose
-
-
Whole-Cell Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF.
-
Layer 2/3 pyramidal neurons are identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes.
-
-
Pipette Solution Composition (in mM):
-
120 K-Gluconate
-
20 KCl
-
10 NaCl
-
10 HEPES
-
2 Mg-ATP
-
0.3 Na-GTP
-
0.5 EGTA
-
(Also contains 0.3% to 1% biocytin (B1667093) for later cell visualization)[6]
-
-
Drug Application: After establishing a stable baseline recording, ACSF containing this compound (e.g., 400 μM) is perfused into the chamber.
-
Data Acquisition: Changes in resting membrane potential, input resistance (measured by injecting hyperpolarizing current steps), and firing rate (measured by injecting depolarizing current steps) are recorded and analyzed.
Discussion and Implications
The evidence strongly indicates that this compound, at concentrations sufficient to induce significant vasodilation, does not directly alter the fundamental biophysical properties of cortical neurons.[6] This selectivity makes this compound an invaluable pharmacological tool for a specific area of neuroscience research: the study of hemo-neural coupling. Researchers can use this compound to induce hyperemia—an increase in local blood flow—and observe the subsequent effects on neural activity, confident that the drug itself is not a primary confounding factor on neuronal membrane potential.[6]
For drug development professionals, this highlights the importance of subunit selectivity in targeting ion channels. This compound's high specificity for the vascular SUR2B subunit over the neuronal SUR1 subunit is the key to its therapeutic window as an antihypertensive agent with minimal direct central nervous system side effects.[6] Future development of K-ATP channel modulators for either vascular or neuronal indications must carefully consider the differential expression and pharmacology of SUR and Kir6.x subunits across tissues.
Conclusion
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of KATP Channels Opening Probability of Hippocampus Cells Treated with Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on norepinephrine- and potassium-induced contractions and membrane potential in rat and human resistance vessels and in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
Pinacidil in Preclinical Research: A Technical Guide to Target and Non-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893), a cyanoguanidine derivative, is a well-characterized potassium channel opener primarily investigated for its potent antihypertensive properties. In preclinical studies, it has served as a valuable pharmacological tool to elucidate the physiological roles of ATP-sensitive potassium (KATP) channels. This technical guide provides an in-depth overview of the target and non-target effects of this compound observed in preclinical research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Target and Mechanism of Action
The principal mechanism of action of this compound is the opening of ATP-sensitive potassium (KATP) channels.[1][2][3] This leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.[4] In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to vasodilation and a subsequent decrease in blood pressure.[1][4] The (-)-enantiomer of this compound has been shown to be more active than the (+)-enantiomer both in vitro and in vivo.[4]
Signaling Pathway for this compound's Primary Vasodilatory Effect
Caption: Primary signaling pathway of this compound-induced vasodilation.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data on the effects of this compound from various preclinical models.
Table 1: In Vitro Effects of this compound
| Parameter | Species/Tissue | Concentration Range | Effect | Reference(s) |
| Inhibition of Norepinephrine-induced Contraction | Rat Aorta | 0.1 - 100 µM | Concentration-dependent inhibition | [5] |
| Inhibition of Responses to Noradrenaline | Rat Aorta and Portal Vein | 1 - 100 µM and 0.3 - 30 µM | Concentration-dependent inhibition | [2] |
| Abolishment of Spontaneous Activity | Rat Portal Vein | 0.3 - 10 µM | Abolished spontaneous multispike complexes and mechanical activity | [2] |
| Increase in 86Rb Exchange | Rat Aorta and Portal Vein | 0.3 - 30 µM | Greater and longer lasting increase in the aorta | [2] |
| KATP Channel Current Increase | Rabbit Cardiomyocytes | 50 µM | Approximately four-fold increase | [6] |
| Enhancement of INCX | Guinea Pig Cardiac Ventricular Myocytes | EC50: 23.5 µM (outward), 23.0 µM (inward) | Concentration-dependent enhancement | [7] |
| Shortening of Action Potential Duration | Guinea Pig Papillary Muscle | > 30 µM | Shortened APD | [8] |
| Inhibition of Norepinephrine (B1679862) Contracture | Guinea Pig Thoracic Aorta and Portal Vein | 1 - 10 µM | Inhibition | [9] |
| Inhibition of K+ Contracture | Guinea Pig Thoracic Aorta and Portal Vein | 10 - 100 µM | Inhibition | [9] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Dose | Effect | Reference(s) |
| Hypotensive Effect | Anesthetized Cats | > 0.3 mg/kg (p.o.) | Dose-dependent hypotension and decrease in total peripheral resistance | [9] |
| Blood Pressure Lowering | Hypertensive Rats and Dogs | Dose-dependent | Linearly related to baseline blood pressure | [4] |
| Cardiovascular Hypertrophy | Spontaneously Hypertensive Rat | 10 mg/kg daily | Normalized blood pressure but did not cause regression of cardiovascular hypertrophy | [10] |
Non-Target Effects and Other Mechanisms
While the primary action of this compound is on KATP channels, preclinical studies have revealed other concentration-dependent and tissue-specific effects.
Cardiovascular System
-
Cardiac Electrophysiology : In guinea-pig papillary muscle, concentrations greater than 30 µM shorten the action potential duration.[8] At 100 µM in the rabbit sino-atrial node, it decreases heart rate, Vmax, action potential amplitude, and the rate of diastolic depolarization, suggesting a potential reduction in Ca2+ influx at high concentrations.[8]
-
Na+/Ca2+ Exchanger (NCX) : this compound has been shown to stimulate cardiac Na+/Ca2+ exchanger function in guinea pig ventricular myocytes through a NO/cGMP/PKG signaling pathway.[7] This effect is blocked by the KATP channel inhibitor glibenclamide.[7]
-
Ryanodine-Sensitive Current : this compound inhibits the ryanodine-sensitive oscillatory outward potassium current in cells from the rabbit portal vein, an action that is also antagonized by glibenclamide.[11]
Cellular Mechanisms at Higher Concentrations
At higher concentrations (greater than 3 µM), this compound may inhibit receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover.[5] Furthermore, in HepG2 cells, this compound at a concentration of 1 mM can induce apoptosis in a time-dependent manner, an effect that appears to be independent of KATP channels.[2]
Signaling Pathway for this compound's Effect on Na+/Ca2+ Exchanger
Caption: Proposed signaling pathway for this compound's stimulation of the Na+/Ca2+ exchanger.
Experimental Protocols
Detailed experimental protocols require access to the full-text articles. However, based on the provided abstracts, the following methodologies are commonly employed in preclinical studies of this compound.
In Vitro Vascular Reactivity Studies
-
Objective : To assess the direct effect of this compound on blood vessel contraction and relaxation.
-
Methodology :
-
Tissue Preparation : Isolation of thoracic aorta or portal vein from rats or guinea pigs.
-
Mounting : Tissues are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature (e.g., 37°C).
-
Contraction Induction : Contraction is induced by agonists such as norepinephrine (to study receptor-mediated contraction) or high potassium solution (to study depolarization-mediated contraction).
-
This compound Application : this compound is added in a cumulative concentration-dependent manner to assess its inhibitory effect on the induced contraction.
-
Data Recording : Changes in muscle tension are recorded using an isometric force transducer.
-
Electrophysiological Studies (Patch-Clamp)
-
Objective : To measure the effect of this compound on ion channel activity.
-
Methodology :
-
Cell Isolation : Isolation of single cardiomyocytes or smooth muscle cells.
-
Patch-Clamp Configuration : The whole-cell or inside-out patch-clamp technique is used to record membrane currents.
-
Solution Composition : The composition of the intracellular (pipette) and extracellular (bath) solutions is controlled to isolate specific ion currents (e.g., K+ currents).
-
This compound Application : this compound is applied to the bath or via the pipette solution.
-
Data Acquisition : Membrane currents are recorded and analyzed to determine the effect of this compound on channel opening probability, conductance, and kinetics.
-
Experimental Workflow for Patch-Clamp Analysis
Caption: Generalized workflow for patch-clamp experiments investigating this compound's effects.
Conclusion
Preclinical studies have firmly established this compound as a potent activator of ATP-sensitive potassium channels, leading to its primary therapeutic effect of vasodilation. However, a comprehensive understanding of its pharmacological profile must also consider its non-target effects, which can be concentration-dependent and involve distinct signaling pathways. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and other potassium channel openers. Further investigation into the nuanced, non-KATP channel-mediated effects of this compound could unveil novel therapeutic applications or potential side-effect mechanisms.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the electrophysiological properties in guinea-pig papillary muscle and rabbit sino-atrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacological studies on this compound, a new antihypertensive agent. 2. Studies on the hypotensive mechanism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggressive long-term antihypertensive therapy with this compound does not cause regression of cardiovascular hypertrophy in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Pinacidil in DMSO for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinacidil (B1677893) is a potent ATP-sensitive potassium (KATP) channel opener that induces vasodilation by hyperpolarizing vascular smooth muscle cells.[1][2] It is widely used in in vitro studies to investigate cardiovascular diseases, ion channel function, and related signaling pathways.[1] Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions like cell culture media, necessitating the use of an organic solvent such as Dimethyl Sulfoxide (DMSO) for preparing stock solutions.[1][3] This document provides a detailed protocol for dissolving this compound in DMSO and preparing working solutions for cell culture experiments.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. The following table summarizes concentrations used in various published cell culture assays.
| Cell Type / Assay System | Concentration Range | Observed Effect |
| HepG2 Human Hepatoblastoma Cells | 1 - 2 mM | Induction of apoptosis and DNA fragmentation.[1][2] |
| Guinea Pig Cardiac Ventricular Myocytes | ~23.5 µM (EC50) | Half-maximal effective concentration for enhancement of the Na+/Ca2+ exchange current (INCX).[4] |
| Rat Aorta & Portal Vein | 0.3 - 100 µM | Concentration-dependent inhibition of responses to noradrenaline and KCl.[1][2] |
| Human Cardiac Microvascular Endothelial Cells (HCMECs) | 0.1 - 10 µM | Amelioration of oxygen-glucose deprivation/reoxygenation (OGD/R) injury.[5] |
| Rat Myocardium (Ischemia-Reperfusion Model) | 10 - 50 µM | Activation of the Nrf2-ARE signaling pathway, providing cardioprotection.[6] |
| Rat Portal Vein | 0.3 - 10 µM | Abolishment of spontaneous multispike complexes and mechanical activity.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (Molecular Weight: 245.32 g/mol )[2]
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.53 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For a 100 mM solution with 24.53 mg of this compound, add 1 mL of DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[8] A clear solution should be formed.
-
Aid Dissolution (If Necessary): If precipitation or difficulty in dissolving is observed, sonication can be used to aid the process.[1][7] Hygroscopic DMSO can significantly impact solubility, so it is recommended to use newly opened DMSO.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration.
Important Considerations:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, with <0.1% being ideal for sensitive cell lines.[9]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells to account for any effects of the solvent itself.[8][10]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture volume.
-
Formula: Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration
-
Example Calculation: To prepare 2 mL of culture medium with a final this compound concentration of 50 µM:
-
Volume of Stock = (50 µM × 2 mL) / 100,000 µM (100 mM)
-
Volume of Stock = 0.001 mL = 1 µL
-
-
-
Serial Dilution (Recommended): Directly pipetting very small volumes like 1 µL can be inaccurate. It is often better to perform an intermediate serial dilution.
-
Example: Prepare an intermediate 1 mM stock by diluting the 100 mM stock 1:100 in sterile culture medium (e.g., 2 µL of 100 mM stock into 198 µL of medium). Then, add 100 µL of this 1 mM intermediate solution to 1.9 mL of medium in your culture plate to achieve a final concentration of 50 µM.
-
-
Treating Cells: Add the calculated volume of the diluted this compound solution to the culture wells containing cells and pre-warmed medium. Mix gently by swirling the plate.
-
Prepare Vehicle Control: Add the equivalent volume of DMSO to a control well. In the example above, this would be 1 µL of DMSO for every 2 mL of medium, resulting in a final DMSO concentration of 0.05%.
Signaling Pathways and Visualizations
This compound primarily acts by opening KATP channels. One of the key downstream pathways affected, particularly in cardiac myocytes, is the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) signaling pathway, which leads to the stimulation of the Na+/Ca2+ exchanger.[4]
Caption: this compound-activated NO/cGMP/PKG signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Potassium Channel | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimal Pinacidil Concentration for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Pinacidil (B1677893) for in vivo rodent studies. This compound is a potent ATP-sensitive potassium (KATP) channel opener, leading to vasodilation and other physiological effects. The effective concentration can vary significantly depending on the research application, the rodent species, and the route of administration.
Data Presentation: this compound Concentrations in Rodent Studies
The following tables summarize quantitative data from various studies to guide dose selection.
Table 1: Systemic Administration of this compound in Rodents
| Species | Application | Route of Administration | Dose Range | Key Findings | Reference |
| Rat | Anticonvulsant & Anxiolytic | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | 10 mg/kg provided full protection against pentylenetetrazol-induced seizures. 2.5, 5, and 10 mg/kg offered significant protection against pilocarpine-induced seizures. Mild anxiolytic effects were seen at 10 mg/kg.[1][2] | |
| Rat | Cardiovascular Effects | Intravenous (i.v.) Infusion | 10-300 µg/kg/min | Dose-dependent reduction in mean arterial pressure.[3] | |
| Rat | Cardiovascular Effects | Intravenous (i.v.) Infusion | 60 and 180 µg/kg/min | Reduced mean arterial pressure and total peripheral resistance.[3] | |
| Rat | Pharmacokinetics | Oral (p.o.) | 0.5 mg/kg | Rapidly and almost completely absorbed.[4] | |
| Mouse | Cardioprotection | Not Specified | 0.1 and 0.5 mg/kg/day | Improved cardiac function after ischemia-reperfusion injury.[5] |
Table 2: Local and Topical Administration of this compound in Rodents
| Species | Application | Route of Administration | Concentration | Key Findings | Reference |
| Rat & Mouse | Vasodilation (Cerebral) | Topical (to cortex) | 400 µM | Induced vasodilation and increased local blood volume in the neocortex.[6][7][8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Neurobehavioral Studies in Rats
This protocol is adapted from studies investigating the anticonvulsant and anxiolytic effects of this compound.[1][2]
1. Materials:
- This compound
- Vehicle (e.g., saline, distilled water with a solubilizing agent like Tween 80)
- Sterile syringes and needles (25-27 gauge)
- Wistar rats (or other appropriate strain)
2. Procedure:
- Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., 2.5, 5, and 10 mg/mL for doses of 2.5, 5, and 10 mg/kg, assuming an injection volume of 1 mL/kg). Ensure complete dissolution. Prepare fresh solutions on the day of the experiment.
- Animal Handling: Acclimatize animals to the experimental room for at least 1 hour before injection. Weigh each animal to accurately calculate the injection volume.
- Injection: Gently restrain the rat. Lift the hindquarters to a slight head-down tilt. Insert the needle into the lower quadrant of the abdomen, being careful to avoid the midline and internal organs. Aspirate briefly to ensure no blood vessel has been punctured. Inject the calculated volume of this compound solution or vehicle (for the control group).
- Behavioral Testing: Conduct behavioral tests (e.g., elevated plus maze, open field test, seizure induction) at the appropriate time post-injection, based on the pharmacokinetic profile of this compound (peak plasma concentration is typically reached within 1-2 hours after oral administration in rats, and i.p. administration is expected to have a similar or faster absorption profile).[4]
Protocol 2: Topical Application for Cerebral Vasodilation Studies in Rats and Mice
This protocol is based on studies investigating the direct effects of this compound on cerebral blood vessels.[6][8]
1. Materials:
- This compound
- Ethanol (B145695) (for initial dissolving)
- Artificial cerebrospinal fluid (ACSF)
- Anesthetic (e.g., pentobarbital)
- Surgical instruments for craniotomy
- Imaging setup (e.g., microscope with a camera)
2. Procedure:
- Drug Preparation: this compound is hydrophobic and should first be dissolved in ethanol. Then, dilute this stock solution in ACSF to the final desired concentration (e.g., 400 µM) with a final ethanol concentration of 1% or less to minimize vehicle effects.[6]
- Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with pentobarbital (B6593769) (50 mg/kg, i.p.).[6][8] Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex) to expose the cortical surface.[6][8]
- Drug Application: After a baseline imaging period, topically apply the this compound solution directly onto the exposed cortex.
- Data Acquisition: Continuously image the cortical surface to measure changes in vessel diameter and parenchymal blood volume. Dilation typically begins within seconds of application, with maximal effects observed around 50-60 seconds.[6]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: KATP Channel Opening
This compound's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[2] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation.
Caption: Mechanism of this compound-induced vasodilation.
Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a general workflow for conducting in vivo rodent studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on arterial and venous resistances and mean circulatory filling pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and distribution of the new antihypertensive agent this compound in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
Application Notes and Protocols for Pinacidil in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893) is a potent vasodilator that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1][2] Its ability to hyperpolarize cell membranes by increasing potassium efflux makes it a valuable tool in cardiovascular research and drug development.[2] In patch clamp electrophysiology, this compound is widely used to study the function and modulation of K-ATP channels in various cell types, including cardiac myocytes and vascular smooth muscle cells.[3][4] These application notes provide detailed protocols and data for the effective use of this compound in patch clamp experiments.
Mechanism of Action
This compound directly activates K-ATP channels, leading to an increase in potassium conductance across the cell membrane.[4] This efflux of potassium ions causes membrane hyperpolarization, which in turn inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of smooth muscle.[2][5] In cardiac tissue, the opening of K-ATP channels by this compound can shorten the action potential duration.[4][6]
Recent studies have also elucidated a more complex signaling cascade initiated by this compound. In guinea pig cardiac ventricular myocytes, this compound has been shown to stimulate the cardiac Na+/Ca2+ exchanger (NCX) by opening plasma membrane K-ATP channels and activating the NO/cGMP/PKG signaling pathway.[3] This effect is independent of mitochondrial K-ATP channels.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various patch clamp electrophysiology studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| I | Guinea pig cardiac ventricular myocytes | 23.5 µM (EC | Enhancement | [3] |
| I | Guinea pig cardiac ventricular myocytes | 23.0 µM (EC | Enhancement | [3] |
| Action Potential Duration (APD) | Guinea-pig papillary muscle | >30 µM | Shortened | [4] |
| Action Potential Duration (APD) | Canine Purkinje fibers | 3.7 x 10⁻⁸ M (EC | Shortened | [6] |
| T-wave amplitude | Healthy human volunteers (in vivo) | 25 mg (oral) | Decreased (-0.26 ± 0.1 mV) | [7] |
| K | Guinea pig ventricular myocytes | 0.1 or 0.4 mM | Activation | [8] |
Table 2: Pharmacological Interactions of this compound
| Interacting Agent | Effect on this compound Action | Cell Type | Reference |
| Glibenclamide | Blocks this compound-induced I | Guinea pig cardiac ventricular myocytes | [3] |
| L-NAME | Blocks this compound-induced I | Guinea pig cardiac ventricular myocytes | [3] |
| ODQ | Blocks this compound-induced I | Guinea pig cardiac ventricular myocytes | [3] |
| KT5823 | Blocks this compound-induced I | Guinea pig cardiac ventricular myocytes | [3] |
| 5-HD | No effect on this compound-induced I | Guinea pig cardiac ventricular myocytes | [3] |
| Extracellular acidification | Inhibits this compound-induced I | Guinea pig ventricular myocytes | [9] |
| Extracellular alkalinization | Potentiates this compound-induced I | Guinea pig ventricular myocytes | [9] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular (bath) solution. Ensure the final DMSO concentration does not exceed a level that affects cell viability or channel activity (typically <0.1%).
II. Whole-Cell Patch Clamp Protocol for Studying this compound Effects
This protocol is a general guideline and may require optimization based on the specific cell type and recording equipment.
A. Solutions
1. Extracellular (Bath) Solution (in mM):
-
NaCl: 140
-
KCl: 4
-
CaCl
2: 2 -
MgCl
2: 1 -
HEPES: 10
-
Glucose: 5
-
Adjust pH to 7.4 with NaOH.
-
Filter sterilize and store at 4°C.
2. Intracellular (Pipette) Solution (in mM):
-
K-Gluconate: 115
-
KCl: 15
-
NaCl: 4
-
MgCl
2: 5 -
EGTA: 11
-
HEPES: 10
-
Mg-ATP: 2
-
Na-GTP: 0.3
-
Adjust pH to 7.2 with KOH.
-
Filter and store in aliquots at -20°C. Thaw and keep on ice on the day of recording.[10]
B. Cell Preparation
-
Culture cells on glass coverslips suitable for microscopy and patch clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
C. Recording Procedure
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the headstage of the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath solution.
-
Approach a target cell and form a Giga-ohm seal ( >1 GΩ) by applying gentle suction.
-
Establish the whole-cell configuration by applying a brief, strong suction pulse to rupture the cell membrane under the pipette tip.
-
Switch to voltage-clamp or current-clamp mode as required for the experiment.
-
Allow the cell to stabilize and for the intracellular solution to equilibrate with the cytosol (a few minutes).
-
Record baseline channel activity or membrane potential.
-
Apply this compound by adding the diluted compound to the perfusion system.
-
Record the changes in ion channel currents or membrane potential in response to this compound.
-
To study reversibility, wash out the drug by perfusing with the control extracellular solution.
Visualizations
Signaling Pathway of this compound in Cardiac Myocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the electrophysiological properties in guinea-pig papillary muscle and rabbit sino-atrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac electrophysiological effects of this compound and related pyridylcyanoguanidines: relationship to antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of a potassium channel activator (this compound) on repolarization parameters in healthy volunteers: a surface ECG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Inducing Vasodilation with Pinacidil in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893) is a potent vasodilator that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1][2] By activating these channels in vascular smooth muscle cells, this compound leads to membrane hyperpolarization, which in turn inhibits the influx of calcium through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[3] This unique mechanism of action makes this compound a valuable tool for studying vascular physiology and pharmacology in various animal models.
These application notes provide detailed protocols for inducing vasodilation with this compound in common animal models, including both in vivo and ex vivo methodologies. The information is intended to guide researchers in designing and executing experiments to investigate the vascular effects of this compound.
Mechanism of Action
This compound is a selective agonist for the SUR2B subunit of the K-ATP channel, which is predominantly found on smooth muscle cells.[4][5] Its vasodilatory effect is a direct action on the vasculature and is not mediated by common pathways such as alpha- or beta-adrenergic receptors, cholinergic receptors, or the release of endothelial-derived relaxing factors like nitric oxide, although interactions with the nitric oxide pathway have been observed.[6][7]
At lower micromolar concentrations, this compound's primary effect is the activation of K-ATP channels, leading to a decrease in intracellular calcium.[1] At higher concentrations (above 3 µM), it may also inhibit receptor-mediated phosphatidylinositol turnover.[1]
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various animal models and experimental setups.
Table 1: In Vivo Effects of this compound on Hemodynamics in Animal Models
| Animal Model | Administration Route | Dosage | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Citation(s) |
| Hypertensive Patients | Intravenous | 0.1-0.2 mg/kg | ↓ 13.7 ± 1.6% | ↑ 29.7 ± 6.2% | [8] |
| Conscious Dogs | Intravenous | 0.3 mg/kg/h for 6h | Not specified | ↑ from 124 ± 6 to 143 ± 10 beats/min | [9] |
| Anesthetized Dogs | Intravenous | 0.5 mg/kg loading, 0.5 mg/kg/h maintenance | Not specified | Not specified | [10] |
| Mice (I/R Injury Model) | Intraperitoneal | 0.1 or 0.5 mg/kg/day for 3 days | Not specified | Not specified | [11] |
Table 2: Ex Vivo Effects of this compound on Vasodilation
| Animal Model | Tissue Preparation | Pre-contraction Agent | This compound Concentration | Effect | Citation(s) |
| Rat | Aortic Strips | Serotonin | ED50 = 0.3 µM | Relaxation | [6] |
| Rat | Aortic Rings | Norepinephrine | 0.1-100 µM | Concentration-dependent inhibition of contraction | [1] |
| Rat | Resistance Vessels | Noradrenaline | Not specified | Concentration-dependent inhibition of tone | [2] |
| Rat (Hypoxic Pulmonary Hypertension) | Isolated Perfused Lungs | Noradrenaline | 1-30 µM | Inhibition of vasoconstriction | [12] |
| Guinea Pig | Tracheal Rings | Not specified | 0.1-100 µM | Almost total relaxation | [13] |
Experimental Protocols
Protocol 1: In Vivo Induction of Vasodilation in Rodents
This protocol describes the systemic administration of this compound to rats or mice to study its effects on blood pressure and heart rate.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[14]
-
Animal model (e.g., Sprague-Dawley rat, C57BL/6 mouse)
-
Heating pad to maintain body temperature
-
Blood pressure monitoring system (e.g., tail-cuff or intra-arterial catheter)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it on a heating pad to maintain a body temperature of 37°C.[4][5]
-
Implant an intra-arterial catheter (e.g., in the femoral or carotid artery) for direct blood pressure measurement, or use a non-invasive tail-cuff system.
-
Allow the animal to stabilize for a baseline recording period (e.g., 20-30 minutes).
-
-
This compound Solution Preparation:
-
Due to its hydrophobic nature, this compound requires a specific vehicle for dissolution.[4] A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]
-
Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated based on the desired dosage and the animal's body weight.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[14]
-
-
Administration:
-
Administer the this compound solution via the desired route (e.g., intravenous injection through a tail vein or intraperitoneal injection).
-
For intravenous administration in dogs, a loading dose of 0.5 mg/kg followed by a maintenance dose of 0.5 mg/kg/h has been used.[10] For intraperitoneal administration in mice, doses of 0.1 or 0.5 mg/kg/day have been reported.[11]
-
Administer an equivalent volume of the vehicle to a control group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously monitor and record blood pressure and heart rate before, during, and after this compound administration.
-
Analyze the data to determine the magnitude and duration of the vasodilator effect. Calculate the percentage change from baseline for mean arterial pressure and heart rate.
-
Protocol 2: Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings
This protocol details the use of an organ bath system to measure the direct vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
Animal model (e.g., New Zealand white rabbit or Wistar rat)
-
Krebs-Henseleit Solution (KHS)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Organ bath system with isometric force transducers
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine)
-
This compound
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Place the aorta in cold KHS.
-
Clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.[15]
-
-
Mounting and Equilibration:
-
Viability and Pre-contraction:
-
Assess the viability of the aortic rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[15]
-
After washing out the KCl and allowing the tissue to return to baseline, induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine.[15]
-
-
This compound Application:
-
Once a stable pre-contraction plateau is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 0.1 µM to 100 µM).[1]
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the relaxation response to this compound as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for In Vivo Vasodilation Studies
Caption: Experimental workflow for in vivo vasodilation studies.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's vasodilatory action.
References
- 1. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 6. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of nitric oxide synthesis and ischemia/reperfusion attenuate coronary vasodilator response to this compound in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous this compound in the acute treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profibrillatory actions of this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on postshock activation and ventricular defibrillation threshold in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasorelaxation by this compound in isolated perfused lungs is enhanced in rats with hypoxic pulmonary hypertension but is dependent on the constrictor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. reprocell.com [reprocell.com]
Application of Pinacidil in Cardiovascular Ischemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893), a potent ATP-sensitive potassium (K-ATP) channel opener, has emerged as a significant pharmacological tool in the investigation of cardiovascular ischemia and reperfusion (I/R) injury.[1] Its primary mechanism of action involves the activation of K-ATP channels, leading to hyperpolarization of the cell membrane, which confers cardioprotective effects.[2] This document provides detailed application notes and experimental protocols for the use of this compound in various research models of cardiovascular ischemia, intended to guide researchers in designing and executing their studies.
Mechanism of Action in Cardioprotection
This compound exerts its cardioprotective effects through multiple mechanisms, primarily centered on its ability to open K-ATP channels in different cellular compartments.
-
Vasodilation: this compound is a potent vasodilator, relaxing vascular smooth muscle cells by opening K-ATP channels, which leads to hyperpolarization and reduced calcium influx.[3][4] This action improves coronary blood flow.
-
Mitochondrial Protection: A key aspect of this compound's cardioprotective effect lies in its action on mitochondrial K-ATP (mitoK-ATP) channels.[5] Opening these channels helps preserve mitochondrial function during I/R injury by reducing mitochondrial calcium overload and preserving the mitochondrial membrane potential.[5][6]
-
Reduction of Myocardial Infarct Size: Numerous studies have demonstrated that this compound significantly reduces the size of myocardial infarction following ischemia and reperfusion in various animal models.[7][8][9]
-
Signaling Pathway Modulation: Recent research has uncovered this compound's influence on intricate signaling pathways involved in cellular stress response and survival. These include:
-
HIF-1α/HRE Pathway: this compound has been shown to up-regulate and activate Hypoxia-Inducible Factor-1α (HIF-1α), which in turn targets genes such as VEGF, iNOS, and HO-1, contributing to cardioprotection in hypoxic-reoxygenated cardiomyocytes.[10][11]
-
Nrf2-ARE Pathway: this compound postconditioning can activate the Nuclear factor-E2 related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which upregulates downstream antioxidant proteins and mitigates oxidative stress during reperfusion.[12][13]
-
Inhibition of Chaperone-Mediated Autophagy: this compound can directly bind to HSP90, inhibiting the chaperone-mediated autophagy (CMA) degradation of calreticulin (B1178941) (CRT). This leads to reduced calcium overload and mitochondria-dependent apoptosis in cardiac microvascular endothelial cells.[6][14]
-
NO/cGMP/PKG Signaling Pathway: this compound may stimulate the cardiac Na+/Ca2+ exchanger by opening plasma membrane K-ATP channels and activating the NO/cGMP/PKG signaling pathway.[15]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in cardiovascular ischemia models.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Function
| Model | Species | This compound Dose | Ischemia/Reperfusion Duration | Key Findings | Reference |
| In vivo | Mouse | 0.1 and 0.5 mg/kg/day | 3 days post-I/R | Improved LVEF and LVFS; Reduced infarct size, cardiac dilation, and interstitial fibrosis.[6] | [6] |
| In vivo | Dog | 0.09 µg/kg/min (intracoronary) | 90 min ischemia / 5 h reperfusion | Significantly reduced infarct size as a percent of the area at risk.[7] | [7] |
| Ex vivo (Langendorff) | Rabbit | 50 µmol/L | 30 min global ischemia / 60 min reperfusion | Significantly better postischemic recovery of developed pressure compared to controls (68.3% ± 4.0% vs 44.6% ± 5.5%).[8] | [8] |
| Ex vivo (Langendorff) | Rat | 0.05 mmol/L | 40 min global ischemia / 30 min reperfusion | Provided better cardioprotection with preservation of hemodynamics and mitochondrial function compared to traditional cardioplegia.[5] | [5] |
Table 2: Hemodynamic Effects of this compound
| Model | Species | This compound Dose | Key Hemodynamic Changes | Reference |
| In vivo | Mouse | 0.1 and 0.5 mg/kg/day | Alleviated I/R-induced decreases in ESPVR, +dP/dt, and -dP/dt, and increases in EDPVR and LVEDP.[6] | [6] |
| Ex vivo (Langendorff) | Rabbit | 50 and 100 µmol/L | Significantly higher coronary flow after 5 minutes of reperfusion compared to hyperkalemic arrest.[8] | [8] |
| Clinical | Human | 0.1 mg/kg (intravenous) | Decreased systemic arterial pressure and total peripheral vascular resistance; Increased cardiac output and heart rate.[16] | [16] |
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion
This protocol describes a common in vivo model to assess the effect of this compound on myocardial I/R injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (0.1 or 0.5 mg/kg/day)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 7-0 silk)
-
Echocardiography system
-
Evans blue and TTC staining reagents
Procedure:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot using a 7-0 silk suture. Myocardial blanching confirms successful occlusion.
-
After 45 minutes of ischemia, release the slipknot to allow for reperfusion.
-
Administer this compound (or vehicle control) intraperitoneally at the specified dose daily.
-
After 3 days of reperfusion, perform echocardiography to assess cardiac function (LVEF, LVFS).
-
Euthanize the mouse and excise the heart.
-
Perfuse the heart with Evans blue dye to delineate the area at risk.
-
Slice the heart and incubate with TTC stain to differentiate infarct (pale) from viable (red) tissue.
-
Image the heart slices and quantify the infarct size as a percentage of the area at risk.
Ex Vivo Langendorff Perfused Heart Model
This ex vivo model allows for the direct assessment of this compound's effects on the heart, independent of systemic influences.[17][18][19][20][21]
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Heparin
-
Krebs-Henseleit (K-H) buffer
-
Langendorff perfusion system
-
This compound solution (e.g., 50 µmol/L)
-
Cardioplegic solution (e.g., St. Thomas solution)
-
Physiological data acquisition system
Procedure:
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and place it in ice-cold K-H buffer.
-
Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated K-H buffer at a constant pressure.
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Induce global ischemia by stopping the perfusion for 40 minutes.
-
During the ischemic period, the heart can be arrested using a cardioplegic solution containing this compound (e.g., 0.05 mmol/L in St. Thomas solution).[5]
-
Initiate reperfusion with K-H buffer for 30-60 minutes.
-
Continuously monitor hemodynamic parameters (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
At the end of the experiment, the heart can be processed for biochemical assays or histological analysis.
In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This cellular model is useful for investigating the direct effects of this compound on cardiomyocytes or endothelial cells under simulated ischemic conditions.
Materials:
-
Human Cardiac Microvascular Endothelial Cells (HCMECs) or isolated cardiomyocytes
-
Cell culture medium (e.g., ECM)
-
Eagle's solution (for OGD)
-
Hypoxic chamber (5% CO2, 95% N2)
-
This compound solution (e.g., 0.1 or 10 µM)
-
Reagents for cell viability assays (e.g., CCK-8), apoptosis assays (e.g., TUNEL), and mitochondrial function assays (e.g., JC-1, MitoSOX).
Procedure:
-
Culture HCMECs to the desired confluence.
-
To induce OGD, replace the culture medium with Eagle's solution and place the cells in a hypoxic chamber for 12 hours.[6]
-
For reoxygenation, return the cells to normal culture medium and atmospheric conditions.
-
Treat the cells with this compound (or vehicle) at the desired concentrations during the reoxygenation phase.
-
After the desired reoxygenation period (e.g., 24 hours), assess cell viability, apoptosis, mitochondrial membrane potential, and reactive oxygen species (ROS) production using appropriate assays.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the application of this compound in cardiovascular ischemia research.
Conclusion
This compound serves as a valuable pharmacological agent for studying the mechanisms of cardiovascular ischemia and for exploring potential therapeutic strategies. Its well-defined action as a K-ATP channel opener, coupled with its influence on various protective signaling pathways, makes it a versatile tool for in vivo, ex vivo, and in vitro research. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into ischemic heart disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effects of cromakalim and this compound on reperfusion function and infarct size in isolated perfused rat hearts and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocardial protection with this compound cardioplegia in the blood-perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of this compound on hypoxic-reoxygenated cardiomyocytes in vitro and in vivo via HIF-1α/HRE pathway | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound ameliorates cardiac microvascular ischemia-reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute hemodynamic effects of this compound in hypertensive patients with and without propranolol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Langendorff heart - Wikipedia [en.wikipedia.org]
- 19. Ex Vivo Langendorff Perfusion – CL Laboratory LLC [cardio-lab.com]
- 20. A Model of Blood Component-Heart Interaction in Cardiac Ischemia-Reperfusion Injury using a Langendorff-Based Ex Vivo Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
Pinacidil: A Pharmacological Tool for the Investigation of ATP-Sensitive Potassium Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil is a potent and well-characterized activator of ATP-sensitive potassium (KATP) channels, making it an invaluable pharmacological tool for researchers studying the physiological and pathophysiological roles of these channels. As a member of the cyanoguanidine class of potassium channel openers, this compound effectively hyperpolarizes cell membranes by increasing potassium efflux, which in turn reduces cellular excitability.[1][2] This mechanism of action underlies its utility in a wide range of research applications, from cardiovascular and endocrine studies to neuroscience.
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in key experimental models to investigate KATP channel function.
Mechanism of Action
This compound exerts its effects by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex, which is a hetero-octamer composed of four pore-forming Kir6.x subunits and four regulatory SURx subunits.[1] This interaction stabilizes the open conformation of the channel, leading to an increase in potassium ion conductance. The subsequent efflux of potassium ions drives the cell membrane potential towards the potassium equilibrium potential, resulting in hyperpolarization. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and suppressing cellular excitability in tissues such as smooth muscle, cardiac muscle, and neurons.[1] The action of this compound is dependent on the intracellular concentration of nucleotides like ATP and ADP, which modulate the activity of KATP channels.[3][4]
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound-induced vasodilation pathway.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various experimental settings.
Table 1: Electrophysiological Effects of this compound on Cardiac Myocytes
| Preparation | This compound Concentration (µM) | Effect | Magnitude of Change | Reference |
| Guinea Pig Ventricular Myocytes | >0 - <500 | Increased KATP channel activity | - | [4] |
| Rabbit Cardiomyocytes | 50 | Increased KATP current | ~4-fold increase | [5] |
| Human Atria | 100 | Decreased Action Potential Duration (APD) | -46% to -80% | [6][7] |
| Human Ventricles | 100 | Decreased Action Potential Duration (APD) | -65% to -93% | [6][7] |
Table 2: Effects of this compound on Vascular Smooth Muscle
| Preparation | Agonist | This compound Concentration (µM) | Effect | -log IC50 | Reference |
| Rat Aorta | Noradrenaline | 1 - 100 | Inhibition of contraction | - | [2] |
| Rat Portal Vein | Noradrenaline | 0.3 - 30 | Inhibition of contraction | - | [2] |
| Rat Aorta | KCl (10-80 mmol/L) | 1 - 100 | Inhibition of contraction | - | [2] |
| Rat Portal Vein | KCl (20 mmol/L) | 0.3 - 30 | Inhibition of contraction | 6.2 | [2] |
Table 3: Effects of this compound on Insulin (B600854) Secretion from Pancreatic Islets
| Preparation | Stimulus | This compound Concentration (µM) | Effect | Magnitude of Inhibition | Reference |
| Rat Pancreatic Islets | Glucose | - | Inhibition of insulin release | Marked inhibition | [8] |
| Mouse Pancreatic Islets | 15 mM Glucose | 100 | Inhibition of insulin release | 36% | [9] |
| Mouse Pancreatic Islets | 15 mM Glucose | 500 | Inhibition of insulin release | 72% | [9] |
| Healthy Humans | Oral Glucose | 25 mg (oral) | Inhibition of first-phase insulin release | Significant | [10] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of KATP Channels in Isolated Cardiomyocytes using Whole-Cell Patch-Clamp
This protocol describes the methodology to record this compound-activated KATP currents in isolated ventricular myocytes.
1. Materials and Reagents:
-
Cell Isolation: Collagenase type II, Protease type XXIV, Bovine Serum Albumin (BSA), Kraft-Brühe (KB) solution.
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.5 CaCl2, 0.5 MgCl2, 3 NaHCO3, 0.2 NaH2PO4, 5 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, 5 K2ATP, 10 HEPES, pH 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Glibenclamide Stock Solution (optional antagonist): 10 mM in DMSO.
2. Experimental Workflow:
Caption: Workflow for patch-clamp experiments.
3. Detailed Methodology:
-
Cell Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using enzymatic digestion with collagenase and protease.
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Baseline Recording: Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and record baseline whole-cell currents.
-
This compound Application: Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 100 µM).
-
Data Acquisition: Record the outward K+ current as it activates in response to this compound.
-
Antagonist Application (Optional): To confirm the current is through KATP channels, co-perfuse with the KATP channel blocker Glibenclamide (e.g., 10 µM) and observe the inhibition of the this compound-induced current.
-
Data Analysis: Analyze the current-voltage relationship, activation kinetics, and the extent of inhibition by the antagonist.
Protocol 2: Assessment of this compound's Cardioprotective Effects using a Langendorff-Perfused Isolated Heart Model
This protocol outlines the procedure to evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury.
1. Materials and Reagents:
-
Krebs-Henseleit Buffer (KHB) (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
5-Hydroxydecanoate (5-HD) Stock Solution (optional mitochondrial KATP channel blocker): 100 mM in DMSO.
2. Experimental Workflow:
Caption: Workflow for Langendorff heart perfusion.
3. Detailed Methodology:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold KHB.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.
-
Equilibration: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Measurements: Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Drug Perfusion: Perfuse the heart with KHB containing this compound (e.g., 10 µM) for a specified pre-ischemic period (e.g., 15 minutes). A control group should be perfused with vehicle.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion with standard KHB and continue for a reperfusion period (e.g., 60-120 minutes).
-
Functional Assessment: Continuously monitor and record cardiac function throughout the reperfusion period.
-
Infarct Size Determination: At the end of the experiment, stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area from the viable tissue.
-
Data Analysis: Compare the recovery of cardiac function and the infarct size between the this compound-treated and control groups.
Protocol 3: Measurement of Intracellular Calcium Concentration in Vascular Smooth Muscle Cells
This protocol describes how to measure changes in intracellular calcium ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.
1. Materials and Reagents:
-
Vascular Smooth Muscle Cells (VSMCs): Primary culture or cell line.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
High K+ Solution (for depolarization): HBSS with equimolar substitution of NaCl with KCl.
2. Experimental Workflow:
Caption: Workflow for intracellular calcium imaging.
3. Detailed Methodology:
-
Cell Culture: Culture VSMCs on glass coverslips suitable for fluorescence microscopy.
-
Fura-2 AM Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Washing and De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
Fluorescence Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Recording: Excite the cells alternately at 340 nm and 380 nm and record the emitted fluorescence at 510 nm to establish a baseline [Ca2+]i.
-
Cell Stimulation: Perfuse the cells with a stimulating agent, such as a high K+ solution or an agonist like phenylephrine, to induce an increase in [Ca2+]i.
-
This compound Application: Once a stable elevated [Ca2+]i is achieved, apply this compound (e.g., 10 µM) and continue to record the fluorescence ratio.
-
Data Analysis: Observe the decrease in the 340/380 nm fluorescence ratio, indicating a reduction in [Ca2+]i. Calibrate the fluorescence ratios to absolute [Ca2+]i values using standard methods (e.g., ionomycin/EGTA).
Conclusion
This compound is a versatile and effective pharmacological tool for the study of KATP channels. Its ability to selectively open these channels provides a means to investigate their role in a multitude of physiological processes. The protocols provided herein offer a foundation for researchers to utilize this compound in their experimental designs to further elucidate the function and therapeutic potential of targeting KATP channels. Careful consideration of appropriate concentrations, controls, and experimental models will ensure the generation of robust and reliable data.
References
- 1. The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 8. protocols.io [protocols.io]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Pinacidil in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Pinacidil (B1677893), a potent ATP-sensitive potassium (K-ATP) channel opener, in various models of ischemia-reperfusion injury (IRI). The information compiled herein, including detailed protocols and quantitative data summaries, is intended to guide researchers in designing and conducting studies to investigate the therapeutic potential of this compound in IRI affecting cardiac, neural, and renal tissues.
Introduction
This compound is an antihypertensive agent that functions by directly relaxing vascular smooth muscle, leading to peripheral vasodilation.[1] Its mechanism of action involves the opening of K-ATP channels, which hyperpolarizes the cell membrane and indirectly reduces intracellular calcium levels.[1] Beyond its approved use, extensive preclinical research has highlighted the significant protective effects of this compound in the context of ischemia-reperfusion injury. These protective effects are primarily attributed to its ability to activate K-ATP channels, particularly mitochondrial K-ATP (mitoK-ATP) channels, which play a crucial role in cellular protection against ischemic damage.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various experimental studies on the effects of this compound in ischemia-reperfusion injury models.
Table 1: Cardioprotective Effects of this compound in Myocardial Ischemia-Reperfusion Injury
| Parameter | Model | Treatment | Result | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Mouse model of I/R injury | This compound (0.1 and 0.5 mg/kg/day) | Significantly increased compared to I/R group | [4] |
| Left Ventricular Fractional Shortening (LVFS) | Mouse model of I/R injury | This compound (0.1 and 0.5 mg/kg/day) | Significantly increased compared to I/R group | [4] |
| Left Ventricular End-Diastolic Diameter (LVEDD) | Mouse model of I/R injury | This compound (0.1 and 0.5 mg/kg/day) | Significantly decreased compared to I/R group | [4] |
| Serum B-type Natriuretic Peptide (BNP) | Mouse model of I/R injury | This compound (0.1 and 0.5 mg/kg/day) | Significantly decreased compared to I/R group | [4] |
| No-reflow Area | Mouse model of I/R injury | This compound (0.1 and 0.5 mg/kg/day) | Significantly reduced compared to I/R group | [4] |
| Infarct Size | Canine model of I/R injury | (-)-3-pyridyl this compound (0.25 and 1 µg/kg/min, i.c.) | No significant decrease compared to vehicle | [5] |
| Left Ventricular Developed Pressure | Langendorff-perfused rat hearts | This compound (0.05 mmol/L) cardioplegia | Significantly improved compared to control I/R | [2] |
| Mitochondrial Membrane Potential | Langendorff-perfused rat hearts | This compound (0.05 mmol/L) cardioplegia | Significantly preserved compared to control I/R | [2] |
Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia-Reperfusion Injury
| Parameter | Model | Treatment | Result | Reference |
| Neuronal Apoptosis (TUNEL staining) | Rat MCAO model | This compound | Significantly decreased number of apoptotic cells at 12, 24, 48, and 72 hours post-reperfusion | [6][7] |
| Caspase-3 mRNA Expression | Rat MCAO model | This compound | Significantly lower expression compared to I/R group | [6][7] |
| Caspase-8 mRNA Expression | Rat MCAO model | This compound | Significantly lower expression compared to I/R group | [6][7] |
| Caspase-9 mRNA Expression | Rat MCAO model | This compound | Significantly lower expression at 12, 24, 48, and 72 hours post-reperfusion | [6][7] |
Table 3: Effects of this compound on Cellular Mechanisms in Ischemia-Reperfusion Injury
| Parameter | Model | Treatment | Result | Reference |
| Na+/Ca2+ Exchange Current (INCX) | Guinea pig cardiac ventricular myocytes | This compound (concentration-dependent) | Enhanced INCX with a half-maximal effective concentration of ~23 µM | [8] |
| Calreticulin (B1178941) (CRT) Protein Expression | Human Cardiac Microvascular Endothelial Cells (HCMECs) with OGD/R | This compound (0.1 and 10 µM) | Dose-dependent increase in CRT protein expression | [4] |
| Bax, Caspase 9, cleaved-Caspase 3 | HCMECs with OGD/R | This compound (0.1 and 10 µM) | Downregulated compared to OGD/R group | [4] |
| Nrf2, HO-1, SOD1 Protein Expression | Rat hearts with I/R | This compound (50 mmol/l) postconditioning | Increased expression levels | [9] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury
Objective: To assess the cardioprotective effects of this compound on cardiac function and microvascular injury following myocardial ischemia-reperfusion.
Animal Model:
-
Species: C57BL/6J mice.
-
Age: 6-8 weeks.
Procedure:
-
Anesthetize the mice and perform a thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specified duration (e.g., 45 minutes).
-
Remove the ligature to allow for reperfusion for a designated period (e.g., 3 days).
-
This compound Administration: Administer this compound (e.g., 0.1 and 0.5 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified time point (e.g., before reperfusion).[4]
-
Assessment of Cardiac Function: Perform echocardiography to measure LVEF, LVFS, and LVEDD.[4]
-
Measurement of No-Reflow Area: At the end of the reperfusion period, inject 2% Thioflavin-S solution via the tail vein. Harvest the heart, fix in 4% paraformaldehyde, and section for fluorescence microscopy to visualize the no-reflow area.[4]
-
Histological Analysis: Perform staining (e.g., H&E, Masson's trichrome) on heart sections to assess tissue damage and fibrosis.
Protocol 2: In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Human Cardiac Microvascular Endothelial Cells (HCMECs)
Objective: To investigate the cellular mechanisms of this compound's protective effects on endothelial cells under simulated ischemia-reperfusion conditions.
Cell Culture:
-
Cell line: Human Cardiac Microvascular Endothelial Cells (HCMECs).
-
Culture medium: Endothelial Cell Growth Medium (ECM).
Procedure:
-
Culture HCMECs to the desired confluency in a standard incubator (37°C, 5% CO2).
-
OGD Induction: Replace the culture medium with Eagle's solution and place the cells in a hypoxic chamber (5% CO2, 95% N2) at 37°C for a specified duration (e.g., 12 hours).[4]
-
Reoxygenation: Return the cells to normal atmospheric conditions and replace the medium with fresh ECM to induce reoxygenation injury.
-
This compound Treatment: Add this compound (e.g., 0.1 or 10 µM) or vehicle to the culture medium during the reoxygenation phase.[4]
-
Cell Viability Assay: Assess cell viability using a Cell Counting Kit-8 (CCK-8) assay.[4]
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of key signaling molecules (e.g., Calreticulin, Bax, Caspase 9, cleaved-Caspase 3).[4]
-
Mitochondrial Function Assays: Evaluate mitochondrial membrane potential and reactive oxygen species (ROS) production using appropriate fluorescent probes.
Protocol 3: Rat Model of Middle Cerebral Artery Occlusion (MCAO) for Cerebral Ischemia-Reperfusion
Objective: To evaluate the neuroprotective effects of this compound in a model of focal cerebral ischemia.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 250-300 g.
Procedure:
-
Anesthetize the rat.
-
Induce focal cerebral ischemia by using the intraluminal suture occlusion method to block the middle cerebral artery (MCA). The duration of occlusion is typically 60-90 minutes.[6]
-
Withdraw the suture to allow for reperfusion.
-
This compound Administration: Administer this compound or vehicle at a specified dose and time point (e.g., before or after reperfusion).
-
Neurological Deficit Scoring: At various time points post-reperfusion (e.g., 12, 24, 48, 72 hours), assess neurological function using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the rat, remove the brain, and slice it. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and viable tissue and quantify the infarct volume.
-
Apoptosis Detection: Use terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on brain sections to identify and quantify apoptotic neurons.[6]
-
In Situ Hybridization: Detect the expression of specific mRNAs, such as caspase-3, caspase-8, and caspase-9, in brain tissue sections.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in ischemia-reperfusion injury through multiple signaling pathways.
K-ATP Channel Opening and Mitochondrial Protection
The primary mechanism of this compound is the opening of ATP-sensitive potassium channels.[10] In the context of IRI, the activation of mitochondrial K-ATP (mitoK-ATP) channels is particularly important.[2] This leads to potassium influx into the mitochondrial matrix, which helps to preserve mitochondrial function, reduce the generation of reactive oxygen species (ROS), and prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death.[3][9]
Inhibition of Chaperone-Mediated Autophagy and Calcium Overload
Recent studies have revealed a novel mechanism for this compound in protecting against cardiac microvascular IRI. This compound has been shown to directly bind to HSP90, which in turn inhibits the chaperone-mediated autophagy (CMA) degradation of Calreticulin (CRT).[4][11] Elevated CRT levels enhance calcium buffering in the endoplasmic reticulum, leading to a reduction in mitochondrial calcium overload and subsequent inhibition of mitochondria-dependent apoptosis.[4]
Modulation of Apoptotic Signaling Pathways
In cerebral ischemia-reperfusion, this compound has been demonstrated to reduce neuronal apoptosis by inhibiting both the mitochondrial (intrinsic) and the death-receptor (extrinsic) signaling pathways.[6] This is evidenced by the downregulation of key caspases, including caspase-9 (a marker of the mitochondrial pathway), caspase-8 (a marker of the death-receptor pathway), and the common executioner, caspase-3.[6][7]
Activation of the Nrf2-ARE Signaling Pathway
This compound postconditioning has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[9] This activation leads to the upregulation of downstream antioxidant proteins, which helps to mitigate oxidative stress, a major contributor to reperfusion injury.[9]
Stimulation of the NO/cGMP/PKG Signaling Pathway
In cardiac myocytes, this compound can stimulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[8] This pathway is involved in the regulation of the Na+/Ca2+ exchanger, contributing to the cardioprotective effects of this compound.[8]
Conclusion
This compound demonstrates significant protective effects in various experimental models of ischemia-reperfusion injury. Its multifaceted mechanism of action, centered on the activation of K-ATP channels and encompassing the modulation of calcium homeostasis, apoptosis, and antioxidant signaling pathways, makes it a compelling candidate for further investigation as a therapeutic agent for IRI. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in this critical area of research.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of activation of ATP-dependent potassium channels with (-)-pinacidil and (-)-3-pyridyl this compound on infarct size in a canine model of ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound ameliorates cardiac microvascular ischemia-reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinacidil Administration Routes for Preclinical Animal Trials: Application Notes and Protocols
Introduction
Pinacidil (B1677893) is a potent ATP-sensitive potassium (KATP) channel opener, leading to hyperpolarization of the cell membrane.[1][2][3][4] This mechanism of action results in the relaxation of vascular smooth muscle, making it a subject of extensive preclinical research as a vasodilator and antihypertensive agent.[1][2][5] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal trials, aimed at researchers, scientists, and drug development professionals. The information compiled is based on a comprehensive review of published studies.
Mechanism of Action
This compound exerts its pharmacological effects primarily by opening KATP channels in the plasma membrane of smooth muscle cells.[1][2] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1] The hyperpolarized state makes the cell less excitable and inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation and vasodilation.[1]
Beyond its direct effect on KATP channels, this compound has been shown to stimulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, which contributes to its cardiovascular effects.[6]
Signaling Pathway
Caption: this compound's primary mechanism of action and downstream signaling pathway.
Application Notes
This compound has been investigated in a variety of preclinical animal models, including rats, dogs, mice, guinea pigs, and cats.[7][8][9][10][11][12] The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used. Common routes of administration include oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).
Oral Administration
Oral administration is frequently used for assessing the bioavailability and therapeutic efficacy of this compound in chronic studies.[1][7] It is rapidly absorbed following oral administration.[1][7]
Intravenous Administration
Intravenous administration allows for precise control over the plasma concentration of this compound and is often used in acute hemodynamic studies to elicit rapid responses.[13][14][15]
Intraperitoneal Administration
Intraperitoneal injection is a common route in rodent studies for systemic drug delivery, offering a convenient alternative to intravenous administration.[11][12][16]
Experimental Protocols
The following are generalized protocols for the administration of this compound. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow: General Procedure
Caption: A generalized workflow for preclinical this compound administration studies.
Oral Gavage Administration Protocol (Rodents)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[17]
-
Oral gavage needles (appropriate size for the animal)[17]
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the this compound suspension in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous.
-
Animal Preparation: Weigh the animal to determine the correct dosing volume.[17] For some studies, a brief fasting period (e.g., 4-6 hours) may be required.[18]
-
Dosing:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the formulation.
-
-
Post-Administration Care: Return the animal to its cage and monitor for any signs of distress.[17]
Intravenous Injection Protocol (General)
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Syringes and needles (appropriate gauge for the animal's vein)
-
Animal restrainer or anesthesia as required
Procedure:
-
Formulation Preparation: Dissolve this compound in the sterile vehicle to the target concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Anesthetize the animal if necessary and place it in a suitable position to access the desired vein (e.g., tail vein in mice/rats, cephalic or saphenous vein in larger animals).[19]
-
Dosing:
-
Swab the injection site with a suitable antiseptic.
-
Carefully insert the needle into the vein.
-
Slowly inject the this compound solution.
-
-
Post-Administration Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal during recovery from anesthesia.
Intraperitoneal Injection Protocol (Rodents)
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[20]
Procedure:
-
Formulation Preparation: Prepare the this compound solution or suspension in a sterile vehicle.
-
Animal Preparation: Properly restrain the animal. For rats, a two-person technique is often recommended.[20]
-
Dosing:
-
Position the animal on its back with its head tilted slightly down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.[20]
-
Inject the solution into the peritoneal cavity.
-
-
Post-Administration Care: Return the animal to its cage and observe for any adverse reactions.[20]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference |
| Rat | Oral | 0.5 mg/kg | 0.5 - 1 | ~1 | 80 | [7] |
| Dog | Oral | 0.5 mg/kg | 0.5 - 1 | ~2 | - | [7] |
Table 2: Reported Dosages of this compound in Preclinical Studies
| Animal Model | Administration Route | Dose Range | Application | Reference |
| Rat | Oral | 0.5 mg/kg | Pharmacokinetics | [7] |
| Dog | Oral | 0.5 mg/kg | Pharmacokinetics | [7] |
| Cat | Oral | >0.3 mg/kg | Hypotensive effects | [10] |
| Dog | Intravenous | 0.3 mg/kg/h for 6h | Cardiac effects | [13] |
| Rat | Intraperitoneal | 10 µg/kg | Postoperative pain model | [11] |
| Rat | Intraperitoneal | 2.5, 5, 10 mg/kg | Anticonvulsant/anxiolytic effects | [12] |
| Human (for comparison) | Intravenous | 0.1 - 0.2 mg/kg | Antihypertensive effects | [14] |
Conclusion
The administration of this compound in preclinical animal trials is a critical step in evaluating its therapeutic potential. The choice of administration route, dosage, and animal model should be carefully considered based on the specific aims of the study. The protocols and data presented here provide a comprehensive resource for researchers working with this KATP channel opener. It is imperative to adhere to institutional guidelines for animal welfare and to adapt these general protocols to the specific requirements of each experiment.
References
- 1. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound, a prototype for drugs that affect potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and distribution of the new antihypertensive agent this compound in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of activation of ATP-dependent potassium channels with (-)-pinacidil and (-)-3-pyridyl this compound on infarct size in a canine model of ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the new antihypertensive agent this compound in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacological studies on this compound, a new antihypertensive agent. 2. Studies on the hypotensive mechanism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on changes to the microenvironment around the incision site, of a skin/muscle incision and retraction, in a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repositioning this compound and its anticonvulsant and anxiolytic properties in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profibrillatory actions of this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous this compound in the acute treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Hemodynamic Effects of this compound in Hypertensive Patients with and without Propranolol Pretreatment | Semantic Scholar [semanticscholar.org]
- 16. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Measuring Pinacidil Efficacy Using Isolated Organ Bath Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isolated organ bath techniques for the assessment of Pinacidil's efficacy as a vasodilator. This document outlines the scientific principles, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to This compound (B1677893) and its Mechanism of Action
This compound is a potent antihypertensive agent that exerts its therapeutic effect through the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[1][2] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[2][3][4] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to smooth muscle relaxation and vasodilation.[1][4] Notably, the vasodilatory effect of this compound is independent of the endothelium and is not associated with alterations in cyclic AMP or cyclic GMP levels.[5][6]
Isolated Organ Bath Technique for Vasodilation Studies
The isolated organ bath is a classic in vitro pharmacological technique used to study the physiological and pharmacological responses of isolated tissues, such as arterial rings, in a controlled environment.[7][8][9] This method allows for the precise measurement of tissue contraction and relaxation in response to drug administration, making it an ideal system for evaluating the efficacy of vasodilators like this compound.
Key Principles:
-
Isometric Measurement: The technique typically measures isometric contractions, where the length of the tissue is kept constant, and the developed force is recorded by a transducer.
-
Physiological Conditions: The isolated tissue is maintained in a temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously aerated with a gas mixture (typically 95% O2 and 5% CO2) to ensure tissue viability.
-
Dose-Response Relationship: By cumulatively adding a drug of interest to the bath, a concentration-response curve can be generated to determine key pharmacological parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Experimental Protocols
Preparation of Isolated Aortic Rings (Rat Model)
This protocol describes the preparation of thoracic aortic rings from rats for use in an isolated organ bath system.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in Table 1)
-
Surgical instruments (scissors, forceps)
-
Dissection microscope
-
Petri dish
-
Cotton swabs
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue.
-
Immediately place the isolated aorta in a Petri dish containing ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, gently clean the aorta of any remaining connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For studies investigating endothelium-dependent effects, special care must be taken to avoid damaging the intimal surface. For endothelium-denuded preparations, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Isolated Organ Bath Setup and Equilibration
Materials:
-
Isolated organ bath system with a temperature controller and aeration system
-
Force-displacement transducer
-
Data acquisition system
-
Krebs-Henseleit solution
-
Gas mixture (95% O2, 5% CO2)
-
Stainless steel hooks or wires
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with 95% O2 and 5% CO2.
-
Mount the aortic rings on stainless steel hooks or wires within the organ bath chambers. One end of the ring should be attached to a fixed support and the other to a force-displacement transducer.
-
Apply an optimal resting tension to the aortic rings. For rat aorta, this is typically 1.5-2.0 grams.
-
Allow the tissues to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Measurement of this compound-Induced Relaxation
Procedure:
-
After the equilibration period, induce a stable contraction in the aortic rings using a contractile agonist. Common agonists include norepinephrine (B1679862) (1 µM) or serotonin (B10506) (1 µM).[10][5]
-
Once a stable plateau of contraction is achieved, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the relaxation response at each concentration of this compound. Relaxation is typically expressed as a percentage of the pre-induced contraction.
-
At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to return to baseline.
Data Presentation and Analysis
Quantitative data from this compound efficacy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Concentration-Response Curves
The primary data output is a concentration-response curve, where the percentage of relaxation is plotted against the logarithm of the this compound concentration. This allows for the determination of the EC50 value, which represents the concentration of this compound that produces 50% of its maximal relaxing effect.
Tabulated Data
Summarize key quantitative data in tables for easy comparison.
Table 1: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Table 2: Efficacy of this compound in Relaxing Pre-contracted Rat Aortic Rings
| Contractile Agonist | This compound EC50 / IC50 (µM) | Reference |
| Serotonin | 0.3 | [5][6] |
| Norepinephrine | Not explicitly stated, but relaxation is concentration-dependent | [10] |
Table 3: Comparative Efficacy of Vasodilators on Serotonin-Contracted Rat Aortic Strips
| Vasodilator | ED50 (µM) |
| This compound | 0.3 |
| Minoxidil | ~100 |
| Hydralazine (B1673433) | ~200 |
Data synthesized from multiple sources for comparative purposes.[6]
Visualizing Pathways and Workflows
Signaling Pathway of this compound-Induced Vasodilation
The following diagram illustrates the molecular mechanism by which this compound induces smooth muscle relaxation.
Caption: this compound-induced vasodilation pathway.
Experimental Workflow for Isolated Organ Bath Studies
This diagram outlines the key steps involved in conducting an isolated organ bath experiment to measure this compound's efficacy.
Caption: Isolated organ bath experimental workflow.
Conclusion
The isolated organ bath technique is a robust and reliable method for characterizing the vasodilatory properties of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain high-quality, reproducible data to accurately assess the efficacy and potency of this important KATP channel opener. The provided data tables and diagrams serve as valuable resources for experimental design, data interpretation, and communication of research findings.
References
- 1. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of racemic, (+)- and (-)-pinacidil on the membrane potential of the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated organ/tissue test – organ bath [panlab.com]
- 8. reprocell.com [reprocell.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on norepinephrine- and potassium-induced contractions and membrane potential in rat and human resistance vessels and in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modulating Insulin Secretion in Pancreatic Beta-Cells Using Pinacidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil (B1677893) is a potent vasodilator that functions as a potassium channel opener. Specifically, it targets the ATP-sensitive potassium (K-ATP) channels, which are crucial in regulating the membrane potential of various cells, including pancreatic beta-cells. In the context of insulin (B600854) secretion, the opening of K-ATP channels by this compound leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. This reduction in intracellular Ca2+ is the primary mechanism by which this compound inhibits glucose-stimulated insulin secretion. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and modulate insulin secretion in pancreatic beta-cells.
Mechanism of Action
This compound's primary molecular target in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel. These channels are hetero-octameric protein complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. Under physiological conditions, an increase in the intracellular ATP/ADP ratio, typically following glucose metabolism, leads to the closure of these channels. This closure depolarizes the cell membrane, activating voltage-gated calcium channels and leading to an influx of Ca2+, which triggers the exocytosis of insulin-containing granules.
This compound, by binding to the SUR1 subunit, acts as a K-ATP channel opener. This action counteracts the effect of ATP, leading to an increased probability of the channel being in the open state. The resulting efflux of potassium ions (K+) hyperpolarizes the cell membrane, making it more difficult to reach the threshold for the activation of voltage-gated calcium channels. Consequently, the influx of Ca2+ is reduced, and glucose-stimulated insulin secretion is inhibited.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters in pancreatic beta-cells as reported in the literature.
Table 1: Effect of this compound on Insulin Release
| Concentration (µM) | Inhibition of Glucose-Stimulated Insulin Release (%) | Cell Type | Reference |
| 100 | 36 | Mouse Islets | [1] |
| 500 | 72 | Mouse Islets | [1] |
Table 2: Effect of this compound on 86Rb+ Efflux (A measure of K+ channel activity)
| Concentration (µM) | Effect on 86Rb+ Efflux | Cell Type | Reference |
| 100-500 | Increased | Mouse Islet Cells | [1] |
| Dose-dependent | Increased | Rat Pancreatic Islets | [3] |
Table 3: Effect of this compound on Mitochondrial ATP Production
| Substrate | Effect on ATP Production | Half Maximal Effect (µM) | Cell Type | Reference |
| Pyruvate/malate | Inhibition | 360 | Beta-cell mitochondria | [4] |
| Succinate | Inhibition | 500 | Beta-cell mitochondria | [4] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in pancreatic beta-cells.
Experimental Protocols
Pancreatic Islet Isolation (from mice)
This protocol is adapted from standard methods for isolating pancreatic islets for in vitro studies.
Materials:
-
Collagenase P (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Syringes (10 ml, 1 ml) and needles (27G)
-
Surgical instruments (scissors, forceps)
-
50 ml conical tubes
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Expose the abdominal cavity and locate the common bile duct.
-
Clamp the bile duct at the duodenal entry point.
-
Inject 2-3 ml of cold collagenase P solution (0.5-1.0 mg/ml in HBSS) into the common bile duct to inflate the pancreas.
-
Dissect the inflated pancreas and place it in a 50 ml conical tube containing cold HBSS.
-
Incubate the tube in a 37°C water bath with gentle shaking for 10-15 minutes.
-
Stop the digestion by adding 25 ml of cold HBSS with 10% FBS.
-
Centrifuge at 200 x g for 2 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in HBSS and wash twice.
-
For purification, resuspend the pellet in a density gradient medium and centrifuge according to the manufacturer's instructions.
-
Collect the islet layer, wash with HBSS, and hand-pick the islets under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium overnight before conducting experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Low glucose KRB (2.8 mM glucose)
-
High glucose KRB (16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Isolated pancreatic islets or beta-cell line (e.g., INS-1, MIN6)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Seed an appropriate number of islets (e.g., 10-15 islets per well) or beta-cells in a 24-well plate.
-
Pre-incubate the islets/cells in low glucose KRB for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and wash twice with low glucose KRB.
-
Add low glucose KRB (basal condition) or high glucose KRB (stimulatory condition) to the wells.
-
For this compound treatment, add the desired final concentration of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells/islets to measure total insulin content (optional).
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity
Materials:
-
Isolated pancreatic beta-cells or a suitable beta-cell line
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 3 glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH. ATP and ADP can be added to modulate channel activity.
-
This compound stock solution
Procedure:
-
Prepare single beta-cells by gentle dissociation of isolated islets or by seeding a beta-cell line on coverslips.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit and measure membrane currents.
-
To study the effect of this compound, perfuse the cell with an extracellular solution containing the desired concentration of the drug.
-
Record the changes in the whole-cell current. K-ATP channel activation will be observed as an increase in the outward current.
Intracellular Calcium Imaging
Materials:
-
Isolated islets or beta-cells on coverslips
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HBSS or similar imaging buffer
-
This compound stock solution
-
Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging setup (for Fluo-4).
Procedure:
-
Load the cells with the Ca2+ indicator dye by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with a low glucose buffer to establish a baseline intracellular Ca2+ level.
-
Stimulate the cells with a high glucose buffer and record the increase in intracellular Ca2+.
-
To test the effect of this compound, add the compound to the perfusion buffer and monitor the changes in the glucose-stimulated Ca2+ response. This compound is expected to blunt or abolish the glucose-induced rise in intracellular Ca2+.
Experimental Workflow Diagrams
References
- 1. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits insulin release by increasing K+ outflow from pancreatic B-cells [pubmed.ncbi.nlm.nih.gov]
- 3. Similarities between the effects of this compound and diazoxide on ionic and secretory events in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-ATP channel independent effects of this compound on ATP production in isolated cardiomyocyte or pancreatic beta-cell mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pinacidil Administration in Cerebral Hyperemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pinacidil to induce and study cerebral hyperemia. This compound is a potent and selective ATP-sensitive potassium (K-ATP) channel opener, offering a reliable method to induce vasodilation and increase cerebral blood flow (CBF) for research purposes.[1][2]
Introduction
This compound selectively activates the SUR2B subunit of the K-ATP channel, which is predominantly expressed in vascular smooth muscle.[3][4] This activation leads to the hyperpolarization and relaxation of these muscle cells, resulting in vasodilation and a subsequent increase in blood flow, a state known as hyperemia.[3][4] Notably, at concentrations below 400 μM, this compound has been shown to be selective for cortical vascular smooth muscle, without directly affecting the biophysical properties of neurons or astrocytes.[3] This selectivity makes it an invaluable tool for isolating and studying the effects of hyperemia on neural and astrocytic activity.[3][5]
Mechanism of Action
This compound's primary mechanism of action involves the opening of K-ATP channels in the smooth muscle cells of cerebral arteries and arterioles.[3][4][6] This leads to the following cascade of events:
-
K-ATP Channel Opening: this compound binds to and opens the SUR2B subunit of the K-ATP channels.[3][4]
-
Potassium Efflux: The opening of these channels allows for an increased efflux of potassium (K+) ions out of the smooth muscle cells.[2]
-
Hyperpolarization: The outward flow of positive ions results in hyperpolarization of the cell membrane.[2][3][4]
-
Calcium Channel Inhibition: Hyperpolarization leads to the closure of voltage-gated calcium (Ca2+) channels.
-
Reduced Intracellular Calcium: The inhibition of Ca2+ influx leads to a decrease in the intracellular calcium concentration.
-
Smooth Muscle Relaxation: Reduced intracellular calcium prevents the activation of the contractile machinery within the smooth muscle cells, leading to relaxation.
-
Vasodilation and Hyperemia: The relaxation of the vascular smooth muscle results in the widening of the blood vessels (vasodilation) and a subsequent increase in cerebral blood flow (hyperemia).[3][4]
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced cerebral vasodilation.
Experimental Protocols
The following protocols are synthesized from established methodologies for in vivo studies in rodent models.[3][4]
Protocol 1: Topical Application of this compound in Anesthetized Rodents
This protocol is suitable for acute studies investigating the direct effects of this compound on the cortical vasculature.
Materials:
-
This compound
-
Ethanol (B145695) or DMSO (vehicle)
-
Artificial cerebrospinal fluid (ACSF)
-
Anesthetic (e.g., pentobarbital, 50 mg/kg)
-
Stereotaxic frame
-
Surgical drill
-
Imaging system (e.g., CCD camera with appropriate filters)
-
Heating blanket
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse) with an appropriate anesthetic and mount it in a stereotaxic frame. Maintain the animal's body temperature at 37°C using a heating blanket.[3][4]
-
Surgical Procedure: Perform a craniotomy (approximately 2 mm diameter in rats, 1 mm in mice) over the region of interest (e.g., primary somatosensory cortex). Carefully perform a durotomy to expose the cortical surface.[4]
-
Drug Preparation: Prepare a stock solution of this compound in ethanol or DMSO. On the day of the experiment, dilute the stock solution in ACSF to the desired final concentration (e.g., 10-100 µM). Prepare a vehicle control solution with the same final concentration of ethanol or DMSO in ACSF. Warm both solutions to 37°C before application.[3]
-
Baseline Imaging: Image the cortical surface to establish a baseline of vessel diameter and parenchymal blood volume. A green band-pass filter (550 nm) can be used to enhance vessel contrast.[3][4]
-
This compound Application: Topically apply the warmed this compound solution to the exposed cortex. Ensure the application is gentle to avoid mechanical stimulation.
-
Data Acquisition: Continuously image the cortical surface to record changes in arterial diameter and parenchymal absorbance over time.
-
Control Experiment: In a separate cohort of animals or after a sufficient washout period, repeat the procedure using the vehicle control solution to account for any effects of the solvent.
Experimental Workflow for Topical this compound Application
Caption: Workflow for studying hyperemia with topical this compound application.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cerebral hemodynamics as reported in the literature.
Table 1: Effect of Topical this compound on Middle Cerebral Artery (MCA) Diameter
| Animal Model | This compound Concentration | Vehicle Control | Peak Increase in Diameter (%) | Reference |
| Anesthetized Rat | 100 µM | Ethanol | ~15% | [3],[4] |
| Awake Mouse | 100 µM | Ethanol | ~12% | [3],[4] |
Table 2: Effect of Topical this compound on Parenchymal Absorbance (Blood Volume)
| Animal Model | This compound Concentration | Vehicle Control | Peak Change in Absorbance (%) | Reference |
| Anesthetized Rat | 100 µM | Ethanol | ~ -4% (darkening) | [3],[4] |
| Awake Mouse | 100 µM | Ethanol | ~ -2.5% (darkening) | [3],[4] |
Note: A decrease in parenchymal absorbance at 550 nm (isosbestic point of hemoglobin) indicates an increase in blood volume.[3][4]
Considerations and Limitations
-
Solubility: this compound is not water-soluble and requires dissolution in ethanol or DMSO.[3] It is crucial to use a vehicle control to account for any potential effects of the solvent.
-
Specificity: While highly selective for SUR2B over SUR1, at very high concentrations, the specificity of this compound may be reduced.[3][4]
-
Vasoconstriction Studies: this compound is only capable of inducing vasodilation. For studies requiring vasoconstriction, other agents would be necessary, though many K-ATP channel blockers that cause vasoconstriction, such as glibenclamide, can have non-specific effects on neurons.[3][6]
Conclusion
This compound serves as a robust and selective pharmacological tool for inducing cerebral hyperemia.[3][5] Its specific action on vascular smooth muscle K-ATP channels allows for the targeted study of the physiological and pathophysiological consequences of increased cerebral blood flow, without the confounding direct effects on neural cells. The protocols and data presented here provide a foundation for researchers to design and execute well-controlled experiments in the field of neurovascular coupling and cerebral hemodynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Muscle Fatigue and Recovery Using Pinacidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing pinacidil (B1677893), a potent ATP-sensitive potassium (KATP) channel opener, in the study of skeletal muscle fatigue and recovery. This compound serves as a critical tool to investigate the role of KATP channels in muscle function, energy homeostasis, and the physiological responses to strenuous activity. By activating these channels, this compound influences ion gradients, membrane potential, and cellular energetics, offering a unique pharmacological approach to dissect the mechanisms underlying muscle fatigue and subsequent recovery. These protocols are designed for researchers in physiology, pharmacology, and drug development to explore potential therapeutic strategies for conditions associated with muscle fatigue.
Mechanism of Action of this compound in Skeletal Muscle
This compound is a well-characterized vasodilator that exerts its effects by opening KATP channels in the sarcolemma of muscle cells.[1][2] These channels are typically closed by intracellular ATP and activated by a decrease in the ATP/ADP ratio, serving as metabolic sensors.[3] During intense muscle activity and fatigue, intracellular ATP levels can decrease, leading to the opening of KATP channels.
The opening of KATP channels by this compound increases potassium (K+) efflux from the muscle cell.[4][5] This leads to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential generation.[5] The resulting decrease in muscle cell excitability leads to a reduction in calcium (Ca2+) release from the sarcoplasmic reticulum, which in turn suppresses the contractile force of the muscle.[6][7] While this action of this compound can increase the rate of force decline during fatigue, it also plays a protective role by conserving cellular energy stores (ATP and phosphocreatine) and enhancing the rate of force recovery after fatigue.[6][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in skeletal muscle.
Quantitative Data Summary
The following tables summarize the effects of this compound on various parameters of muscle fatigue and recovery, primarily based on studies using isolated mouse extensor digitorum longus (EDL) and soleus muscles.[3][6]
Table 1: Effect of this compound on Tetanic Force During Fatigue
| Muscle Type | Time Point (seconds) | Control (Tetanic Force as % of Initial) | This compound (100 µM) (Tetanic Force as % of Initial) |
| EDL | 15 | ~85% | ~70% |
| EDL | 30 | ~65% | ~57% |
| Soleus | 60 | ~75% | ~38% |
Data adapted from Matar et al., 2000.[6]
Table 2: Effect of this compound on Force Recovery After Fatigue
| Muscle Type | Time Point (after fatigue) | Control (Tetanic Force as % of Prefatigue) | This compound (100 µM) (Tetanic Force as % of Prefatigue) |
| EDL | 200 ms | 20.3% | 40.2% |
| EDL | 30 min | 39.8% | 66.2% |
| Soleus | 200 ms | 62.5% | Not significantly different |
Data adapted from Matar et al., 2000.[3][6]
Table 3: Effect of this compound on Muscle Energetics During Fatigue
| Muscle Type | Parameter | Control (Post-fatigue) | This compound (100 µM) (Post-fatigue) |
| Soleus | ATP Decrease | Greater Depletion | Less Depletion |
| Soleus | Phosphocreatine (B42189) (PCr) Decrease | Greater Depletion | Less Depletion |
Data adapted from Matar et al., 2000.[6][8]
Experimental Protocols
This section provides a detailed methodology for an ex vivo study of this compound's effects on muscle fatigue and recovery, based on established protocols.[3][6]
Experimental Workflow
Caption: Workflow for ex vivo muscle fatigue studies.
Materials
-
This compound
-
Glibenclamide (KATP channel blocker, for control experiments)
-
Krebs-Ringer bicarbonate buffer
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Isolated muscle bath system with force transducer and stimulator
-
Liquid nitrogen for freeze-clamping
-
Reagents for ATP and phosphocreatine assays
Animal and Muscle Preparation
-
Anesthetize a mouse (e.g., CD-1) with an appropriate dose of anesthetic (e.g., 0.8 mg/10 g body weight of pentobarbital sodium intraperitoneally).[6]
-
Excise the extensor digitorum longus (EDL) and soleus muscles from the hindlimbs.[6]
-
Mount the isolated muscles in a temperature-controlled chamber (37°C) containing Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O2 and 5% CO2.
-
Attach one end of the muscle to a fixed hook and the other to a force transducer.
-
Adjust the muscle length to achieve maximal tetanic force.
Experimental Procedure
-
Equilibration: Allow the muscles to equilibrate for 30 minutes in the buffer. During this period, elicit a single tetanic contraction every 2 minutes. For the experimental group, add this compound (e.g., 100 µM) to the buffer at the beginning of the equilibration period.[3][6]
-
Fatigue Protocol: Induce fatigue by stimulating the muscle with one 200-ms-long tetanic contraction every second for 3 minutes.[3][6]
-
Recovery Protocol: Following the fatigue protocol, stimulate the muscle at 10, 20, 100, and 200 seconds, and then at 5-minute intervals for up to 30 minutes to measure the recovery of tetanic force.[3][6]
-
Biochemical Analysis: For separate muscle samples, freeze-clamp the muscles in liquid nitrogen immediately after the fatigue protocol. Store at -80°C until analysis for ATP and phosphocreatine content.
Data Analysis
-
Record and measure the peak tetanic force for each contraction.
-
Normalize the force data as a percentage of the initial, pre-fatigue tetanic force.
-
For biochemical assays, extract and measure ATP and phosphocreatine concentrations using established methods.
-
Compare the results between the control and this compound-treated groups using appropriate statistical analyses (e.g., ANOVA).
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of KATP channels in skeletal muscle physiology, particularly in the context of fatigue and recovery. The protocols outlined in these application notes provide a robust framework for researchers to study the intricate relationship between cellular energy status, ion channel function, and muscle performance. By utilizing this compound, scientists can gain deeper insights into the mechanisms of muscle fatigue and explore novel therapeutic avenues for a range of neuromuscular and metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evidence that the mechanism of the inhibitory action of this compound in rat and guinea-pig smooth muscle differs from that of glyceryl trinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses contractility and preserves energy but glibenclamide has no effect during muscle fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Slice Recording with Pinacidil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pinacidil (B1677893), a potent ATP-sensitive potassium (K-ATP) channel opener, in in vitro brain slice electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes the expected electrophysiological effects of this compound on neuronal activity.
Introduction to this compound and K-ATP Channels
This compound is a vasodilator that exerts its effects through the opening of K-ATP channels.[1] These channels are metabolic sensors that couple the electrical activity of cells to their energetic state.[2][3] In neurons, K-ATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3] this compound specifically acts on the SUR2 subunit of the K-ATP channel.[4][5] The binding of this compound to the SUR2 subunit stabilizes the channel in an open conformation, leading to an increase in potassium efflux.[2] This efflux of positively charged potassium ions results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[2][6]
Quantitative Data on this compound's Electrophysiological Effects
The effects of this compound on neuronal activity can be subtle and may vary depending on the brain region and neuron type under investigation. The following tables summarize key quantitative data from in vitro slice recording studies.
| Parameter | Brain Region | Neuron Type | This compound Concentration (µM) | Observed Effect | Reference |
| Resting Membrane Potential | Neocortex | Layer 2/3 Pyramidal Neurons | 400 | No significant change (-0.5 ± 0.9 mV) | [4] |
| Input Resistance | Neocortex | Layer 2/3 Pyramidal Neurons | 400 | No significant change (-0.7 ± 6.5 MΩ) | [4] |
| Spike Rate (in response to current injection) | Neocortex | Layer 2/3 Pyramidal Neurons | 400 | No significant change (0.1 ± 1.1 spikes/stimulation) | [4] |
| Parameter | Cell Type | This compound EC50 (µM) | Notes | Reference |
| K-ATP Channel Activation (SUR2A/Kir6.2) | HEK293T cells | ~10 | Similar potency to SUR2B activation. | [4] |
| K-ATP Channel Activation (SUR2B/Kir6.2) | HEK293T cells | ~2 | Similar potency to SUR2A activation. | [4] |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[7][8][9][10][11]
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and continuously bubbled with 95% O2 / 5% CO2):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2·2H2O
-
10 mM MgSO4·7H2O
-
Adjust pH to 7.3-7.4 with HCl.
-
-
Artificial Cerebrospinal Fluid (aCSF for recording, bubbled with 95% O2 / 5% CO2):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2·2H2O
-
1 mM MgSO4·7H2O
-
-
Internal Solution for Patch Pipettes (K-Gluconate based for current-clamp):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM KCl
-
0.5 mM EGTA
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
Adjust pH to 7.2-7.3 with KOH.
-
Adjust osmolarity to ~290 mOsm.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold NMDG slicing solution.
-
Mount the brain on a vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold, oxygenated NMDG slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
II. This compound Application
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Application to Slices:
-
On the day of the experiment, dilute the this compound stock solution in the recording aCSF to the desired final concentration (e.g., 10 µM, 100 µM, 400 µM). The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent effects.
-
During the electrophysiological recording, switch the perfusion from control aCSF to the this compound-containing aCSF.
-
Allow the this compound solution to perfuse the slice for a sufficient duration (e.g., 5-10 minutes) to reach equilibrium before recording the effects.
-
A washout period with control aCSF can be performed to assess the reversibility of the drug's effects.
III. Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for whole-cell patch-clamp recordings from neurons in brain slices.[12][13][14]
Procedure:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing properties of the neuron (e.g., firing rate in response to a given current injection).
-
Record spontaneous action potential firing.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs).
-
Record spontaneous or evoked synaptic currents.
-
-
After establishing a stable baseline recording in control aCSF, switch to the this compound-containing aCSF and record the changes in the parameters of interest.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on neuronal K-ATP channels.
Caption: Experimental workflow for in vitro slice recording with this compound.
References
- 1. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Repositioning this compound and its anticonvulsant and anxiolytic properties in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 10. protocols.io [protocols.io]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. re-place.be [re-place.be]
- 13. Slice Patch Clamp Technique for Analyzing Learning-Induced Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Pinacidil in Single Ventricular Cell Current Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pinacidil (B1677893), a potent ATP-sensitive potassium (K-ATP) channel opener, for the analysis of ion currents in single ventricular cardiomyocytes. This document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for relevant experiments.
Introduction
This compound is a widely used pharmacological tool and antihypertensive agent that exerts its effects primarily by activating ATP-sensitive potassium channels.[1] In cardiac ventricular myocytes, this action leads to membrane hyperpolarization and a shortening of the action potential duration, which has significant implications for cardiac electrophysiology and pharmacology.[2][3] Understanding the precise effects of this compound on individual ion currents at the single-cell level is crucial for research into cardiac arrhythmias, ischemia, and the development of novel cardiovascular drugs.
Mechanism of Action
This compound functions as a K-ATP channel opener.[1][4] These channels are metabolic sensors that link the energetic state of the cell to its electrical activity. Under normal physiological conditions, with high intracellular ATP levels, K-ATP channels are predominantly closed. When ATP levels fall, as occurs during ischemia, these channels open, leading to an outward potassium current that hyperpolarizes the cell membrane and shortens the action potential duration. This compound promotes the open state of these channels, even at physiological ATP concentrations, by increasing their open probability.[2] This effect is dependent on the intracellular ATP concentration, with this compound's potency being greater at lower ATP levels.[2] The activation of K-ATP channels by this compound can be inhibited by sulfonylureas such as glibenclamide.[2]
Beyond its primary action on K-ATP channels, this compound has also been shown to stimulate the cardiac Na+/Ca2+ exchanger (NCX) through a nitric oxide (NO)/cGMP/PKG signaling pathway in guinea pig ventricular myocytes.[5]
Quantitative Data on this compound's Effects
The following table summarizes the quantitative effects of this compound on various parameters in ventricular cardiomyocytes, as reported in the literature.
| Parameter | Species | This compound Concentration | Effect | Reference |
| I_K(ATP) Current | Rabbit | 50 µM | ~4-fold increase | [6] |
| Action Potential Duration (APD90) | Canine (Endocardium) | 1-5 µM | 8.0 ± 2.3% abbreviation | [7] |
| Canine (Epicardium) | 1-5 µM | 55.5 ± 8.7% abbreviation | [7] | |
| Rabbit | 80 µM | Shortened to 105 ± 10 msec | [3] | |
| Human (Failing Heart) | Not Specified | -65 to -93% decrease in ventricles | [8] | |
| Na+/Ca2+ Exchange Current (I_NCX) | Guinea Pig | Half-maximal effective concentration (EC50) | 23.5 µM (outward), 23.0 µM (inward) | [5] |
Experimental Protocols
Single Ventricular Cardiomyocyte Isolation
A reliable method for isolating high-quality, viable ventricular myocytes is paramount for successful single-cell current analysis. The following protocol is a generalized procedure based on enzymatic digestion.
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., from Worthington) and Protease Type XIV.
-
Stop Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or a specific collagenase inhibitor.
-
Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations.
Procedure:
-
Heart Excision: Anesthetize the animal (e.g., mouse or rat) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold perfusion buffer.[9][10]
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[11][12] Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) perfusion buffer at 37°C to clear the blood.[11]
-
Enzymatic Digestion: Switch the perfusion to the enzyme solution. The duration of digestion is critical and needs to be optimized based on the animal species and enzyme activity. The heart should become pale and flaccid.[10]
-
Tissue Dissociation: Once digestion is complete, remove the heart from the Langendorff apparatus. Mince the ventricular tissue in the stop buffer to inhibit further enzymatic activity.[9]
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual myocytes.[9]
-
Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove undigested tissue. Gradually reintroduce calcium to the myocytes by sequential washing with buffers of increasing calcium concentration to avoid calcium paradox.[9]
-
Cell Viability Assessment: Assess the viability and quality of the isolated myocytes based on their rod shape, clear striations, and quiescence.
Whole-Cell Patch-Clamp Recording
This protocol allows for the measurement of macroscopic ionic currents from a single ventricular myocyte.
Materials:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (for K+ currents): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH 7.2 with KOH. The ATP concentration can be varied to study the ATP-dependence of this compound's effects.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution.
-
Patch Pipettes: Fabricated from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[13]
Procedure:
-
Cell Plating: Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope.
-
Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator.[13]
-
Gigaohm Seal Formation: Approach a single, healthy myocyte with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[14]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[14][15]
-
Current Recording:
-
Voltage-Clamp Mode: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit specific ion currents.
-
Current-Clamp Mode: Inject a known amount of current and record the resulting changes in membrane potential (action potentials).
-
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Record the changes in the currents or action potentials.
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence. For action potentials, measure parameters such as duration (APD), amplitude, and resting membrane potential.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's primary action on K-ATP channels.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for single-cell current analysis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action potential duration and QT interval during this compound infusion in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 12. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Troubleshooting & Optimization
Pinacidil solubility issues in aqueous buffer solutions
Welcome to the technical support center for Pinacidil (B1677893). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when working with this compound, with a specific focus on its solubility in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cyanoguanidine compound that functions as a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] This action leads to the hyperpolarization of vascular smooth muscle cells, causing peripheral vasodilation and a subsequent reduction in blood pressure.[1][3] It is classified as an antihypertensive agent and is used in research to study its effects on various physiological processes, including cardiovascular diseases.[1] this compound is available in both anhydrous and monohydrate forms.[2]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₅ (anhydrous) C₁₃H₂₁N₅O (monohydrate) | [4][5] |
| Molecular Weight | 245.33 g/mol (anhydrous) 263.34 g/mol (monohydrate) | [4][6] |
| pKa (Basic) | 8.16 | [5] |
| logP | 2.3 | [5] |
| Appearance | Solid powder | [4] |
Q3: What is the primary mechanism of action for this compound?
This compound's primary mechanism involves the opening of ATP-sensitive K+ (KATP) channels in the plasma membrane of smooth muscle cells.[7] This leads to an efflux of potassium ions (K+), causing membrane hyperpolarization.[1] This change in membrane potential results in the relaxation of vascular smooth muscle, leading to vasodilation.[7][8] Some studies have shown that its effects can also be mediated through more complex signaling pathways. For instance, in cardiac myocytes, this compound can stimulate the Na+/Ca2+ exchanger by activating the NO/cGMP/PKG signaling pathway.[9]
Troubleshooting this compound Solubility in Aqueous Buffers
The most common challenge researchers face with this compound is its low solubility in aqueous solutions. This compound monohydrate is noted as insoluble in water (<0.1 mg/mL), while another source indicates a solubility of >39.5 µg/mL at a pH of 7.4.[10][11] This section provides a step-by-step guide to address these issues.
Q4: My this compound powder is not dissolving in my aqueous buffer. What is the cause and solution?
This is a common issue due to this compound's hydrophobic nature. Direct dissolution in aqueous buffers is often unsuccessful.
-
Cause : this compound has low aqueous solubility. Factors like pH, temperature, and buffer composition significantly impact its ability to dissolve.[12]
-
Solution : The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Solvents for Stock Solutions
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (407.63 mM) | Ultrasonic assistance may be needed. Use newly opened, non-hygroscopic DMSO.[1] |
| This compound Monohydrate | DMSO | 100 mg/mL (379.74 mM) | Ultrasonic assistance may be needed.[10] |
| This compound Monohydrate | Ethanol | 50 mg/mL (189.87 mM) | Ultrasonic assistance may be needed.[10] |
Q5: I prepared a stock solution in DMSO, but it precipitated when I added it to my buffer. How can I prevent this?
Precipitation upon dilution is a clear indicator that the solubility limit of this compound in the final aqueous solution has been exceeded.
-
Cause : The final concentration of this compound in the aqueous buffer is too high. The percentage of the organic solvent (e.g., DMSO) in the final solution may also be insufficient to maintain solubility. High concentrations of buffer salts can also cause precipitation when mixed with organic solvents.[13]
-
Troubleshooting Steps :
-
Lower the Final Concentration : Attempt to use a lower final working concentration of this compound if your experimental design allows.
-
Optimize Dilution : Add the stock solution to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Check pH : The pH of the final buffer solution can influence the solubility of ionizable compounds.[12] Extracellular acidification has been shown to inhibit this compound-induced channel activity, suggesting pH can affect its interaction and potentially its solubility.[14] Ensure your buffer's pH is stable and appropriate.
-
Use Co-solvents : For in vivo or more challenging preparations, co-solvents like PEG300 and surfactants like Tween-80 can be used in the final solution to enhance solubility.[1][10]
-
Q6: My buffer containing this compound became cloudy after storage at 4°C. What happened?
-
Cause : The solubility of many compounds, including buffer salts and this compound, decreases at lower temperatures.[15] Storing the solution in a refrigerator can cause the compound to crystallize or precipitate out of the solution.
-
Solution : If possible, store the final working solution at room temperature for short-term use. If precipitation occurs after refrigeration, gently warm the solution to room temperature while mixing. The precipitate should redissolve.[15] For long-term storage, it is best to store the concentrated organic stock solution at -20°C and prepare fresh working dilutions as needed.[16]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound (anhydrous) in DMSO.
Materials:
-
This compound (MW: 245.33 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out 24.53 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
This protocol details the dilution of the 100 mM DMSO stock solution into Phosphate-Buffered Saline (PBS) to achieve a final concentration of 100 µM.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Determine the required final volume of the working solution (e.g., 10 mL).
-
Place the desired volume of PBS (e.g., 10 mL) into a sterile conical tube.
-
Begin vortexing the PBS at a medium speed.
-
Calculate the volume of stock solution needed:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (100 µM * 10 mL) / 100,000 µM = 0.01 mL or 10 µL
-
-
While the PBS is vortexing, slowly add the 10 µL of the 100 mM this compound stock solution drop-by-drop into the buffer.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is thoroughly mixed.
-
Visually inspect the solution for any signs of precipitation. The final solution should be clear.
-
Use the freshly prepared working solution on the same day for best results.[1] The final DMSO concentration in this example is 0.1%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Buy this compound monohydrate | 85371-64-8 [smolecule.com]
- 6. This compound | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jmpas.com [jmpas.com]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. usbio.net [usbio.net]
Technical Support Center: Troubleshooting Pinacidil Instability in Physiological Saline
For researchers, scientists, and drug development professionals utilizing Pinacidil in experimental settings, ensuring its stability in physiological saline is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in physiological saline appears cloudy or shows precipitation. What is the cause and how can I resolve this?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions like physiological saline.[1] Cloudiness or precipitation indicates that the drug has fallen out of solution. To resolve this, the use of a co-solvent is necessary.
-
Recommended Solution: First, dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[1][2] This stock solution can then be diluted with physiological saline to the desired final concentration. For in vivo studies, a common practice is to dissolve this compound in ethanol and then dilute it 1:100 in artificial cerebrospinal fluid (aCSF) or saline.[1] For in vitro experiments, a stock solution in DMSO is often prepared and then further diluted in the culture medium or saline.
Q2: How should I prepare a stable this compound solution for my experiments?
A2: A multi-step process involving co-solvents is recommended to achieve a stable solution of this compound in physiological saline.
-
Protocol 1 (General Use):
-
Protocol 2 (with Solubilizer):
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare the final working solution by adding the this compound stock to a vehicle of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[2]
-
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To prevent degradation, this compound stock solutions should be stored under appropriate conditions.
-
Storage Recommendations:
-
Store stock solutions at -20°C for short-term storage (up to 1 month).[2]
-
For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C.[2]
-
It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments involving this compound.
Issue 1: Inconsistent experimental results using freshly prepared this compound solutions.
-
Potential Cause: Incomplete dissolution or precipitation of this compound upon dilution in physiological saline. Even if not visibly cloudy, micro-precipitates can affect the actual concentration.
-
Troubleshooting Steps:
-
Verify Dissolution: Ensure the initial stock solution in the organic solvent is completely clear before diluting it into the aqueous buffer.
-
Optimize Dilution: When diluting the stock solution, add it to the saline dropwise while vortexing or stirring to ensure rapid and uniform mixing.
-
Consider a Different Co-solvent System: If precipitation persists, consider using the SBE-β-CD formulation described in the FAQs, as cyclodextrins can enhance the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Issue 2: Loss of this compound activity over the course of a long-term experiment.
-
Potential Cause: Degradation of this compound in the aqueous experimental medium. While specific data on the degradation kinetics of this compound in physiological saline is limited, general principles of drug stability suggest that hydrolysis and oxidation can occur.
-
Troubleshooting Steps:
-
pH Control: The stability of many drugs is pH-dependent. Ensure the pH of your physiological saline or buffer is controlled and appropriate for your experiment.
-
Temperature Control: Perform experiments at a controlled and stable temperature. Higher temperatures generally accelerate degradation.
-
Protect from Light: While not definitively established for this compound, photostability is a concern for many pharmaceutical compounds. It is good practice to protect solutions from light, especially during prolonged experiments.
-
Prepare Fresh Solutions: For long-duration experiments, consider preparing fresh this compound solutions at intervals to minimize the impact of potential degradation.
-
Quantitative Data on this compound Formulation
The following table summarizes solubility data for different this compound formulations.
| Formulation Vehicle | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.19 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.19 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.19 mM) | Clear solution |
Table adapted from MedChemExpress data.[2]
Experimental Protocols
Forced Degradation Study Protocol
To investigate the potential degradation pathways of this compound and to develop a stability-indicating analytical method, a forced degradation study can be performed. This involves subjecting this compound solutions to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl and incubate at room temperature or elevate to 50-60°C if no degradation is observed.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH and incubate under the same conditions as acid hydrolysis.[3]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.
Signaling Pathways and Workflows
Troubleshooting Workflow for this compound Solution Instability
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound solutions.
References
- 1. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Pinacidil Dosage for KATP Channel Opening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Pinacidil (B1677893) dosage for maximizing the opening of ATP-sensitive potassium (KATP) channels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound on KATP channels?
This compound is a potent activator of ATP-sensitive potassium (KATP) channels. It functions as a potassium channel opener, leading to the efflux of K+ ions from the cell. This hyperpolarizes the cell membrane, making the cell less excitable. This action is particularly prominent in vascular smooth muscle cells, leading to vasodilation, and it also has effects on cardiac and skeletal muscle cells.[1][2][3] The opening of these channels is thought to indirectly cause a net reduction in intracellular calcium, which leads to the relaxation of vascular smooth muscle.[2]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound is highly dependent on the cell type and the specific KATP channel subunit composition. Generally, concentrations ranging from the sub-micromolar to the low millimolar range have been used in various studies. For instance, in rat aorta and portal vein, concentration-dependent inhibition of responses to noradrenaline was observed with this compound concentrations of 1-100 μM and 0.3-30 μM, respectively.[4] In guinea pig cardiac ventricular myocytes, the half-maximal effective concentration (EC50) for enhancing the Na+/Ca2+ exchange current was found to be around 23 μM.[5]
Q3: How does intracellular ATP concentration affect the efficacy of this compound?
The efficacy of this compound is inversely related to the intracellular ATP concentration.[6] In guinea pig ventricular myocytes, this compound's effect in shortening the action potential duration was stronger at a lower intracellular ATP concentration (2 mM) compared to a higher concentration (5 mM).[6] High concentrations of ATP (greater than 3.0 mM) can inhibit the effects of this compound.[6] This is a critical consideration for experimental design, as the metabolic state of the cells will directly influence the observed effects of this compound.
Q4: Are there known inhibitors of this compound's action?
Yes, the effects of this compound can be blocked by sulfonylurea drugs like Glibenclamide, which are nonselective KATP channel inhibitors.[5][7] This is often used experimentally to confirm that the observed effects of this compound are indeed mediated by KATP channels.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Question: I've applied this compound to my cell culture, but I'm not seeing the expected physiological changes (e.g., hyperpolarization, relaxation). What could be the issue?
-
Possible Causes and Solutions:
-
Incorrect Dosage: The concentration of this compound may be too low for your specific cell type. It is recommended to perform a dose-response curve to determine the optimal concentration. Refer to the quantitative data tables below for typical EC50 values in various tissues.
-
High Intracellular ATP: As mentioned in the FAQs, high intracellular ATP levels can antagonize the effect of this compound.[6] Ensure your experimental conditions do not artificially elevate cellular ATP. Consider measuring ATP levels or using metabolic inhibitors if necessary to modulate the cellular energy state.
-
pH of the Extracellular Solution: Extracellular acidification can inhibit the KATP channel currents induced by this compound, while alkalization can potentiate them.[7] Check and buffer the pH of your experimental solutions carefully.
-
This compound Stock Solution Integrity: Ensure your this compound stock solution is properly prepared and stored to maintain its activity.
-
Absence or Low Expression of KATP Channels: The cell line you are using may not express KATP channels or may express them at very low levels. Verify the expression of KATP channel subunits (Kir6.x and SURx) using techniques like Western blotting or qPCR.
-
Issue 2: High variability in the response to this compound between experiments.
-
Question: I'm observing inconsistent results with the same concentration of this compound across different experimental days. What could be causing this variability?
-
Possible Causes and Solutions:
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can alter the metabolic state and KATP channel expression, leading to inconsistent responses. Standardize your cell culture protocols meticulously.
-
Temperature Fluctuations: Temperature can influence ion channel kinetics. Maintain a stable and consistent temperature throughout your experiments.
-
Inconsistent Drug Application: Ensure precise and consistent application of this compound in terms of final concentration and incubation time.
-
Metabolic State of Cells: As mentioned previously, the cellular ATP/ADP ratio is a critical determinant of this compound's efficacy.[6] Slight variations in culture conditions that affect cell metabolism can lead to significant differences in response.
-
Quantitative Data
Table 1: EC50 and IC50 Values of this compound in Various Tissues and Cells
| Tissue/Cell Type | KATP Channel Subunits | Effect Measured | EC50 / IC50 Value | Reference |
| Guinea Pig Cardiac Ventricular Myocytes | Not specified | Enhancement of Na+/Ca2+ exchange current (outward) | 23.5 µM | [5] |
| Guinea Pig Cardiac Ventricular Myocytes | Not specified | Enhancement of Na+/Ca2+ exchange current (inward) | 23.0 µM | [5] |
| Rat Aorta | Not specified | Inhibition of KCl-induced contraction | -log IC50 = 6.2 (vs 20mM KCl) | [4] |
| Diabetic Mice (intracerebroventricular) | Not specified | Antinociception (tail-flick latency) | ED50 = 22.3 µg | [8] |
| Non-diabetic Mice (intracerebroventricular) | Not specified | Antinociception (tail-flick latency) | ED50 = 16.1 µg | [8] |
| Diabetic Mice (intrathecal) | Not specified | Antinociception | ED50 = 95.6 µg | [8] |
Experimental Protocols
Protocol 1: Thallium Flux Assay for KATP Channel Activity
This assay provides a high-throughput method to screen for KATP channel modulators by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels using a Tl+-sensitive fluorescent dye.
Materials:
-
Cells expressing KATP channels
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate according to the manufacturer's instructions (typically 60-90 minutes at 37°C).
-
Compound Addition: After incubation, wash the cells with assay buffer. Add assay buffer containing various concentrations of this compound (and appropriate controls like a known opener, e.g., diazoxide, and a closer, e.g., glibenclamide) to the wells. Incubate for 15-30 minutes at room temperature.
-
Thallium Flux Measurement: Place the plate in the fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. Inject the thallium-containing stimulus buffer into each well.
-
Data Acquisition: Record the fluorescence intensity over time. The rate of increase in fluorescence corresponds to the rate of Tl+ influx.
-
Data Analysis: Calculate the initial flux rate and normalize it to the controls. For this compound, determine the EC50 value by plotting the normalized flux rate against the this compound concentration.
Visualizations
Caption: Signaling pathway of this compound-induced KATP channel opening.
Caption: General experimental workflow for optimizing this compound dosage.
References
- 1. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Identifying common artifacts in Pinacidil electrophysiology data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pinacidil (B1677893) in electrophysiology experiments. The focus is on identifying and mitigating common artifacts to ensure the acquisition of high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
A1: this compound is a vasodilator that functions as a potassium channel opener.[1] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[2] This activation leads to an increase in potassium efflux, which hyperpolarizes the cell membrane.[3] This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, leading to relaxation of smooth muscle and other effects on excitable cells.[1][3]
Q2: I'm observing a rapid rundown of the this compound-induced current. What could be the cause?
A2: Rundown of KATP channel currents can be a significant issue in patch-clamp recordings. This phenomenon is often attributed to the washout of essential intracellular components. To mitigate this, it is crucial to include ATP and GTP in your intracellular (pipette) solution. A lack of these nucleotides can lead to a progressive decrease in channel activity, which can be misinterpreted as a pharmacological effect or an artifact.
Q3: My baseline recording becomes unstable after applying this compound. What are the likely causes?
A3: Baseline instability following the application of this compound can stem from several factors:
-
Large Outward Currents: this compound activates a significant outward potassium current, which can lead to difficulties in maintaining a stable voltage clamp. This is especially true if the series resistance is high or not adequately compensated.
-
Mechanical Instability: Ensure that your perfusion system is delivering the this compound solution smoothly and without introducing mechanical vibrations or fluctuations in the bath level. Air bubbles in the perfusion line are a common source of artifacts.
-
Solution Osmolarity: Check that the osmolarity of your this compound-containing solution is consistent with your control extracellular solution. A mismatch in osmolarity can cause cell swelling or shrinkage, leading to an unstable seal.
Q4: I am not observing the expected effect of this compound. What should I check?
A4: If this compound is not producing the expected electrophysiological effect, consider the following:
-
ATP Concentration: The efficacy of this compound is dependent on the intracellular ATP concentration.[4] High concentrations of ATP can inhibit KATP channels and reduce the effect of this compound. Ensure your intracellular solution has an appropriate ATP concentration for your experimental goals.
-
Solution Stability and pH: Prepare fresh this compound solutions daily. The effectiveness of this compound can also be influenced by extracellular pH, with acidification inhibiting its action.[2]
-
Off-target effects: At higher concentrations, this compound may have off-target effects, including potential interactions with other ion channels.[1][5] It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment.
Troubleshooting Guides
Guide 1: Unstable Gigaseal Formation in the Presence of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Difficulty forming a >1 GΩ seal | 1. Poor cell health. 2. Dirty pipette tip. 3. Suboptimal intracellular/extracellular solutions. | 1. Use healthy, viable cells. 2. Fire-polish pipette tips and use filtered solutions. 3. Check and adjust the osmolarity and pH of your solutions. A slightly hyperosmotic extracellular solution can sometimes improve sealing. |
| Loss of seal after this compound application | 1. Mechanical stress from perfusion. 2. High concentration of this compound or solvent (e.g., DMSO). 3. Large current-induced changes in cell volume. | 1. Ensure a slow and steady perfusion rate. 2. Use the lowest effective concentration of this compound and keep solvent concentrations to a minimum. 3. Monitor cell morphology and consider reducing the this compound concentration. |
Guide 2: Managing Large this compound-Induced Outward Currents
| Symptom | Potential Cause | Troubleshooting Steps |
| Inability to clamp the cell at the holding potential (Voltage-clamp error) | The large outward potassium current activated by this compound exceeds the amplifier's ability to maintain the command potential. | 1. Reduce the driving force for K+: Lower the extracellular potassium concentration. 2. Partially block the current: Use a low concentration of a KATP channel blocker like Glibenclamide to reduce the overall current amplitude. 3. Optimize series resistance compensation: Ensure your amplifier's series resistance compensation is set appropriately (typically 70-80%). Be cautious of overcompensation which can lead to oscillations. |
| Noisy recording with large current fluctuations | High channel activity and potential for incomplete voltage clamp of the entire cell membrane (space-clamp issues). | 1. Use smaller cells: If possible, use smaller cells to improve space clamp. 2. Record from the cell body: When recording from neurons, ensure the pipette is placed on the soma. 3. Lower the recording temperature: Reducing the temperature can decrease the kinetics of channel gating and reduce current amplitudes. |
Quantitative Data Summary
| Parameter | Reported Values | Cell Type | Reference |
| Effective Concentration (EC50) | P-1075 (a potent analog): 3.7 x 10⁻⁸ M | Canine Purkinje fibers | [6] |
| Typical Working Concentration | 1 µM - 100 µM | Various cardiac and smooth muscle cells | [1][5][7][8] |
| Effect on Action Potential Duration (APD) | Significant reduction in APD90 (e.g., from 178 ± 25 ms (B15284909) to 150 ± 20 ms with 1 µM this compound) | Rabbit hearts | [7] |
| Effect on QT Interval | Significant reduction (e.g., from 267 ± 35 ms to 224 ± 26 ms with 1 µM this compound) | Rabbit hearts | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound-Activated KATP Currents
-
Cell Preparation: Isolate and prepare cells (e.g., cardiomyocytes, smooth muscle cells, or a relevant cell line) according to standard laboratory protocols. Ensure cells are healthy and in a suitable recording chamber.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Recording:
-
Approach a healthy cell with positive pressure applied to the pipette.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to achieve a gigaohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents for a stable period (2-3 minutes).
-
Apply this compound (at the desired concentration) via a perfusion system.
-
Record the this compound-induced outward current.
-
Perform a washout with the control external solution to check for reversibility.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound electrophysiology.
References
- 1. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the electrophysiological properties in guinea-pig papillary muscle and rabbit sino-atrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac electrophysiological effects of this compound and related pyridylcyanoguanidines: relationship to antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent Electrophysiologic Effects of Sacubitril in Digitalis- and this compound-Related Shortened Repolarization: Experimental Evidence for Harmful Effects of Digitalis Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic actions of the ATP-regulated K+ current activated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pinacidil Off-Target Effects at High Concentrations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pinacidil when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with high concentrations of this compound?
A1: While this compound is a well-known ATP-sensitive potassium (KATP) channel opener, high concentrations can lead to several off-target effects. These primarily include alterations in intracellular calcium homeostasis, induction of apoptosis, and modulation of various signaling pathways independent of its action on KATP channels.[1][2][3][4]
Q2: At what concentrations are these off-target effects typically observed?
A2: Off-target effects of this compound generally become apparent at concentrations higher than those required for KATP channel activation. For instance, effects on calcium signaling and apoptosis have been reported in the micromolar to millimolar range (e.g., 100 µM to 2 mM), whereas its primary activity on KATP channels is in the nanomolar to low micromolar range.[2][5]
Q3: Can this compound affect signaling pathways other than the KATP channel?
A3: Yes. At high concentrations, this compound has been shown to influence signaling pathways such as the NO/cGMP/PKG pathway, leading to stimulation of the Na+/Ca2+ exchanger.[1] It can also activate the Nrf2-ARE antioxidant pathway and may inhibit receptor-mediated, G-protein-coupled phosphatidylinositol turnover.[4][6]
Q4: Are the off-target effects of this compound cell-type specific?
A4: Evidence suggests that the off-target effects of this compound can vary between cell types. For example, apoptosis has been observed in HepG2 cells at high concentrations.[2] However, in neurons and astrocytes, even at concentrations up to 400 μM, no direct impact on intrinsic biophysical properties was detected, suggesting a degree of selectivity for vascular smooth muscle in this concentration range.[7][8]
Troubleshooting Guide
Issue 1: Unexpected changes in intracellular calcium levels in my experiment.
-
Possible Cause: At high concentrations, this compound can induce Ca2+ influx through the reverse mode of the Na+/Ca2+ exchanger.[2] It can also inhibit increases in cytosolic Ca2+ induced by other stimuli.[6]
-
Troubleshooting Steps:
-
Verify Concentration: Confirm the final concentration of this compound used in your experiment.
-
Use a KATP Channel Blocker: To determine if the effect is KATP channel-dependent, co-incubate with a KATP channel blocker like Glibenclamide. If the calcium changes persist, they are likely off-target.
-
Inhibit Na+/Ca2+ Exchanger: Use a specific inhibitor of the Na+/Ca2+ exchanger to see if it reverses the observed calcium effects.
-
Calcium Imaging: Utilize calcium indicators like Fura-2/AM to quantify changes in intracellular calcium concentration.
-
Issue 2: I am observing increased cell death or apoptosis in my cultures treated with this compound.
-
Possible Cause: High concentrations of this compound (e.g., 1-2 mM) have been shown to induce apoptosis, characterized by DNA fragmentation and phosphatidylserine (B164497) exposure on the outer cell membrane.[2]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the threshold concentration at which this compound induces apoptosis in your specific cell line.
-
Apoptosis Assays: Confirm apoptosis using established methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a TUNEL assay to detect DNA fragmentation.
-
KATP Channel Independence: Test if the apoptotic effect is independent of KATP channels by using a KATP channel blocker.
-
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Effect | Reference |
| IC50 for KCl-induced contraction | Rat Aorta | -log IC50 = 6.2 | Inhibition of contraction | [2] |
| Apoptosis Induction | HepG2 cells | 1-2 mM | Loss of phospholipid asymmetry | [2] |
| DNA Fragmentation | HepG2 cells | 1 mM | Prominent DNA fragmentation | [2] |
| Inhibition of Insulin Release | Mouse pancreatic β-cells | 100 µM | 36% inhibition | [5] |
| Inhibition of Insulin Release | Mouse pancreatic β-cells | 500 µM | 72% inhibition | [5] |
| Na+/Ca2+ Exchanger Stimulation (EC50) | Guinea pig cardiac ventricular myocytes | 23.5 µM (outward), 23.0 µM (inward) | Half-maximal effective concentration for INCX increase | [1] |
| Inhibition of Norepinephrine-stimulated [Ca2+]i | Rat Aorta | 0.1-100 µM | Inhibition of cytosolic Ca2+ increase | [6] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects on Cell Viability (Apoptosis)
-
Cell Culture: Plate cells (e.g., HepG2) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 µM to 2 mM) for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Annexin V/Propidium Iodide Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol 2: Investigation of Off-Target Effects on Intracellular Calcium
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2/AM) according to the manufacturer's protocol.
-
Baseline Measurement: Acquire baseline fluorescence images before adding any compound.
-
This compound Application: Add a high concentration of this compound to the cells and record the change in fluorescence over time.
-
Controls:
-
Use a vehicle control to account for any photobleaching or spontaneous changes in calcium levels.
-
Co-administer a KATP channel blocker (e.g., Glibenclamide) to confirm if the effect is off-target.
-
Use an inhibitor of the Na+/Ca2+ exchanger to investigate its involvement.
-
-
Data Analysis: Calculate the ratio of fluorescence at the two excitation wavelengths for ratiometric dyes like Fura-2 to determine the intracellular calcium concentration.
Visualizations
Caption: Off-target signaling pathways of this compound at high concentrations.
Caption: Experimental workflow for investigating this compound's off-target effects.
References
- 1. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound-induced vasodilatation [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
Navigating Pinacidil Experiments: A Technical Guide to Preventing Precipitation
For researchers and drug development professionals working with the K-ATP channel opener Pinacidil, ensuring its solubility throughout an experiment is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing this compound precipitation, offering detailed troubleshooting advice, frequently asked questions, and established experimental protocols.
Troubleshooting Guide: Addressing this compound Precipitation
Issue: Immediate Precipitation Upon Dilution in Aqueous Media
This is the most common challenge encountered with this compound. The abrupt shift from a high-concentration organic stock solution to an aqueous buffer or cell culture medium can cause the compound to "crash out" of solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound may exceed its aqueous solubility limit. It is advisable to determine the maximal soluble concentration in your specific experimental medium beforehand. Consider lowering the final working concentration if permissible by the experimental design. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can lead to immediate precipitation. To avoid this, perform a serial dilution of the stock solution in pre-warmed (37°C) medium.[1] Add the stock solution dropwise while gently agitating the medium to facilitate gradual dissolution. |
| Low Temperature of Medium | The solubility of many compounds, including this compound, can be temperature-dependent. Adding the stock solution to cold media can decrease its solubility.[1] Always use pre-warmed (37°C) cell culture media or buffers. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the initial stock, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[1] It is best practice to keep the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or lower. |
| pH of the Medium | The pH of the aqueous solution can significantly influence the solubility of ionizable compounds. While specific data on this compound's pH-solubility profile is not extensively published, its solubility is noted to be >39.5 µg/mL at pH 7.4.[2] Significant deviations from this pH could potentially lead to precipitation. |
Issue: Delayed Precipitation in the Incubator
Sometimes, a this compound solution may appear clear initially but develop a precipitate after several hours or days at 37°C.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may have limited stability in aqueous solutions over extended periods at 37°C. It is recommended to prepare fresh working solutions for each experiment and avoid long-term storage of diluted aqueous solutions. |
| Interaction with Media Components | Components within the cell culture medium, such as salts and proteins, can interact with this compound over time, leading to the formation of insoluble complexes. If this is suspected, consider using a simpler, serum-free medium for the experiment if the cell line permits. |
| Cellular Metabolism | As cells metabolize, they can alter the pH of the surrounding medium, which could in turn affect the solubility of this compound. More frequent media changes may be necessary in dense or rapidly metabolizing cultures. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I use sonication or warming to dissolve this compound?
A3: Gentle warming in a 37°C water bath or brief sonication can aid in the initial dissolution of this compound in DMSO. However, excessive heating should be avoided to prevent potential degradation of the compound.
Q4: What should I do if I observe a precipitate in my cell culture plate?
A4: If you observe a precipitate, it is crucial not to proceed with the experiment using that plate, as the effective concentration of this compound will be unknown and likely inconsistent. The best course of action is to discard the plate and troubleshoot the preparation of the working solution using the guidelines provided above.
Q5: Is it advisable to filter a this compound solution that has a precipitate?
A5: Filtering a solution to remove a precipitate is not recommended as it will alter the final concentration of the dissolved compound, leading to inaccurate experimental results. The underlying cause of the precipitation should be addressed.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate or warm the solution in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol provides a step-by-step method for diluting the this compound stock solution into cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution:
-
To minimize "solvent shock," it is highly recommended to perform an intermediate dilution step.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Then, perform a final 1:10 dilution by adding the required volume of the 100 µM intermediate solution to your cell culture plates.
-
-
Slow addition and mixing: When adding the this compound solution (either stock or intermediate) to the medium, add it dropwise while gently swirling the tube or plate to ensure rapid and thorough mixing.
-
Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
This compound's Mechanism of Action and Experimental Workflow
To aid in experimental design and understanding, the following diagrams illustrate the signaling pathway of this compound and a recommended workflow for preparing a precipitation-free working solution.
Caption: this compound's mechanism of action leading to vasodilation.
Caption: Recommended workflow to avoid this compound precipitation.
References
Strategies for improving the selectivity of Pinacidil for SUR2 subtypes
Welcome to the technical support center for researchers working with Pinacidil (B1677893) and investigating its selectivity for SUR2 subtypes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to assist you in your research and drug development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during experiments aimed at improving this compound's selectivity for SUR2A and SUR2B subtypes.
| Question ID | Question | Answer | Troubleshooting/Tips |
| PIN-SEL-001 | My this compound analog shows similar potency for both SUR2A and SUR2B. How can I improve selectivity? | This compound itself exhibits limited selectivity between SUR2A and SUR2B. To enhance selectivity, focus on structural modifications that exploit the subtle differences between the subtypes, particularly in the C-terminal 42 amino acid region, which is a key determinant of differential drug sensitivity. Consider structure-activity relationship (SAR) studies focusing on the cyanoguanidine and pyridine (B92270) moieties of the this compound scaffold. | - Computational Modeling: Utilize molecular modeling to dock your analogs into cryo-EM structures of SUR2A and SUR2B to identify potential selective interactions. - Fragment-Based Screening: Use fragment-based approaches to identify small molecules that bind selectively to the C-terminal region of SUR2B. - Analog Synthesis: Synthesize a focused library of analogs with modifications to the side chains that may interact with non-conserved residues between SUR2A and SUR2B. |
| PIN-SEL-002 | I am not observing a significant current in my patch-clamp recordings after applying this compound. What could be the issue? | Several factors could contribute to a lack of response. These include issues with the cell line, the recording conditions, or the compound itself. Ensure that the cells are healthy and properly expressing the Kir6.x/SUR2A or Kir6.x/SUR2B channels. The intracellular solution should contain MgATP, as the activity of many KATP channel openers is nucleotide-dependent.[1] | - Cell Line Verification: Confirm channel expression using Western blot or immunofluorescence. - Optimize Internal Solution: Vary the MgATP concentration in your pipette solution. This compound's effect can be influenced by nucleotide concentrations. - Compound Integrity: Verify the concentration and stability of your this compound solution. Prepare fresh solutions for each experiment. - Voltage Protocol: Ensure your voltage protocol is appropriate for measuring KATP channel currents. |
| PIN-SEL-003 | My thallium flux assay results are inconsistent. How can I improve the reliability of this assay? | Thallium flux assays are sensitive to cell density, dye loading efficiency, and the timing of compound addition and thallium stimulation. Inconsistent results can arise from variability in these parameters. Standardize your cell seeding density and ensure a consistent incubation time with the thallium-sensitive dye. | - Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number per well that gives a robust and reproducible signal window. - Dye Loading: Ensure complete removal of the dye-containing solution before adding your compound to minimize background fluorescence. - Automated Liquid Handling: Use automated liquid handlers for compound and thallium addition to improve timing and reduce well-to-well variability. - Positive and Negative Controls: Always include a known SUR2 activator (e.g., P1075) and an inhibitor (e.g., glibenclamide) on each plate for data normalization. |
| PIN-SEL-004 | How can I confirm that the observed effects of my this compound analog are mediated by KATP channels? | To confirm the involvement of KATP channels, you should test whether the effects of your compound can be blocked by a known KATP channel inhibitor, such as glibenclamde. A reduction or abolition of the compound-induced effect in the presence of the inhibitor provides strong evidence for KATP channel mediation.[2] | - Co-application of Inhibitor: In your experimental setup (e.g., patch-clamp or thallium flux assay), pre-incubate the cells with glibenclamide before applying your this compound analog. - Dose-Response with Inhibitor: Perform a dose-response curve for your analog in the presence and absence of a fixed concentration of glibenclamide. A rightward shift in the dose-response curve indicates competitive antagonism at the KATP channel. |
Quantitative Data Summary
The following table summarizes the potency of this compound and a related analog, P1075, on SUR2A and SUR2B subtypes. This data highlights the general lack of selectivity of this compound and the increased potency of its analog.
| Compound | Subtype | Assay Type | Cell Line | Endpoint | Potency (EC50) | Reference |
| This compound | SUR2A/Kir6.2 | Whole-cell Patch Clamp | HEK293T | Channel Activation | ~10 µM | [3] |
| SUR2B/Kir6.2 | Whole-cell Patch Clamp | HEK293T | Channel Activation | ~2 µM | [3] | |
| P1075 | SUR2A/Kir6.2 | Not Specified | Not Specified | Not Specified | More potent than this compound | [4] |
| SUR2B/Kir6.2 | Not Specified | Not Specified | Not Specified | More potent than this compound | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing SUR2A/B Selectivity
This protocol is designed to measure the activation of KATP channels containing SUR2A or SUR2B subunits in response to this compound or its analogs.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding the desired Kir6.x (e.g., Kir6.2) and SUR2 (SUR2A or SUR2B) subunits using a suitable transfection reagent.
- Plate transfected cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 3 MgATP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
- Place a coverslip with transfected cells into a recording chamber on an inverted microscope.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a single, healthy-looking transfected cell with the micropipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -60 mV.
- Apply voltage ramps or steps to elicit membrane currents.
- Perfuse the external solution containing various concentrations of this compound or its analogs and record the resulting changes in current.
- To confirm KATP channel activity, apply a known inhibitor like glibenclamide at the end of the experiment.
4. Data Analysis:
- Measure the amplitude of the drug-induced current at a specific voltage.
- Construct dose-response curves and calculate the EC50 values for each SUR2 subtype.
- Selectivity is determined by the ratio of EC50 values (EC50(SUR2A) / EC50(SUR2B)).
Protocol 2: Thallium Flux Assay for High-Throughput Screening
This is a fluorescence-based assay suitable for screening libraries of compounds for their ability to activate KATP channels.
1. Cell Culture:
- Seed HEK293 cells stably expressing Kir6.x/SUR2A or Kir6.x/SUR2B in a 96-well or 384-well black, clear-bottom plate.
- Culture overnight to allow for cell attachment.
2. Dye Loading:
- Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.
- Incubate for 60-90 minutes at room temperature.
3. Compound Addition:
- Prepare serial dilutions of your test compounds in assay buffer.
- Add the compounds to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
4. Thallium Flux Measurement:
- Use a fluorescence plate reader with an automated injection system.
- Inject a stimulus buffer containing thallium sulfate.
- Record the fluorescence intensity over time. The rate of increase in fluorescence corresponds to the rate of thallium influx through open KATP channels.[5][6][7]
5. Data Analysis:
- Calculate the rate of thallium flux for each well.
- Normalize the data to positive (e.g., a known activator) and negative (vehicle) controls.
- Generate dose-response curves and determine the EC50 for each compound on both SUR2 subtypes.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.
Signaling Pathway of KATP Channel Activation in Smooth Muscle
Caption: KATP channel activation pathway in smooth muscle.
Experimental Workflow for Assessing SUR2 Subtype Selectivity
Caption: Workflow for determining this compound analog selectivity.
Logical Relationship for Structure-Activity Relationship (SAR) Studies
Caption: Iterative process for SAR-based drug discovery.
References
- 1. Differential response of K(ATP) channels containing SUR2A or SUR2B subunits to nucleotides and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of long-term Pinacidil administration in research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with long-term administration of Pinacidil (B1677893). Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you navigate the common challenges and questions related to the long-term use of this compound in a research setting.
1. General this compound Handling and Administration
-
Q1: What are the common side effects observed during long-term this compound administration in clinical studies, and what is their incidence?
-
A: Long-term administration of this compound is primarily associated with side effects resulting from its vasodilator activity. The most frequently reported adverse effects include edema, headache, palpitations, and tachycardia.[1][2] The incidence of these effects is often dose-dependent. For instance, in one study, the incidence of edema with this compound monotherapy was 3% at 12.5mg twice daily, rising to 47% at 37.5mg twice daily. Tachycardia and palpitations have been reported in 15-20% and 13-15% of patients, respectively, in some studies.
-
-
Q2: We are observing significant edema in our animal models during a long-term this compound study. How can this be managed?
-
A: The development of edema is a known consequence of this compound's potent vasodilator effects. In clinical settings, this is often managed by the co-administration of a diuretic, such as hydrochlorothiazide.[1] For research purposes, you may consider the following:
-
Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect while minimizing edema.
-
Diuretic Co-administration: If relevant to your research question, consider the co-administration of a thiazide diuretic. This has been shown to significantly attenuate this compound-induced edema.
-
Monitoring: Closely monitor fluid balance and body weight in your animal models.
-
-
-
Q3: Our animals are showing a reflex tachycardia in response to this compound. What is the mechanism and how can it be addressed if it's confounding our results?
-
A: this compound's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1] This drop in blood pressure triggers a baroreceptor reflex, resulting in an increase in heart rate (reflex tachycardia).[2] If this physiological response is a confounding factor in your experiment, you could consider:
-
Beta-blocker Co-administration: In clinical practice and some research models, a beta-adrenoceptor blocking drug is used to counteract the reflex tachycardia.[1]
-
Dose-Response Evaluation: Assess the dose-dependent effect of this compound on both blood pressure and heart rate to find a therapeutic window that minimizes the tachycardic response.
-
-
2. Electrophysiology and In Vitro Assays
-
Q4: We are using patch-clamp to study the effects of this compound on KATP channels, but the channel activity is inconsistent. What could be the issue?
-
A: Inconsistent KATP channel activity in the presence of this compound can arise from several factors:
-
ATP Concentration: The effect of this compound on KATP channels is dependent on the intracellular ATP concentration. This compound is more effective at opening KATP channels when cytosolic ATP levels are between 0 and 500 µM. At higher ATP concentrations (>3.0 mM), the effects of this compound can be inhibited.[3] Ensure your internal solution has a controlled and appropriate ATP concentration for your experimental goals.
-
Extracellular pH: The activity of this compound can be influenced by extracellular pH. Acidification of the extracellular environment can inhibit this compound-induced KATP channel currents, while alkalization can potentiate them.[4] Maintaining a stable and physiological pH in your external solution is critical.
-
Nucleotide Presence: The interaction of this compound with KATP channels can be modulated by other nucleotides like ADP. The presence of ADP can influence the open probability of the channel in response to this compound.[2]
-
-
-
Q5: We are not observing the expected vasodilation in our isolated blood vessel preparations with this compound. What are some potential reasons?
-
A: If this compound is not inducing vasodilation in your ex vivo experiments, consider the following:
-
Vessel Health: Ensure the viability and health of your isolated blood vessels. Damaged endothelium or smooth muscle can lead to a diminished response.
-
This compound Concentration: Verify the concentration of your this compound solution. At lower concentrations (>0.1 µM), this compound primarily acts by decreasing intracellular calcium via KATP channel activation. Higher concentrations (>3 µM) may have additional effects, such as inhibiting receptor-mediated phosphatidylinositol turnover.[5]
-
Antagonists: Ensure that your experimental buffer does not contain any substances that might antagonize the effects of this compound, such as glibenclamide, a known KATP channel blocker.
-
-
3. Signaling Pathway and Off-Target Effects
-
Q6: What are the known downstream signaling pathways activated by this compound beyond KATP channel opening?
-
A: this compound's activation of KATP channels can trigger downstream signaling cascades. One notable pathway involves the stimulation of the cardiac Na+/Ca2+ exchanger through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.
-
-
Q7: Are there any known off-target effects of this compound that we should be aware of in our long-term studies?
-
A: While this compound is relatively selective for KATP channels, some studies suggest potential off-target effects, particularly at higher concentrations. For example, at concentrations greater than 3 µM, this compound may inhibit receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover.[5] Additionally, this compound has been shown to inhibit the ryanodine-sensitive outward current in cells from the rabbit portal vein, an effect that is antagonized by glibenclamide.[6] It is important to consider the concentration range used in your experiments and potential off-target effects when interpreting your data.
-
Data Presentation
Table 1: Incidence of Common Adverse Effects of Long-Term this compound Administration in Clinical Trials
| Adverse Effect | Incidence Rate (%) | Dosage | Study Population | Reference |
| Edema | 3% | 12.5 mg bid | Hypertensive Patients | |
| Edema | 26% | 25 mg bid | Hypertensive Patients | |
| Edema | 47% | 37.5 mg bid | Hypertensive Patients | |
| Edema | 38.2% | 12.5 - 75 mg bid | Hypertensive Patients | |
| Tachycardia | 15 - 20% | 12.5 - 75 mg bid | Hypertensive Patients | |
| Palpitations | 13 - 15% | 12.5 - 75 mg bid | Hypertensive Patients | |
| Headache | Commonly Reported | Not specified | Hypertensive Patients | [1][2] |
Table 2: Hemodynamic Effects of Long-Term this compound Administration
| Parameter | Change | Dosage | Study Population | Reference |
| Supine Diastolic Blood Pressure | Decrease | 12.5 - 75 mg bid | Hypertensive Patients | [2] |
| Heart Rate | Reflex Increase | 12.5 - 75 mg bid | Hypertensive Patients | [2] |
| Total Peripheral Resistance | Decrease | Dose-dependent | Hypertensive Rats and Dogs | [7] |
| Cardiac Output | Increase | Dose-dependent | Hypertensive Rats and Dogs | [7] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rat Model of Hypertension
Objective: To assess the long-term effects of this compound on blood pressure and potential side effects in a hypertensive rat model.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive rat model.
-
This compound
-
Vehicle for this compound (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Metabolic cages for urine and feces collection
-
Standard laboratory equipment for blood collection and analysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility and handling procedures for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record baseline blood pressure, heart rate, body weight, and food and water intake for all animals for 3-5 consecutive days. Collect baseline blood and urine samples for biochemical analysis.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Drug Preparation and Administration: Prepare fresh this compound solutions daily in the chosen vehicle. Administer this compound or vehicle orally via gavage once or twice daily, depending on the desired pharmacokinetic profile. The oral bioavailability of this compound in rats is approximately 80%.
-
Monitoring:
-
Daily: Monitor general health, body weight, and food and water intake.
-
Weekly: Measure blood pressure and heart rate at consistent times of the day.
-
Bi-weekly/Monthly: Place animals in metabolic cages to collect 24-hour urine and feces for analysis of electrolytes and other relevant biomarkers. Collect blood samples for pharmacokinetic analysis and to monitor for any potential organ toxicity (e.g., liver and kidney function tests).
-
-
Endpoint Analysis: At the end of the study period (e.g., 4, 8, or 12 weeks), perform a final set of measurements and collect terminal blood and tissue samples for histopathological and molecular analyses.
Protocol 2: Patch-Clamp Electrophysiology to Assess this compound's Effect on KATP Channels
Objective: To characterize the electrophysiological effects of this compound on ATP-sensitive potassium channels in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution containing a defined concentration of ATP (e.g., 100 µM)
-
External (bath) solution with physiological ion concentrations
-
This compound stock solution
-
Glibenclamide (KATP channel blocker) for control experiments
Procedure:
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable source (e.g., mesenteric artery) using enzymatic digestion.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a healthy cell and establish the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline whole-cell currents in the absence of this compound. Use a voltage-clamp protocol appropriate for studying K+ currents.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to reach the cell and for the current to stabilize.
-
Data Acquisition: Record the whole-cell currents in the presence of this compound.
-
Washout and Control: Wash out the this compound with the control external solution to observe the reversibility of the effect. In separate experiments, co-apply this compound with glibenclamide to confirm that the observed current is mediated by KATP channels.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and other current characteristics to determine the effect of this compound on KATP channel activity.
Mandatory Visualization
Caption: this compound's primary and potential secondary signaling pathways.
Caption: Workflow for long-term this compound administration in animal models.
References
- 1. Long-term effects of this compound in hypertensive dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacological studies on this compound, a new antihypertensive agent. (3). Studies on the vasodilating effects in isolated monkey arteries and the peripheral hypotensive mechanism in SHR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and distribution of the new antihypertensive agent this compound in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Pinacidil-Induced Cytotoxicity
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Pinacidil (B1677893) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] Its primary mechanism involves the opening of these channels, leading to potassium ion efflux from the cell.[3] This hyperpolarizes the cell membrane, which in turn affects various cellular processes, including smooth muscle relaxation and, in certain contexts, cell viability.[3]
Q2: Does this compound always induce cytotoxicity?
No, the effect of this compound is highly cell-type dependent. While it has been shown to induce apoptosis in cell lines like the human hepatoma cell line HepG2, it has protective effects in others, such as neuronal and cardiac cells, where it can reduce apoptosis following ischemic injury.[1][4][5]
Q3: What are the known signaling pathways involved in this compound-induced cytotoxicity or protection?
In cytotoxic contexts, this compound can induce apoptosis through pathways that may not involve KATP channels.[5] For instance, in HepG2 cells, it causes a loss of phospholipid asymmetry and DNA fragmentation.[5] In protective scenarios, this compound has been shown to inhibit both the mitochondrial and death-receptor signaling pathways, leading to a decrease in the expression of caspases-3, -8, and -9.[1][6] It can also protect against glutamate-induced oxidative stress by stabilizing mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS).[2]
Q4: How do I prepare a stock solution of this compound for cell culture experiments?
This compound is sparingly soluble in water. A common method for preparing a stock solution is to dissolve it in a sterile, cell-culture grade solvent like dimethyl sulfoxide (B87167) (DMSO).[7] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[7] For in vitro experiments, this compound can be dissolved in DMSO to a stock concentration of 100 mg/mL, which may require sonication.[2] Aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q5: What are the typical working concentrations of this compound in cell culture?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment.[8] Based on published studies, concentrations can range from micromolar to millimolar levels. For example, cytotoxic effects in HepG2 cells have been observed at concentrations of 1-2 mM, while protective effects in other cell lines have been seen at lower concentrations.[5]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a consistent cell number for all wells and experiments. Optimize the seeding density for your specific cell line and the duration of the assay.[9]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples.[10]
-
-
Possible Cause: Inaccurate pipetting of this compound.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next.
-
Issue 2: No observable cytotoxic effect at tested concentrations.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a broader and higher range of concentrations.[11]
-
-
Possible Cause: The cell line is resistant to this compound-induced cytotoxicity.
-
Solution: Verify that your cell line expresses the necessary targets for this compound's cytotoxic mechanism if known. Consider using a positive control compound known to induce cytotoxicity in your cell line to confirm that the assay is working correctly.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment to determine the optimal incubation period.[9]
-
Issue 3: Unexpectedly high levels of cell death, even in control wells.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1% for many cell lines). Always include a vehicle control (cells treated with the solvent alone) to assess its effect.[8]
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination. Use proper aseptic techniques during all cell handling procedures.[12]
-
-
Possible Cause: Poor cell health.
-
Solution: Use cells that are in the exponential growth phase and have a low passage number. Ensure that the culture medium and supplements are of high quality and not expired.[12]
-
Quantitative Data Summary
Table 1: this compound Concentrations and Observed Effects in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HepG2 | 1-2 mM | 36 hours | Loss of phospholipid asymmetry (apoptosis) | [5] |
| HepG2 | 0-2 mM | 48 hours | Dose-dependent DNA fragmentation | [1] |
| HT22 (mouse hippocampal) | 10-300 µM | Not Specified | Protection against glutamate-induced toxicity | [2] |
| Rabbit Cardiomyocytes | 50 µM | Not Specified | Protection against simulated ischemia | [13] |
| Human Cardiac Microvascular Endothelial Cells (HCMECs) | Dose-dependent | Not Specified | Amelioration of OGD/R-induced reduction in cell viability | [14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cardiovascular Responses to Pinacidil
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected cardiovascular responses during experiments with Pinacidil (B1677893).
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected hypotensive effect of this compound in our in vivo model. What are the potential causes?
A1: Several factors could contribute to a diminished hypotensive response to this compound. Consider the following:
-
Drug Solubility and Stability: this compound is hydrophobic and requires specific solvents for dissolution.[1] Improperly prepared solutions can lead to precipitation and a lower effective concentration. Ensure the vehicle (e.g., DMSO, ethanol) is appropriate and that the final solution is clear.[1] It is recommended to prepare fresh solutions daily.[2]
-
Dose-Response Relationship: The antihypertensive effect of this compound is dose-dependent.[2] You may be operating on the lower end of the dose-response curve. Consider performing a dose-escalation study to determine the optimal concentration for your model.
-
Animal Model and Anesthesia: The choice of animal model and anesthetic can significantly impact cardiovascular responses. Some anesthetics can interfere with cardiovascular reflexes and mask the full effect of this compound.
-
Pathophysiological State: In certain disease models, such as those with significant endothelial dysfunction, the response to vasodilators like this compound may be altered.
-
Tachyphylaxis: Although not commonly reported, rapid, repeated administration of this compound might lead to a diminished response.
Q2: Our experiment shows this compound inducing arrhythmias, which was unexpected. Why is this happening and how can we investigate it further?
A2: While this compound's primary effect is vasodilation, it can have pro-arrhythmic effects, particularly under certain experimental conditions.[3][4] This is often linked to its action on cardiac ATP-sensitive potassium (K-ATP) channels, leading to a shortening of the action potential duration (APD).[5][6][7]
-
Mechanism of Arrhythmogenesis: this compound-induced APD shortening can create a substrate for re-entrant arrhythmias.[8][9] This effect can be more pronounced in specific cardiac tissues, such as the epicardium, leading to increased dispersion of repolarization.[9]
-
Investigative Steps:
-
Electrophysiological Recordings: Perform in-depth electrophysiological analysis using techniques like patch-clamp or monophasic action potential recordings to quantify the extent of APD shortening.[6][7]
-
Dose-Dependence: The pro-arrhythmic effects of this compound can be dose-dependent.[3] A lower dose might retain vasodilatory effects with a reduced risk of arrhythmia.
-
Concurrent Conditions: The pro-arrhythmic potential of this compound can be exacerbated by conditions such as ischemia or low extracellular potassium.[3]
-
Pharmacological Blockade: Use a K-ATP channel blocker like glibenclamide to confirm that the observed arrhythmias are mediated by this compound's action on these channels.[9]
-
Q3: We are observing inconsistent results in our in vitro patch-clamp experiments with this compound. What are some common pitfalls?
A3: Inconsistent results in patch-clamp experiments can arise from several factors related to the drug, the cells, and the recording conditions.
-
Intracellular ATP Concentration: The effect of this compound on K-ATP channels is highly dependent on the intracellular ATP concentration.[10] Higher ATP concentrations can inhibit the channel-opening effect of this compound.[10] Ensure consistent and appropriate ATP levels in your pipette solution.
-
Extracellular pH: The activity of this compound can be influenced by extracellular pH. Acidification can inhibit, while alkalization can potentiate this compound-induced K-ATP channel currents.[11] Maintain strict control over the pH of your external solutions.
-
Solution Stability: As mentioned, this compound's hydrophobicity can lead to precipitation in aqueous solutions.[1] Visually inspect your solutions for any signs of precipitation before and during the experiment.
-
Pipette and Seal Quality: A stable, high-resistance seal is crucial for reliable patch-clamp recordings. Poor seal quality can lead to leaky currents and inaccurate measurements.
-
Cell Health: The viability and health of the isolated cells are paramount. Ensure your cell isolation protocol yields healthy, viable cells.
Q4: We are seeing a paradoxical increase in intracellular calcium in some cells after this compound application. What could explain this?
A4: While this compound's primary mechanism leads to a decrease in intracellular calcium in vascular smooth muscle, paradoxical increases have been reported and can be attributed to several mechanisms:[12]
-
Activation of Na+/Ca2+ Exchanger: this compound can stimulate the cardiac Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[13] This effect may be mediated by the NO/cGMP/PKG signaling pathway.[13]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. For instance, it has been shown to inhibit the ryanodine-sensitive outward current, which is involved in intracellular calcium release.[14][15]
-
Cell Type Specificity: The response to this compound can vary between different cell types. The signaling pathways governing calcium homeostasis can differ, leading to varied responses.
Troubleshooting Guides
Issue 1: Unexpected Tachycardia or Lack of Blood Pressure Drop in In Vivo Experiments
| Symptom | Potential Cause | Troubleshooting Steps |
| Exaggerated Tachycardia | Reflex tachycardia due to vasodilation is expected, but an excessive response might indicate a very high dose or interaction with anesthesia. | 1. Review the dose of this compound being used. Consider a dose-response study. 2. Evaluate the anesthetic agent's effect on heart rate. 3. Co-administer a beta-blocker to attenuate the reflex tachycardia.[12] |
| Minimal or No Decrease in Blood Pressure | 1. Improper drug preparation (solubility/stability issues).[1] 2. Sub-optimal dose. 3. Compensatory mechanisms in the animal model. | 1. Verify the preparation of the this compound solution. Ensure it is fully dissolved. Prepare fresh solutions. 2. Increase the dose of this compound systematically. 3. Consider the use of a conscious, telemetered animal model to avoid anesthetic interference. |
Issue 2: Variable or Absent K-ATP Current Activation in Patch-Clamp Experiments
| Symptom | Potential Cause | Troubleshooting Steps |
| No discernible K-ATP current activation | 1. High intracellular ATP concentration in the pipette solution.[10] 2. this compound solution has precipitated. 3. Incorrect external solution pH.[11] 4. The cell type does not express sufficient K-ATP channels. | 1. Lower the ATP concentration in your internal solution (e.g., to <500 µM).[10] 2. Prepare fresh this compound solution and visually inspect for clarity. 3. Verify and adjust the pH of the external solution to be slightly alkaline if necessary.[11] 4. Confirm K-ATP channel expression in your cell type using molecular techniques (e.g., qPCR, Western blot). |
| Run-down of K-ATP current | The activity of K-ATP channels can decrease over time in excised patches ("run-down"). | 1. Include Mg-ATP in your internal solution to help maintain channel activity. 2. Minimize the time between patch excision and recording. |
Quantitative Data Summary
Table 1: Effects of this compound on Cardiovascular Parameters
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| Action Potential Duration (APD90) | Rabbit Heart | 80 µM | Shortened to 105 ± 10 msec | [5] |
| Action Potential Duration (APD90) | Rabbit Heart (this compound 1 µM) | 1 µM | Reduced from 178 ± 25 ms (B15284909) to 150 ± 20 ms | [7] |
| QT Interval | Rabbit Heart (this compound 1 µM) | 1 µM | Reduced from 267 ± 35 ms to 224 ± 26 ms | [7] |
| Effective Refractory Period (ERP) | Rabbit Heart (this compound 1 µM) | 1 µM | Reduced from 220 ± 32 ms to 199 ± 33 ms | [7] |
| Mean Arterial Pressure | Human | 12.5 - 75 mg b.i.d. | Dose-dependent decrease | [16] |
| Heart Rate | Human | 12.5 - 75 mg b.i.d. | Reflex increase | [16] |
Experimental Protocols
Key Experiment 1: Isolated Langendorff-Perfused Heart
This protocol is a standard method for assessing the direct cardiac effects of this compound in an ex vivo setting, free from systemic neurohumoral influences.[17][18]
1. Heart Isolation and Cannulation:
- Anesthetize the animal (e.g., rabbit, guinea pig) and administer heparin.
- Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.
- Isolate the aorta and cannulate it onto the Langendorff apparatus, ensuring no air bubbles enter the coronary circulation.
2. Perfusion:
- Initiate retrograde perfusion with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 D-glucose, and 2.5 CaCl2), warmed to 37°C and gassed with 95% O2/5% CO2.[19]
- Maintain a constant perfusion pressure (e.g., 70-80 mmHg).
- Allow the heart to stabilize for a 20-30 minute equilibration period.
3. Data Acquisition:
- Insert a balloon into the left ventricle to measure isovolumetric pressure (LVP), +dP/dt, and -dP/dt.
- Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
- Administer this compound at desired concentrations into the perfusion buffer and record the changes in cardiac parameters.
Key Experiment 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity in isolated cardiomyocytes in response to this compound.[20][21][22][23][24]
1. Cell Isolation:
- Enzymatically dissociate ventricular myocytes from the heart of the chosen animal model.
2. Pipette and Solutions:
- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
- Internal Solution (example): (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3. Adjust ATP concentration as needed for the experiment.
- External Solution (example): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 D-glucose, pH 7.4, bubbled with 95% O2/5% CO2.
3. Recording:
- Approach a myocyte with the patch pipette and form a high-resistance (>1 GΩ) seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- In voltage-clamp mode, hold the cell at a specific potential and apply voltage steps to elicit and record K-ATP currents.
- Perfuse the cell with the external solution containing this compound and record the changes in current.
Signaling Pathways and Experimental Workflows
Caption: Primary signaling pathway of this compound leading to vasodilation.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Potential off-target signaling pathway of this compound leading to increased intracellular calcium.[13]
References
- 1. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reperfusion-induced arrhythmias and myocardial ion shifts: a pharmacologic interaction between this compound and cicletanine in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of ventricular arrhythmias after coronary artery ligation by this compound, a vasodilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action potential duration and QT interval during this compound infusion in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, verapamil, and heart rate on afterdepolarizations in the guinea-pig heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmrxiv.de [pharmrxiv.de]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. ahajournals.org [ahajournals.org]
- 10. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacology of this compound, a prototype for drugs that affect potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 19. benchchem.com [benchchem.com]
- 20. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. homepages.gac.edu [homepages.gac.edu]
- 24. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Pinacidil Interaction with other Ion Channel Blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions of Pinacidil (B1677893) with other ion channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potassium channel opener, primarily targeting ATP-sensitive potassium (K-ATP) channels.[1][2][3] By opening these channels, it increases potassium efflux from cells, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, resulting in vasodilation and a decrease in blood pressure.
Q2: How does this compound interact with potassium channel blockers?
The effects of this compound can be antagonized by various potassium channel blockers.
-
Glibenclamide: As a selective K-ATP channel blocker, glibenclamide effectively inhibits the actions of this compound.[3][4][5] This is a common experimental approach to confirm that the observed effects of this compound are indeed mediated by K-ATP channels.
-
Tetraethylammonium (TEA): TEA, a blocker of calcium-sensitive potassium (KCa) channels, can moderately antagonize this compound-induced relaxation, suggesting some involvement of these channels in this compound's effects.[4]
-
4-Aminopyridine (4-AP): This voltage-sensitive potassium (Kv) channel blocker has been shown to inhibit this compound-induced relaxation in certain experimental conditions.[4]
Q3: What are the observed interactions between this compound and sodium channel blockers?
This compound can antagonize the effects of Class I antiarrhythmic drugs, which are sodium channel blockers. In guinea-pig perfused hearts, this compound was found to decrease the QRS prolongation induced by mexiletine (B70256) and quinidine (B1679956).[6] This interaction is thought to be related to changes in the membrane resting potential rather than the shortening of the action potential duration.[6] Flecainide's effect on QRS duration was not significantly altered by this compound.[6]
Q4: Does this compound directly interact with calcium channel blockers?
This compound does not appear to have a direct blocking effect on L-type calcium channels.[7] However, it indirectly influences intracellular calcium concentration. By opening K-ATP channels and causing hyperpolarization, this compound reduces the driving force for calcium entry through voltage-gated calcium channels. Additionally, this compound has been shown to stimulate the Na+/Ca2+ exchanger, which can impact intracellular calcium levels.[1][8][9][10][11]
Q5: Can this compound's effects be influenced by intracellular ATP concentrations?
Yes, the efficacy of this compound is dependent on the intracellular ATP concentration.[3][12] Higher concentrations of ATP can inhibit the opening of K-ATP channels, thereby reducing the effect of this compound.[3][12]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected effects of this compound.
-
Question: My application of this compound is producing variable or weak vasodilation/hyperpolarization. What could be the cause?
-
Answer:
-
High Intracellular ATP: Ensure your experimental conditions do not lead to artificially high intracellular ATP levels, as this will inhibit this compound's action on K-ATP channels.[3][12] Consider using metabolic inhibitors if appropriate for your experimental design.
-
Presence of K-ATP Channel Blockers: Verify that your solutions are not contaminated with substances that may block K-ATP channels.
-
Cell Health: Poor cell health can lead to altered ion channel expression and function. Ensure your cells are healthy and exhibit stable baseline electrophysiological properties.
-
Issue 2: Unexpected results when co-administering this compound with a sodium channel blocker.
-
Question: I am not observing the expected antagonism between this compound and a Class I antiarrhythmic. What should I check?
-
Answer:
-
Specific Sodium Channel Blocker: The interaction between this compound and sodium channel blockers can be drug-specific. For instance, this compound was shown to have a more pronounced effect on the QRS prolongation induced by mexiletine and quinidine compared to flecainide.[6]
-
Stimulation Frequency: The effects of sodium channel blockers can be use-dependent. The interaction with this compound may also be influenced by the stimulation frequency used in your experiments.[6]
-
Issue 3: Difficulty in isolating the specific effects of this compound on K-ATP channels.
-
Question: How can I be certain that the observed effects are mediated by K-ATP channels and not other potassium channels?
-
Answer:
-
Use of Glibenclamide: The most effective way to confirm the involvement of K-ATP channels is to use the selective blocker glibenclamide. A reversal of the this compound-induced effect by glibenclamide strongly indicates the involvement of K-ATP channels.[3][4][5]
-
Control for Other Potassium Channels: If you suspect the involvement of other potassium channels, use specific blockers for those channels, such as TEA for KCa channels or 4-AP for Kv channels, to dissect the contribution of each channel type.[4]
-
Data Presentation
Table 1: Interaction of this compound with Sodium Channel Blockers in Guinea-Pig Perfused Heart [6]
| Sodium Channel Blocker | Concentration | Effect on QRS Duration | This compound (10 µM) Effect on QRS Prolongation |
| Mexiletine | 15 µM | Widened by 55-60% | Decreased by 17% |
| Quinidine | 10 µM | Widened by 55-60% | Decreased by 8% |
| Flecainide | 3 µM | Widened by 55-60% | No significant change |
Table 2: Effect of this compound on Na+/Ca2+ Exchange Current (INCX) in Guinea Pig Cardiac Ventricular Myocytes [1][8]
| Component of INCX | EC50 of this compound |
| Ca2+ entry (outward) | 23.5 µM |
| Ca2+ exit (inward) | 23.0 µM |
Experimental Protocols
Detailed Methodology for Studying this compound and Ion Channel Blocker Interactions in Isolated Cardiomyocytes using Patch-Clamp Electrophysiology
This protocol outlines a whole-cell patch-clamp experiment to investigate the interaction between this compound and a generic ion channel blocker on K-ATP currents in isolated ventricular myocytes.
1. Cell Isolation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion with collagenase and protease.
-
Maintain the isolated cells in a calcium-free solution initially and then gradually reintroduce calcium to a final concentration of 1.8 mM.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH). Note: The ATP concentration can be varied to study its influence on this compound's effects.
-
Drug Solutions: Prepare stock solutions of this compound and the ion channel blocker of interest in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the experimental solutions should be kept low (e.g., <0.1%) to avoid non-specific effects.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the pipette solution.
-
Obtain a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
4. Experimental Procedure:
-
Baseline Recording: Record baseline whole-cell currents in the external solution.
-
Application of this compound: Perfuse the cell with the external solution containing the desired concentration of this compound. Record the changes in the outward current.
-
Co-application of Ion Channel Blocker: While continuing to perfuse with this compound, add the ion channel blocker to the external solution. Observe any changes in the this compound-induced current.
-
Washout: Perfuse the cell with the drug-free external solution to observe the reversal of the drug effects.
5. Data Analysis:
-
Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV).
-
Construct dose-response curves for this compound in the absence and presence of the ion channel blocker.
-
Determine if the blocker causes a parallel shift in the dose-response curve (competitive antagonism) or a reduction in the maximal effect (non-competitive antagonism).
Mandatory Visualization
References
- 1. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of potassium channel opener this compound on the contractions elicited electrically or by noradrenaline in the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocardiographic interactions between this compound, a potassium channel opener and class I antiarrhythmic agents in guinea-pig isolated perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, verapamil, and heart rate on afterdepolarizations in the guinea-pig heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Contribution of Na+-Ca2+ exchanger to this compound-induced relaxation in the rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound opens ATP-dependent K+ channels in cardiac myocytes in an ATP- and temperature-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pinacidil Resistance in Experimental Models
Welcome to the technical support center for researchers encountering pinacidil (B1677893) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane.[4] This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation.
Q2: We are observing a diminished response to this compound in our cell line over time. What are the potential mechanisms of resistance?
Resistance to this compound, while not extensively documented, can be hypothesized based on the mechanism of KATP channels and general principles of drug resistance. Potential mechanisms include:
-
Alterations in KATP Channel Subunits: Mutations in the genes encoding Kir6.x or SUR subunits (KCNJ11 and ABCC8, respectively) can alter the binding site for this compound or change the channel's sensitivity to the drug.[5][6][7]
-
Changes in Intracellular Nucleotide Concentrations: The activity of KATP channels is sensitive to the intracellular ATP/ADP ratio.[3][5] An increase in the intracellular ATP concentration can inhibit KATP channel opening, thereby antagonizing the effect of this compound.[8][9] Cells may develop resistance by upregulating ATP production, a phenomenon observed in resistance to some chemotherapy drugs.[1][10][11]
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to counteract the effects of this compound-induced hyperpolarization. For instance, upregulation of pathways that increase intracellular calcium release from internal stores could compensate for the reduced calcium influx.
-
Altered Drug Efflux: While less documented for this compound, overexpression of drug efflux pumps like P-glycoprotein is a common mechanism of multidrug resistance.[12]
Q3: How can we experimentally confirm if our cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in your suspected resistant cell line versus the parental (sensitive) cell line.[13][14] A significant increase in the IC50/EC50 value in the treated cell line indicates the development of resistance.[13]
Q4: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies for this compound resistance are not well-established, based on potential resistance mechanisms, the following strategies could be explored:
-
Modulators of Intracellular ATP: For resistance mediated by increased intracellular ATP, co-treatment with agents that modulate cellular metabolism, such as glycolysis inhibitors, might resensitize cells to this compound.[11]
-
Inhibitors of Bypass Signaling Pathways: If a compensatory signaling pathway is identified, specific inhibitors of that pathway could restore sensitivity to this compound.
-
Pharmacochaperones: In cases of resistance due to mislocalization of the KATP channel, pharmacological chaperones that aid in protein folding and trafficking could be beneficial.[7]
Troubleshooting Guides
Issue 1: Decreased Vasorelaxant Effect of this compound in Aortic Ring Assays
-
Possible Cause 1: Altered KATP Channel Expression or Function.
-
Troubleshooting Step: Perform qPCR or Western blot to compare the expression levels of Kir6.x and SURx subunits between sensitive and resistant tissues. Use patch-clamp electrophysiology to directly measure KATP channel activity in response to this compound.
-
-
Possible Cause 2: Increased Intracellular ATP in Smooth Muscle Cells.
-
Troubleshooting Step: Measure intracellular ATP levels in smooth muscle cells isolated from sensitive and resistant tissues.
-
-
Possible Cause 3: Endothelial Dysfunction.
-
Troubleshooting Step: Test the response to an endothelium-dependent vasodilator (e.g., acetylcholine) to assess endothelial function. This compound's primary action is on smooth muscle, but changes in the tissue microenvironment can influence its effects.
-
Issue 2: this compound Fails to Induce Cardioprotection in an Ischemia-Reperfusion Model
-
Possible Cause 1: High Intracellular ATP during Ischemia.
-
Possible Cause 2: Alterations in Downstream Signaling.
-
Troubleshooting Step: this compound's cardioprotective effects can involve signaling pathways like NO/cGMP/PKG.[15] Investigate the activation state of these pathways in your model.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: In some models, this compound has been shown to promote arrhythmias, which could counteract its protective effects.[16] Monitor for arrhythmic events.
-
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment History | This compound IC50 (µM) | Fold Resistance |
| Parental Smooth Muscle Cells | Naive | 5.2 ± 0.8 | 1.0 |
| This compound-Resistant SMCs | 6 months continuous exposure | 48.7 ± 5.3 | 9.4 |
Table 2: Comparison of Cellular Characteristics in this compound-Sensitive and -Resistant Cells (Hypothetical Data)
| Parameter | Sensitive Cells | Resistant Cells |
| KATP Channel Subunits | ||
| Kir6.2 mRNA (relative expression) | 1.0 ± 0.1 | 0.4 ± 0.05 |
| SUR2B Protein (relative level) | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Cellular Bioenergetics | ||
| Intracellular ATP (nmol/mg protein) | 25.3 ± 3.1 | 45.8 ± 4.5 |
| ATP/ADP Ratio | 8.5 ± 1.2 | 15.2 ± 2.1 |
| KATP Channel Activity | ||
| This compound-induced K+ current (pA/pF) | 150.6 ± 12.4 | 35.2 ± 5.9 |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Cell Culture
This protocol outlines a method for generating a this compound-resistant cell line using a gradual dose-escalation approach.[17][18]
-
Determine Initial IC50:
-
Culture the parental cell line (e.g., vascular smooth muscle cells) in standard growth medium.
-
Perform a dose-response curve with this compound to determine the initial IC50 value using a cell viability assay (e.g., MTT or CCK-8).[19]
-
-
Initial Low-Dose Exposure:
-
Begin by culturing the parental cells in a medium containing a sub-lethal concentration of this compound (e.g., IC10 or IC20).
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, passage them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).
-
Continue this stepwise increase in concentration, allowing the cells to recover and resume normal proliferation at each step. This process can take several months.
-
-
Maintenance of Resistant Phenotype:
-
Once a significantly higher tolerance to this compound is achieved, maintain the resistant cell line in a medium containing a constant concentration of this compound (typically the highest concentration they can tolerate with normal growth) to preserve the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically, perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line to quantify the degree of resistance.
-
Cryopreserve cell stocks at various stages of resistance development.
-
Protocol 2: Measuring KATP Channel Activity using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to directly assess the functional response of KATP channels to this compound.
-
Cell Preparation:
-
Plate cells (parental and resistant) on glass coverslips suitable for microscopy and patch-clamping.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an external solution (e.g., Tyrode's solution) and an internal (pipette) solution with a low ATP concentration (e.g., <1 mM) to facilitate KATP channel opening.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Apply a series of voltage steps to record baseline membrane currents.
-
Perfuse the cell with a solution containing this compound (e.g., 10-100 µM) and record the induced current.
-
To confirm the current is through KATP channels, co-apply a KATP channel blocker like glibenclamide (e.g., 10 µM) and observe the inhibition of the this compound-induced current.[20][21]
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced, glibenclamide-sensitive current.
-
Normalize the current to cell capacitance (pA/pF) to account for differences in cell size.
-
Compare the current densities between sensitive and resistant cells.
-
Mandatory Visualizations
References
- 1. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | KATP channel mutations in congenital hyperinsulinism: Progress and challenges towards mechanism-based therapies [frontiersin.org]
- 7. Identification and rescue of congenital hyperinsulinism-associated ABCC8 mutations that impair KATP channel trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Frontiers | High ATP Production Fuels Cancer Drug Resistance and Metastasis: Implications for Mitochondrial ATP Depletion Therapy [frontiersin.org]
- 11. Intracellular ATP levels are a pivotal determinant of chemoresistance in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 15. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pretreatment with this compound promotes arrhythmias in an isolated tissue model of cardiac ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isosteviol Sensitizes sarcKATP Channels towards this compound and Potentiates Mitochondrial Uncoupling of Diazoxide in Guinea Pig Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nucleotide-Dependent Activity of Pinacidil: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the activity of Pinacidil (B1677893), a potent ATP-sensitive potassium (KATP) channel opener. The efficacy of this compound is intricately linked to the intracellular nucleotide concentrations, a critical factor that can influence experimental outcomes. This guide offers troubleshooting advice, detailed experimental protocols, and a clear visualization of the underlying mechanisms to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments involving this compound and varying nucleotide concentrations.
Q1: Why is the observed effect of this compound on KATP channels weaker than expected, especially at physiological ATP concentrations?
A1: This is a well-documented phenomenon. High intracellular ATP concentrations inhibit the activity of this compound.[1][2][3] The dose-response curve for this compound shifts to the right, and the maximum response is depressed as intracellular ATP levels increase.[1][2] Essentially, ATP acts as an antagonist to this compound's channel-opening effect. For instance, the activating effect of this compound on KATP channels is more pronounced at 2 mM intracellular ATP ([ATP]i) compared to 5 mM [ATP]i.[2]
Q2: I am not observing any this compound-induced KATP channel activation in my inside-out patch-clamp recordings in the complete absence of ATP. What could be the reason?
A2: While seemingly counterintuitive, the absence of ATP can lead to a gradual decrease and eventual cessation of channel activity, a process known as "run-down".[4] this compound can partially reactivate these run-down channels, and this reactivation is markedly strengthened by pretreatment with ATP.[4] Therefore, a minimal amount of ATP may be necessary to maintain the channel in a responsive state for this compound to act upon. Additionally, some studies suggest that this compound's activation of the channel is more effective when the activatory nucleotide binding site on the KATP channel is occupied by ATP or ADP.[5]
Q3: My this compound-induced currents are inconsistent across different experimental preparations (e.g., different cell types or tissues). Why?
A3: The subunit composition of the KATP channel can vary between tissues, which influences its sensitivity to this compound and nucleotides. KATP channels are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit.[6][7] this compound's primary target is the SUR subunit.[8] Different SUR isoforms (SUR1, SUR2A, SUR2B) exhibit varying sensitivities to channel openers. For example, this compound activates channels containing SUR2A (found in heart and skeletal muscle) but not those with SUR1 (pancreatic β-cells).[6] Therefore, the specific Kir/SUR combination in your experimental system will dictate the response to this compound.
Q4: I am observing a voltage-dependent block of the KATP channel at positive potentials in the absence of ATP when applying this compound. Is this expected?
A4: Yes, in the absence of ATP, this compound can produce a voltage-dependent block of the KATP channel at positive membrane potentials.[4] This effect is characterized by a decrease in the mean open time and an increase in the mean closed time of the channel.[4] This is a distinct mechanism from its channel-opening activity and should be considered when analyzing single-channel data, especially at depolarized potentials.
Quantitative Data Summary
The following tables summarize the key quantitative data from cited literature on the interplay between this compound and nucleotide concentrations.
Table 1: Effect of ATP Concentration on this compound Activity in Guinea Pig Ventricular Myocytes
| Intracellular ATP Concentration ([ATP]i) | This compound Effect on KATP Current | Reference |
| 2 mM | Stronger activation | [2] |
| 5 mM | Suppressed activation | [2] |
| > 3.0 mM | Inhibited this compound effects | [3] |
| 0 to < 500 µM | Increased KATP channel activity | [3] |
Table 2: this compound Concentrations and Observed Effects
| This compound Concentration | Experimental System | Observed Effect | Reference |
| 5 µM or higher | Guinea pig ventricular myocytes | Activation of time-independent outward current | [2] |
| 0.1 or 0.4 mM | Mouse skeletal muscle fibres | Studied in the presence of various nucleotides | [5] |
| 0.02 - 1.0 mM | Guinea pig ventricular myocytes | Antagonized ATP-induced channel inhibition | [4] |
| 100 µM | Mouse EDL and soleus muscle | Increased rate of muscle fatigue, enhanced force recovery | [9] |
| 1 to 5 µmol/L | Canine ventricular epicardium | Marked dispersion of repolarization and refractoriness | [10] |
Key Experimental Protocols
Protocol 1: Inside-Out Patch-Clamp Recording to Study this compound and Nucleotide Effects
This protocol is adapted from studies on guinea pig ventricular myocytes and mouse skeletal muscle fibers.[2][4][5]
-
Cell/Fiber Preparation:
-
Pipette Solution (Intrapipette):
-
Prepare a K+-rich solution, for example: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, adjusted to pH 7.4 with KOH.
-
-
Bath Solution (Intracellular):
-
Prepare a K+-rich solution similar to the pipette solution.
-
Prepare stock solutions of ATP (as Mg-ATP), ADP, and this compound.
-
The final concentrations of nucleotides and this compound are added to the bath solution just before the experiment.
-
-
Electrophysiological Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Apply a constant holding potential (e.g., -40 mV) to record single-channel currents.[5]
-
-
Experimental Procedure:
-
Initially, perfuse the patch with a nucleotide-free solution to observe basal channel activity.
-
Introduce a specific concentration of ATP (e.g., 0.1-5 mM) to the bath to observe channel inhibition.[4]
-
In the continued presence of ATP, apply the desired concentration of this compound (e.g., 0.02-1.0 mM) and record the channel activity.[4]
-
To investigate the effect of different nucleotides, replace ATP with ADP or non-hydrolyzable ATP analogs like AMP-PNP.[5]
-
-
Data Analysis:
-
Measure the channel open probability (NPo) before and after the application of nucleotides and this compound.
-
Construct dose-response curves for this compound at different fixed nucleotide concentrations.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound and Nucleotide Regulation of the KATP Channel
Caption: Interaction of this compound and nucleotides with the KATP channel complex.
Diagram 2: Experimental Workflow for Investigating this compound Activity
Caption: A typical experimental workflow for studying this compound's effects.
Diagram 3: Troubleshooting Logic for Unexpected this compound Results
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. circres.ahajournals.org [circres.ahajournals.org]
- 2. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple actions of this compound on adenosine triphosphate-sensitive potassium channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide modulation of this compound stimulation of the cloned K(ATP) channel Kir6.2/SUR2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
Pinacidil-Induced Adverse Effects: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the adverse effects of Pinacidil (B1677893) observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally administered antihypertensive drug that functions as a potassium channel opener.[1] Its primary mechanism involves the direct relaxation of vascular smooth muscle, which leads to peripheral vasodilation and a subsequent reduction in blood pressure.[1] This is achieved by increasing the efflux of potassium ions from the cells, causing hyperpolarization of the cell membrane. This hyperpolarization makes the cells less excitable, indirectly leading to a decrease in intracellular calcium levels and resulting in muscle relaxation.[1]
Q2: What are the most commonly reported adverse effects of this compound in clinical trials?
The most frequently observed adverse effects of this compound are directly related to its vasodilatory properties.[1] These include:
These effects are generally reported as mild and transient in nature.[1]
Q3: Are the adverse effects of this compound dose-dependent?
Yes, certain adverse effects of this compound have been shown to be dose-dependent. For instance, the incidence of edema increases with higher doses of this compound when used as a monotherapy.[2]
Q4: Can the adverse effects of this compound be mitigated?
Yes, clinical trials have shown that the co-administration of other antihypertensive agents, such as thiazide diuretics and/or beta-adrenoceptor blockers, can help to reduce the incidence and severity of this compound-induced adverse effects.[1] For example, diuretics are often used to manage peripheral edema.[1]
Q5: Have any cardiac-specific adverse effects been noted with this compound?
While this compound's primary effects are on vascular smooth muscle, some cardiac effects have been observed. In some patients, electrocardiogram (ECG) T-wave abnormalities have been reported.[3][4] One study noted that 23% of patients receiving this compound developed new T-wave abnormalities.[4] Additionally, reflex tachycardia is a common consequence of its vasodilatory action.[1]
Troubleshooting Guide for Common Experimental Issues
Issue 1: High incidence of edema observed in animal models or human subjects.
-
Troubleshooting Steps:
-
Verify Dosage: Confirm that the administered dose of this compound is within the therapeutic range established in preclinical and clinical studies. As edema is a known dose-dependent side effect, consider a dose-reduction strategy.[2]
-
Introduce a Diuretic: In clinical settings and relevant animal models, the co-administration of a thiazide diuretic has been shown to effectively attenuate peripheral edema.[1]
-
Monitor Fluid and Electrolyte Balance: Implement regular monitoring of body weight and electrolyte levels to manage fluid retention proactively.
-
Issue 2: Significant tachycardia or palpitations are compromising experimental results.
-
Troubleshooting Steps:
-
Consider Beta-Blocker Co-administration: The reflex tachycardia is a physiological response to vasodilation. The addition of a beta-adrenoceptor blocker to the experimental protocol can help to control the heart rate.[1][5]
-
Gradual Dose Titration: Initiating treatment with a lower dose of this compound and gradually titrating upwards may allow for physiological adaptation and reduce the severity of reflex tachycardia.
-
Continuous Hemodynamic Monitoring: Employ continuous monitoring of heart rate and blood pressure to accurately quantify the chronotropic effects and adjust the treatment regimen as needed.
-
Issue 3: Unexpected ECG abnormalities, such as T-wave changes, are observed.
-
Troubleshooting Steps:
-
Baseline ECG: Ensure that a baseline ECG was recorded before the administration of this compound to confirm that the observed changes are treatment-emergent.
-
Electrolyte Monitoring: Check serum potassium levels, as changes in potassium homeostasis can influence cardiac repolarization and manifest as T-wave abnormalities.
-
Consult a Cardiologist/Veterinarian: For clinical trials or animal studies, it is crucial to have a cardiologist or a veterinarian with expertise in cardiology review the ECG findings to assess their clinical significance.
-
Data Presentation: Adverse Effects in Clinical Trials
The following tables summarize quantitative data on this compound-induced adverse effects from clinical trials.
Table 1: Incidence of Edema with this compound Monotherapy [2]
| This compound Dosage (twice daily) | Incidence of Edema (%) |
| 12.5 mg | 3% |
| 25 mg | 26% |
| 37.5 mg | 47% |
Table 2: Common Adverse Effects of this compound (Qualitative Frequency) [1][3]
| Adverse Effect | Frequency | Notes |
| Headache | Common | Typically mild and transient. |
| Edema | Common | Dose-dependent; can be managed with diuretics. |
| Palpitations | Common | Related to reflex tachycardia. |
| Tachycardia | Common | A physiological response to vasodilation. |
| ECG T-wave abnormalities | Intermittent | Observed in some patients. |
Experimental Protocols
Protocol 1: Monitoring for Adverse Events in a Phase II/III Clinical Trial of this compound for Hypertension
-
Objective: To systematically identify, document, and assess the safety and tolerability of this compound in patients with essential hypertension.
-
Methodology:
-
Patient Screening and Baseline Assessment:
-
Obtain a comprehensive medical history, including any pre-existing cardiovascular conditions.
-
Perform a physical examination, including baseline measurements of blood pressure, heart rate, and weight.
-
Record a 12-lead ECG.
-
Collect blood and urine samples for baseline hematology, clinical chemistry (including electrolytes), and urinalysis.
-
-
Treatment Phase Monitoring:
-
Weekly Visits (First Month):
-
Inquire about the occurrence of any adverse events using open-ended questions.
-
Record vital signs (supine and standing blood pressure and heart rate).
-
Assess for peripheral edema by physical examination.
-
Review concomitant medications.
-
-
Monthly Visits (Subsequent Months):
-
Repeat all assessments from the weekly visits.
-
Repeat ECG at specified intervals (e.g., months 3, 6, and 12).
-
Repeat laboratory tests at specified intervals.
-
-
-
Adverse Event Documentation and Reporting:
-
All adverse events, whether reported by the patient or observed by the investigator, must be recorded in the patient's source documents and on the Case Report Form (CRF).
-
For each adverse event, the following information should be documented:
-
Description of the event.
-
Date of onset and resolution.
-
Severity (mild, moderate, severe).
-
Investigator's assessment of causality (related, possibly related, not related to the study drug).
-
Action taken (e.g., dose reduction, concomitant medication).
-
-
Serious Adverse Events (SAEs) must be reported to the sponsor and the Institutional Review Board (IRB) within 24 hours of the investigator becoming aware of the event.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Workflow for adverse event reporting in a clinical trial.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-effect and concentration-effect relationships of this compound and hydrochlorothiazide in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparator trials with this compound, a potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the heart: serial electrocardiographic and echocardiographic observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound and propranolol alone and in combination in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pinacidil's K-ATP Channel Activity with Glibenclamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATP-sensitive potassium (K-ATP) channel opener, Pinacidil (B1677893), and its validation using the K-ATP channel blocker, glibenclamide. The information presented is supported by experimental data to assist researchers in designing and interpreting experiments aimed at modulating K-ATP channel activity.
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[1] The specific combination of these subunits determines the channel's physiological role and pharmacological properties. This compound is a well-established K-ATP channel opener, while glibenclamide is a classical sulfonylurea K-ATP channel blocker. The antagonistic interaction between these two compounds is widely used to confirm the K-ATP channel-mediated effects of this compound.
Mechanism of Action
This compound acts by binding to the SUR subunit of the K-ATP channel, which promotes a conformational change that favors the open state of the Kir6.x pore, leading to potassium efflux and membrane hyperpolarization.[2] Conversely, glibenclamide also binds to the SUR subunit, but its binding prevents the channel from opening, thereby inhibiting potassium efflux and leading to membrane depolarization.[3] The co-application of glibenclamide is a standard method to ascertain that the observed physiological effects of this compound are indeed mediated through the opening of K-ATP channels. If glibenclamide reverses the effects of this compound, it provides strong evidence for the involvement of K-ATP channels.
Caption: Mechanism of this compound and Glibenclamide on K-ATP channels.
Quantitative Comparison of this compound and Glibenclamide Activity
The potency of this compound as a K-ATP channel opener and glibenclamide as a blocker can be quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, respectively. These values can vary depending on the specific K-ATP channel subtype and the experimental conditions.
| Compound | Action | Target | EC50 / IC50 | Cell Type/Tissue | Reference |
| This compound | Opener | K-ATP channels | ~23.5 µM (for outward I-NCX) | Guinea pig cardiac ventricular myocytes | [4] |
| This compound | Opener | K-ATP channels | 50 µM (four-fold increase in current) | Rabbit cardiomyocytes | [5] |
| Glibenclamide | Blocker | K-ATP channels | ~6 µM | Rat ventricular myocytes | [6] |
| Glibenclamide | Blocker | K-ATP channels | 200 nM (reverses this compound effect) | Rabbit cardiomyocytes | [5] |
Comparative Analysis with Other K-ATP Channel Modulators
This compound and glibenclamide are part of a broader class of K-ATP channel modulators. Comparing their activity with other compounds highlights their relative potency and selectivity.
K-ATP Channel Openers:
| Compound | Primary SUR Subunit Selectivity | Potency (EC50) | Key Characteristics |
| This compound | SUR2 > SUR1 | µM range | Less selective, potent activator of vascular smooth muscle K-ATP channels.[1][7] |
| Cromakalim | SUR2 > SUR1 | µM range | Similar profile to this compound, often used in cardiovascular research.[1] |
| Diazoxide (B193173) | SUR1 > SUR2A | µM range | More selective for pancreatic β-cell and neuronal K-ATP channels.[7] |
| VU0071063 | Highly SUR1 selective | nM range | Potent and highly selective for Kir6.2/SUR1 channels.[1] |
K-ATP Channel Blockers:
| Compound | Primary SUR Subunit Selectivity | Potency (IC50) | Key Characteristics |
| Glibenclamide | SUR1 ≈ SUR2 | nM to low µM range | Potent, non-selective blocker, widely used as a research tool and in diabetes treatment.[3] |
| Tolbutamide (B1681337) | SUR1 > SUR2 | µM range | First-generation sulfonylurea, less potent than glibenclamide.[8] |
| Glimepiride (B1671586) | SUR1 > SUR2 | µM range | Second-generation sulfonylurea, with a reported lower affinity for vascular K-ATP channels compared to glibenclamide.[8] |
Experimental Protocols
Validating the K-ATP channel-mediated effects of this compound using glibenclamide typically involves electrophysiological or ion flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane.
Objective: To measure the effect of this compound on K-ATP channel currents and its reversal by glibenclamide.
Methodology:
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., cardiomyocytes, smooth muscle cells, or a cell line expressing the desired K-ATP channel subtype).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of ATP (e.g., 0.1-1 mM) to modulate the basal K-ATP channel activity (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage ramps or steps to elicit currents.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing this compound (e.g., 10-100 µM) and record the change in outward current.
-
Co-perfuse with this compound and glibenclamide (e.g., 1-10 µM) to observe the reversal of the this compound-induced current.
-
-
Data Analysis: Measure the current amplitude at a specific voltage before and after drug application. A significant increase in outward current with this compound that is subsequently blocked by glibenclamide validates the K-ATP channel activity of this compound.[5][9]
Caption: Experimental workflow for patch-clamp validation.
Rubidium (86Rb+) Efflux Assay
This assay provides an indirect measure of K+ channel activity by measuring the efflux of the K+ surrogate, radioactive rubidium (86Rb+).
Objective: To assess this compound-induced K-ATP channel opening and its inhibition by glibenclamide.
Methodology:
-
Cell Preparation: Culture cells expressing the K-ATP channel of interest in multi-well plates.
-
Loading: Incubate the cells with a medium containing 86RbCl for a sufficient time to allow for cellular uptake.
-
Wash: Rapidly wash the cells with a non-radioactive buffer to remove extracellular 86Rb+.
-
Efflux Measurement:
-
Add a buffer containing the test compounds.
-
Collect the supernatant at different time points.
-
Lyse the cells at the end of the experiment to determine the remaining intracellular 86Rb+.
-
-
Experimental Groups:
-
Control (buffer alone)
-
This compound (to stimulate efflux)
-
Glibenclamide alone (to assess basal channel activity)
-
This compound + Glibenclamide (to test for inhibition)
-
-
Data Analysis: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter. Calculate the rate of 86Rb+ efflux. An increased efflux rate with this compound that is attenuated by glibenclamide indicates K-ATP channel-mediated activity.
This comprehensive guide provides the foundational knowledge and experimental framework for researchers to confidently validate the K-ATP channel-dependent effects of this compound using glibenclamide, and to place these findings within the broader context of K-ATP channel pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 4. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pinacidil and Diazoxide on Human Cardiac Tissue
For researchers and drug development professionals investigating cardiac electrophysiology and pharmacology, understanding the nuanced effects of ATP-sensitive potassium (K-ATP) channel openers is paramount. This guide provides a detailed comparison of two such agents, pinacidil (B1677893) and diazoxide (B193173), on human cardiac tissue, drawing upon key experimental findings.
Executive Summary
This compound and diazoxide, both recognized as K-ATP channel openers, exhibit distinct effects on human cardiac tissue. Experimental data reveals that this compound is a more potent agent for shortening the action potential duration (APD) in both atrial and ventricular tissues of failing and non-failing human hearts compared to diazoxide.[1][2][3] Notably, diazoxide's effect on APD in non-failing atria is negligible, whereas its effects are significantly potentiated in remodeled tissue from hearts with congestive heart failure (CHF) or previous infarction.[1][2][3] The activation of K-ATP channels by these agents, particularly the profound APD shortening by this compound, has been linked to increased arrhythmogenicity, suggesting a potential role in re-entrant arrhythmias in ischemic conditions.[1][2]
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound and diazoxide on the action potential duration (APD) in human cardiac tissue, as reported by Fedorov et al. (2011).
| Drug | Tissue | Heart Condition | APD Shortening (% change from control) | Significance (p-value) |
| Diazoxide | Atria | Congestive Heart Failure (CHF) | -21 ± 3% | <0.01 |
| Atria | Infarcted Non-Failing (INF) | -27 ± 13% | <0.01 | |
| Atria | Non-Failing (NF) | 0 ± 5% | Not Significant | |
| Ventricles | Congestive Heart Failure (CHF) | -28 ± 7% | <0.01 | |
| Ventricles | Infarcted Non-Failing (INF) | -28 ± 4% | <0.01 | |
| This compound | Atria | All Conditions (CHF, INF, NF) | -46% to -80% | <0.01 |
| Ventricles | All Conditions (CHF, INF, NF) | -65% to -93% | <0.01 |
Data sourced from Fedorov et al., 2011.[1][3]
Signaling Pathways and Mechanisms of Action
Both this compound and diazoxide exert their primary effects by opening the ATP-sensitive potassium (K-ATP) channels in cardiomyocytes. These channels are composed of a pore-forming subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[2] The opening of these channels leads to an increased efflux of potassium ions, which hyperpolarizes the cell membrane and shortens the duration of the action potential. This reduction in APD decreases the influx of calcium ions during the plateau phase, thereby reducing cardiac contractility and energy expenditure, a mechanism considered to be cardioprotective during ischemia.[2] However, this same mechanism can also create a substrate for re-entrant arrhythmias.[1][2]
The differential effects of this compound and diazoxide may be related to their selectivity for different SUR subunit isoforms.[2] While this compound is a non-selective K-ATP channel opener, diazoxide is known to have a higher affinity for the SUR1 subtype, which is more prevalent in pancreatic β-cells but also present in cardiac tissue.[2][4][5]
Experimental Protocols
The data presented in this guide is primarily based on the experimental protocol described by Fedorov et al. (2011).[1][3]
Tissue Preparation: Human hearts were obtained from patients with end-stage congestive heart failure (CHF) undergoing transplantation and from non-failing (NF) donor hearts. Atrial and ventricular tissue preparations were dissected and coronary-perfused with a cardioplegic solution.
Optical Mapping: The endocardial surface of the preparations was optically mapped to record transmembrane potential. The tissue was stained with a voltage-sensitive dye (di-4-ANEPPS). Excitation light was used to illuminate the preparation, and the emitted fluorescence was recorded with a high-speed camera. This technique allows for the simultaneous recording of action potentials from multiple sites on the tissue surface.
Drug Perfusion: After baseline recordings, the preparations were perfused with solutions containing either diazoxide or this compound at specified concentrations. The effects of the drugs on APD were then recorded. In some experiments, the K-ATP channel blocker glibenclamide was used to confirm the role of these channels.[1][2]
References
- 1. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pinacidil and Cromakalim on Vascular Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent potassium channel openers, Pinacidil (B1677893) and cromakalim (B1669624), focusing on their effects on vascular tissue. Both compounds are known for their potent vasodilatory properties, primarily mediated through the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. However, subtle but significant differences in their mechanisms and overall pharmacological profiles exist, which are crucial for targeted drug development and research applications. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
Quantitative Comparison of Vasodilatory Effects
The following table summarizes the key quantitative parameters comparing the vascular effects of this compound and cromakalim based on published experimental data.
| Parameter | This compound | Cromakalim | Key Findings |
| Potency (Vasodilation) | Less potent | Approximately 8-100 times more potent than this compound in various vascular beds.[1][2][3] | Cromakalim consistently demonstrates higher potency in inducing vasodilation across different experimental models. |
| IC50 (Rabbit Portal Vein) | 4.6 x 10⁻⁸ M | 2.1 x 10⁻⁸ M | Both compounds are highly potent, with cromakalim showing a slightly lower IC50 value.[2] |
| pD2 (Dog Coronary Artery) | 5.95 | 6.53 | Cromakalim exhibits a higher pD2 value, indicating greater potency in relaxing pre-contracted coronary artery strips.[4] |
| Antagonism by Glibenclamide | Not purely competitive; suggests additional mechanisms.[4][5] | Competitive antagonism, confirming its primary action on KATP channels.[4][5] | The nature of glibenclamide antagonism highlights a key difference in their mechanisms of action. |
| Effect on ⁸⁶Rb Efflux | Increases efflux, but to a lesser extent than cromakalim.[4] | Produces a greater increase in ⁸⁶Rb efflux.[4] | This suggests cromakalim is a more efficacious opener of KATP channels. |
| Vascular Bed Specificity | Dilates both large and small coronary arteries.[3] | Dilates both large and small coronary arteries; shows marked reduction in renal vascular resistance.[2][3] | Both agents affect a broad range of vascular beds, with cromakalim showing a notable effect on renal vasculature. |
| Additional Mechanisms | Evidence for KATP channel-independent mechanisms, including potential inhibition of receptor-mediated GTP-binding protein-coupled phosphatidylinositol turnover at higher concentrations and presynaptic inhibition of norepinephrine (B1679862) release.[5][6][7] | Primarily acts on KATP channels, though some studies suggest additional intracellular sites of action.[8] | This compound exhibits a more complex pharmacological profile with multiple mechanisms contributing to its vasodilatory effect. |
Signaling Pathways and Mechanisms of Action
This compound and cromakalim induce vasodilation primarily by opening KATP channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Vascular Smooth Muscle Tension (Isometric Contraction)
This protocol is used to assess the contractile and relaxant responses of isolated blood vessel rings to pharmacological agents.
Materials:
-
Isolated tissue bath system with force transducers
-
Krebs-Henseleit solution (Physiological Saline Solution - PSS)
-
Agonist for pre-contraction (e.g., Norepinephrine, Phenylephrine, U46619)
-
This compound and cromakalim stock solutions
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit, dog) according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery, mesenteric artery).
-
Place the artery in cold PSS and clean away excess connective tissue.
-
Cut the artery into rings of 2-4 mm in length.
-
-
Mounting:
-
Mount the arterial rings in the isolated tissue baths containing PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
-
Experimental Protocol:
-
Wash the tissues to return to baseline tension.
-
Induce a submaximal, stable contraction with an agonist (e.g., norepinephrine).
-
Once the contraction is stable, add cumulative concentrations of this compound or cromakalim to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot concentration-response curves and calculate IC₅₀ or pD₂ values.
-
⁸⁶Rb Efflux Assay for KATP Channel Activity
This assay measures the efflux of the potassium analogue ⁸⁶Rb from vascular tissue as an index of KATP channel opening.
Materials:
-
Vascular tissue strips
-
Physiological salt solution (PSS)
-
⁸⁶RbCl (radioactive rubidium chloride)
-
Scintillation vials and scintillation counter
-
This compound and cromakalim
Procedure:
-
Tissue Preparation:
-
Prepare vascular tissue strips as described in the previous protocol.
-
-
Loading with ⁸⁶Rb:
-
Incubate the tissue strips in PSS containing ⁸⁶RbCl for a defined period (e.g., 2-3 hours) to allow for cellular uptake.
-
-
Washout:
-
Transfer the loaded tissues to a series of tubes containing non-radioactive PSS to wash out extracellular ⁸⁶Rb.
-
Collect the supernatant at regular intervals (e.g., every 5 minutes) to establish a baseline efflux rate.
-
-
Stimulation:
-
After establishing a stable baseline, expose the tissues to PSS containing this compound, cromakalim, or a vehicle control.
-
Continue collecting the supernatant at regular intervals.
-
-
Measurement of Radioactivity:
-
At the end of the experiment, dissolve the tissue strips in a tissue solubilizer.
-
Measure the radioactivity in the collected supernatant samples and the digested tissue using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ⁸⁶Rb efflux for each time point.
-
Express the efflux rate as a fraction of the total ⁸⁶Rb content in the tissue at that time.
-
Compare the efflux rates in the presence of the drugs to the baseline and vehicle control.
-
Patch-Clamp Electrophysiology for Single-Channel Recordings
This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Microscope
-
Pipette and bath solutions
Procedure:
-
Cell Isolation:
-
Isolate single vascular smooth muscle cells from vascular tissue by enzymatic digestion (e.g., using collagenase and elastase).
-
-
Pipette Preparation:
-
Fabricate micropipettes from borosilicate glass capillaries with a tip resistance of 3-5 MΩ when filled with pipette solution.
-
-
Seal Formation:
-
Under microscopic guidance, bring the micropipette into contact with the surface of a single smooth muscle cell.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
-
Recording Configurations:
-
Cell-attached: Record the activity of channels within the patched membrane without disrupting the cell.
-
Inside-out: After forming a giga-seal, retract the pipette to excise the patch of membrane, exposing the intracellular side of the channels to the bath solution. This is ideal for studying the effects of intracellular modulators.
-
Whole-cell: Apply a brief pulse of strong suction to rupture the membrane patch, allowing for measurement of the total current from the entire cell membrane.
-
-
Data Acquisition and Analysis:
-
Record the channel currents under voltage-clamp conditions.
-
Analyze single-channel recordings to determine channel conductance, open probability, and open/closed times.
-
Analyze whole-cell currents to assess the overall effect of the drugs on membrane potential and ion flow.
-
Conclusion
Both this compound and cromakalim are potent vasodilators that primarily act by opening KATP channels in vascular smooth muscle. Cromakalim generally exhibits higher potency and a more specific action on these channels. In contrast, this compound's effects are more complex, involving both KATP channel-dependent and -independent mechanisms, which may contribute to its distinct pharmacological profile. The choice between these two agents for research or therapeutic development will depend on the desired specificity and the particular vascular bed of interest. The experimental protocols outlined in this guide provide a robust framework for further investigation and comparison of these and other potassium channel openers.
References
- 1. Comparative effects of the potassium channel openers cromakalim and this compound and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cromakalim and this compound on large epicardial and small coronary arteries in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of cromakalim and this compound on mechanical activity and 86Rb efflux in dog coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound and cromakalim on vascular relaxation and sympathetic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative relaxant effects of cromakalim and this compound on the tonic contraction of canine coronary artery induced by phorbol 12,13-dibutylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxation by cromakalim and this compound of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinacidil's Cross-Validation: A Comparative Guide to its Effects in Different Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and pharmacological effects of Pinacidil (B1677893) across various preclinical animal models. This compound, a potent ATP-sensitive potassium (KATP) channel opener, elicits significant cardiovascular responses, primarily vasodilation and a consequent reduction in blood pressure.[1] Understanding its differential effects in species such as rats, dogs, and mice is crucial for the clinical translation of these findings. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in different animal models. These data facilitate a direct comparison of the drug's potency and hemodynamic consequences across species.
Table 1: Effect of Intravenous this compound on Mean Arterial Blood Pressure (MABP) and Heart Rate (HR) in Anesthetized Dogs
| Dosage (mg/kg, i.v.) | Change in MABP (mmHg) | Change in Heart Rate (beats/min) | Animal Model | Reference |
| 0.2 | ↓ 15-20 | ↑ | Anesthetized Dogs | [2] |
| 0.5 | ↓ 40-60 | ↑ | Anesthetized Dogs | [2] |
| 0.3 (mg/kg/h for 6h) | Not specified | ↑ from 124 ± 6 to 143 ± 10 | Conscious Post-Infarcted Dogs | [3] |
Table 2: Effect of this compound on Regional Blood Flow in Anesthetized Dogs
| Dosage | Vascular Bed | Effect on Blood Flow | Animal Model | Reference |
| 10 µg/kg/min (intra-arterial) | Carotid Artery | ↑ | Anesthetized Dogs | [2] |
| 10 µg/kg/min (intra-arterial) | Coronary Artery | ↑ | Anesthetized Dogs | [2] |
| 10 µg/kg/min (intra-arterial) | Femoral Artery | ↑ | Anesthetized Dogs | [2] |
| 10 µg/kg/min (intra-arterial) | Renal Artery | ↑ | Anesthetized Dogs | [2] |
| 0.2 mg/kg (i.v.) | Coronary Artery | ↑ | Anesthetized Dogs | [2] |
| 0.2 mg/kg (i.v.) | Renal Artery | ↑ | Anesthetized Dogs | [2] |
| 0.2 mg/kg (i.v.) | Femoral Artery | No change | Anesthetized Dogs | [2] |
| 0.2 mg/kg (i.v.) | Carotid Artery | No change | Anesthetized Dogs | [2] |
| 0.5 mg/kg (i.v.) | Coronary Artery | ↑ | Anesthetized Dogs | [2] |
| 0.5 mg/kg (i.v.) | Renal Artery | Stabilized at control | Anesthetized Dogs | [2] |
| 0.5 mg/kg (i.v.) | Carotid Artery | Stabilized at control | Anesthetized Dogs | [2] |
| 0.5 mg/kg (i.v.) | Femoral Artery | Stabilized at control | Anesthetized Dogs | [2] |
Table 3: Comparative Potency of this compound in Spontaneously Hypertensive Rats (SHR)
| Drug | Relative Potency (vs. Minoxidil) | Relative Potency (vs. Hydralazine) | Animal Model | Reference |
| This compound | ~10x more potent | ~3x more potent | Conscious Spontaneously Hypertensive Rats | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.
In Vivo Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Pentobarbital sodium-anesthetized dogs.[2]
-
Drug Administration:
-
Hemodynamic Measurements:
-
Experimental Design: The study aimed to assess the direct vascular effects of this compound by localized intra-arterial infusion and its systemic effects via intravenous administration.[2] The lack of effect on systemic blood pressure during intra-arterial infusion confirmed a localized action.[2]
In Vitro Vascular Smooth Muscle Relaxation Studies in Rats
-
Tissue Preparation: Thoracic aortic strips were isolated from rats.[5]
-
Experimental Setup: The aortic strips were mounted in organ baths and pre-contracted with norepinephrine.[5]
-
Drug Application: this compound was added to the organ bath in a cumulative concentration-dependent manner (1-100 µM).[5]
-
Measurement: The relaxation of the aortic strips was measured isometrically.[5]
-
Objective: This in vitro assay was designed to determine the direct relaxant effect of this compound on vascular smooth muscle, independent of systemic physiological responses.[5]
Single-Channel Patch-Clamp Electrophysiology in Mouse Skeletal Muscle
-
Cell Preparation: Single skeletal muscle fibers were enzymatically isolated from the flexor digitorum brevis muscles of adult mice.[6]
-
Electrophysiological Recording: Inside-out membrane patches were excised, and currents through single KATP channels were recorded at a holding potential of -40 mV.[6]
-
Experimental Solution: The cytoplasmic face of the patch was exposed to a K+-rich solution containing MgCl2 (1 mM). This compound (0.1 or 0.4 mM) and various nucleotides (0.1 mM) were added to this solution.[6]
-
Aim: This experiment aimed to elucidate the molecular mechanism of this compound's action on KATP channels and its interplay with nucleotides like ATP and ADP.[6]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's action.
Signaling Pathways
Caption: Primary signaling pathway of this compound-induced vasodilation.
Caption: this compound's signaling pathway in cardiac myocytes.[7]
Experimental Workflows
References
- 1. This compound with and without hydrochlorothiazide. Dose-response relationships from results of a 4 x 3 factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular effects in dogs of this compound (P 1134), a novel vasoactive antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profibrillatory actions of this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KATP Channel Openers: Pinacidil and Nicorandil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent ATP-sensitive potassium (KATP) channel openers, pinacidil (B1677893) and nicorandil (B1678753). The information presented is curated from preclinical and clinical studies to assist researchers and drug development professionals in making informed decisions for their research.
Introduction
This compound and nicorandil are both vasoactive compounds that exert their effects primarily through the opening of KATP channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation. While both drugs share this fundamental mechanism, they exhibit distinct pharmacological profiles. This compound is a cyanoguanidine derivative that functions as a selective KATP channel opener.[1] In contrast, nicorandil, a nicotinamide (B372718) nitrate (B79036) derivative, possesses a dual mechanism of action: it not only opens KATP channels but also acts as a nitric oxide (NO) donor, contributing to its vasodilatory effects.[2]
Mechanism of Action
This compound: A direct KATP channel opener, this compound promotes the efflux of potassium ions from vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] This results in arterial vasodilation and a reduction in blood pressure.
Nicorandil: Nicorandil's dual mechanism involves both KATP channel activation and nitric oxide donation. The nitrate moiety in its structure releases NO, which activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation.[2] This combined action results in both arterial and venous dilation, reducing both preload and afterload on the heart.
Signaling pathways of this compound and Nicorandil.
Comparative Performance Data
Potency on KATP Channel Subtypes
A key differentiator between this compound and nicorandil is their activity on different KATP channel subtypes. KATP channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The specific combination of these subunits determines the channel's pharmacology.
| Compound | KATP Channel Subtype | EC50 (µM) | Reference |
| This compound | SUR2A/Kir6.2 (Cardiac type) | ~10 | [2] |
| SUR2B/Kir6.2 (Vascular smooth muscle type) | ~2 | [2] | |
| Nicorandil | SUR2A/Kir6.2 (Cardiac type) | >500 | [2] |
| SUR2B/Kir6.2 (Vascular smooth muscle type) | ~10 | [2] |
EC50: Half maximal effective concentration.
This data indicates that nicorandil is significantly more selective for the vascular smooth muscle KATP channel subtype (SUR2B/Kir6.2) compared to the cardiac subtype (SUR2A/Kir6.2), while this compound shows more comparable potency on both.[2]
In Vitro and In Vivo Vasodilator Effects
A study in conscious dogs demonstrated that the vasodilator effects of this compound on large coronary arteries are largely endothelium-dependent, whereas nicorandil's effects are endothelium-independent, primarily due to its nitrate-like action.[3] In isolated rabbit cardiomyocytes, this compound (50 µM) was shown to increase KATP current approximately four-fold, while nicorandil (1 mM) had no detectable effect on the KATP current.[1]
Pharmacokinetic Properties
| Parameter | This compound | Nicorandil |
| Bioavailability | ~60% | ~75% |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 0.5 - 1 hour |
| Plasma Half-life (t1/2) | 2-3 hours | ~1 hour |
| Protein Binding | ~40% | Low (~25%) |
| Metabolism | Hepatic (N-oxidation) | Hepatic (denitration) |
| Excretion | Primarily renal | Primarily renal |
Clinical Applications and Efficacy
This compound: Primarily investigated and used as an antihypertensive agent.[4] Clinical trials have demonstrated its efficacy in lowering blood pressure, often comparable to other vasodilators like hydralazine (B1673433).[4]
Nicorandil: Widely used for the treatment of stable angina pectoris.[5][6] Clinical studies have shown its effectiveness in reducing anginal episodes and improving exercise tolerance, with efficacy comparable to beta-blockers and other antianginal agents.[5] The IONA (Impact of Nicorandil in Angina) study, a large-scale clinical trial, demonstrated that nicorandil significantly reduced the combined primary endpoint of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain in high-risk patients with stable angina.[7]
It is important to note that direct head-to-head clinical trials comparing the efficacy and safety of this compound and nicorandil for the same indication are limited.
Adverse Effects
The adverse effect profiles of both drugs are primarily related to their vasodilatory properties.
| Adverse Effect | This compound | Nicorandil |
| Common | Headache, flushing, dizziness, peripheral edema, tachycardia | Headache, flushing, dizziness, nausea, vomiting |
| Less Common | Hypertrichosis | Aphthous ulcers (oral, anal) |
| Serious | - | Gastrointestinal ulceration |
Experimental Protocols
Whole-Cell Patch-Clamp for KATP Channel Activity
This protocol is essential for assessing the direct effects of compounds on KATP channel currents in isolated cells.
Workflow for whole-cell patch clamp experiment.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with the desired Kir6.x and SURx subunits.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH).
-
Recording: Cells are placed in an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH). A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Membrane potential is held at a specific voltage (e.g., -70 mV), and voltage ramps or steps are applied to elicit KATP currents. The effects of this compound or nicorandil are assessed by perfusing the cells with increasing concentrations of the compounds.
-
Analysis: The resulting current-voltage relationships and dose-response curves are analyzed to determine the potency (EC50) and efficacy of the compounds.
Isolated Tissue Bath for Vasorelaxation
This classic pharmacological technique allows for the functional assessment of a compound's vasodilatory effects on isolated blood vessels.
Workflow for isolated tissue bath experiment.
Methodology:
-
Tissue Dissection: A blood vessel (e.g., rat thoracic aorta) is carefully dissected and cut into rings of 2-3 mm in length.
-
Mounting: The rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Tensioning: An optimal resting tension is applied to the tissue rings, and they are allowed to equilibrate.
-
Contraction: The tissues are pre-contracted with an agonist such as phenylephrine or a high concentration of potassium chloride.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or nicorandil are added to the bath.
-
Data Recording: The relaxation of the vascular rings is recorded using an isometric force transducer.
-
Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and concentration-response curves are plotted to determine the potency (EC50) and maximal relaxation (Emax) of each compound.
Conclusion
This compound and nicorandil are both effective KATP channel openers with distinct pharmacological profiles that dictate their primary clinical applications. This compound acts as a potent and relatively non-selective KATP channel opener, making it an effective antihypertensive agent. Nicorandil's dual mechanism of action, combining KATP channel opening with nitric oxide donation, and its selectivity for vascular KATP channels, underpins its utility as an antianginal drug with potential cardioprotective effects. The choice between these agents for research or therapeutic development will depend on the specific KATP channel subtype of interest and the desired physiological outcome. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons of the effects of nicorandil, this compound, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, controlled trial comparing this compound to hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of nicorandil versus propranolol in mild stable angina pectoris of effort: a long-term, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.iha.org.ir [journal.iha.org.ir]
- 7. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]
The Consistent Vasodilatory Profile of Pinacidil: A Literature Review
A comprehensive analysis of published data confirms the reproducible vasodilatory effects of Pinacidil (B1677893), a potent potassium channel opener. Across a variety of experimental models and in comparison to other vasodilating agents, this compound consistently demonstrates its ability to relax vascular smooth muscle and reduce blood pressure. This guide synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathway, providing a valuable resource for researchers in cardiovascular pharmacology and drug development.
This compound is a well-established antihypertensive agent that exerts its effects through the direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure[1]. Its novel mechanism of action, the opening of ATP-sensitive potassium (KATP) channels, distinguishes it from many classical vasodilators[1][2]. This reproducible effect has been documented in numerous studies, making it a valuable tool for cardiovascular research.
Comparative Efficacy of this compound
The vasodilatory potency of this compound has been quantified in various preclinical models. In vitro studies on serotonin-contracted rat aortic strips revealed an ED50 of 0.3 µM for this compound, demonstrating significantly higher potency compared to minoxidil (B1677147) (ED50 = 0.1 mM) and hydralazine (B1673433) (ED50 = 0.2 mM)[2][3]. In vivo, this compound administered orally to conscious spontaneously hypertensive rats was found to be approximately three- and ten-fold more potent than hydralazine and minoxidil, respectively[2].
The following table summarizes the quantitative data on this compound's vasodilatory effects from the reviewed literature.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| ED50 | 0.3 µM | Rat Aortic Strips | Serotonin-induced contraction | [2][3] |
| pD2 | 6.27 ± 0.04 | Rabbit Mesenteric Artery | Phenylephrine-induced contraction | [4] |
| pD2 | 5.11 ± 0.03 | Rabbit Renal Artery | Phenylephrine-induced contraction | [4] |
| EC50 | 680 nM | Vascular Smooth Muscle (SUR2B) | Receptor binding assay | [5][6] |
| Dissociation Constant (Kd) | 135 nM | Vascular Smooth Muscle (SUR2B) | Receptor binding assay | [5][6] |
Mechanism of Action: A Well-Defined Signaling Pathway
This compound's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels in the membrane of vascular smooth muscle cells[1][7]. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane[7][8][9]. The hyperpolarized state makes it more difficult for voltage-gated calcium channels to open, resulting in a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation[1][7][10]. Specifically, this compound is a selective agonist for the SUR2B subunit of the KATP channel, which is predominantly expressed in vascular smooth muscle[5][6]. While this is the principal pathway, some evidence suggests additional potassium channel-independent mechanisms may contribute to its effects at higher concentrations[10][11][12].
Standardized Experimental Protocols for Assessing Vasodilation
The vasodilatory effects of this compound are consistently observed using well-established experimental protocols. A typical in vitro workflow involves the use of isolated arterial rings, allowing for the direct measurement of vascular tone in a controlled environment.
In Vitro Vasodilation Assay in Isolated Arterial Rings
This protocol is widely used to determine the potency and efficacy of vasodilatory compounds.
1. Tissue Preparation:
-
Arteries (e.g., thoracic aorta from rats or mesenteric arteries from rabbits) are carefully dissected and cleaned of surrounding connective tissue.
-
The artery is cut into rings of approximately 2-4 mm in length.
-
In some rings, the endothelium may be mechanically removed to investigate endothelium-dependent effects.
2. Mounting and Equilibration:
-
The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in vascular tone.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
3. Contraction and Treatment:
-
After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as serotonin (B10506) or phenylephrine (B352888) to induce a stable level of tone[2][4].
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
4. Data Analysis:
-
The relaxation response is measured as the percentage decrease from the pre-contracted tone.
-
Concentration-response curves are generated, and parameters such as ED50 (the concentration of the drug that produces 50% of the maximal response) are calculated.
Conclusion
The vasodilatory effects of this compound are well-documented and highly reproducible across a range of preclinical models. Its mechanism of action as a potent opener of KATP channels in vascular smooth muscle is firmly established. The consistent findings in the literature, supported by clear quantitative data and standardized experimental protocols, solidify this compound's position as a reliable tool for cardiovascular research and a benchmark for the development of new vasodilating agents.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the relaxant effects of this compound in rabbit renal and mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound opens K+-selective channels causing hyperpolarization and relaxation of noradrenaline contractions in rat mesenteric resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of K+ channel blockade on the vasorelaxant activity of cromakalim, this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium channel opener this compound induces relaxation of the isolated human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Pinacidil's Mechanism: A Comparative Guide Using Knockout Mice Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pinacidil's mechanism of action with other potassium channel openers, with a specific focus on evidence derived from knockout mice models. By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, this document aims to be an invaluable resource for researchers in cardiovascular pharmacology and drug development.
This compound's Mechanism of Action: The Role of KATP Channels
This compound is a well-established antihypertensive agent that exerts its effects through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[1][2] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation and a reduction in blood pressure.[1][3]
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[4][5] The specific combination of these subunits determines the channel's physiological and pharmacological properties. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[5][6] this compound exhibits a high affinity for the SUR2B subunit, making it a potent vasodilator.[5][6]
Confirmation in Knockout Mice: The Gold Standard
The critical role of the SUR2 subunit in mediating the effects of this compound has been unequivocally demonstrated using SUR2 knockout mice. These genetically engineered models lack the SUR2 subunit, rendering their KATP channels unresponsive to this compound.
Studies have shown that in wild-type mice, this compound administration leads to a significant drop in blood pressure. However, in SUR2 knockout mice, this hypotensive effect is completely abolished, providing conclusive evidence that SUR2 is the molecular target of this compound.[7] Furthermore, isolated aortic smooth muscle cells from SUR2 knockout mice do not exhibit the characteristic this compound-induced outward KATP current seen in wild-type cells.[7]
Comparative Analysis with Other KATP Channel Openers
Several other drugs also function as KATP channel openers, but they exhibit different affinities for the various SUR subunits. This subtype selectivity results in distinct pharmacological profiles.
| Drug | Primary SUR Subunit Target | Tissue Selectivity | Reference |
| This compound | SUR2B | Vascular Smooth Muscle | [5][6] |
| Diazoxide | SUR1 > SUR2B | Pancreatic β-cells, Vascular Smooth Muscle | [4][8] |
| Cromakalim | SUR2A/SUR2B | Cardiac Muscle, Vascular Smooth Muscle | [4] |
| Nicorandil | SUR2A/SUR2B (also a nitric oxide donor) | Cardiac Muscle, Vascular Smooth Muscle | [9][10] |
The use of knockout mice has been instrumental in dissecting these differences. For instance, while this compound's effects are lost in SUR2 knockout mice, the response to Diazoxide is only partially attenuated, indicating that Diazoxide may have additional targets or interact differently with the KATP channel complex.[4][8]
Quantitative Comparison of Vasodilator Potency
The following table summarizes hypothetical dose-response data for vasodilation in isolated aortic rings from wild-type and SUR2 knockout mice. This illustrates the expected outcomes based on the known mechanisms.
| Drug | Genotype | EC50 (µM) for Vasodilation | Maximum Relaxation (%) |
| This compound | Wild-Type | 0.5 | 95 |
| SUR2 Knockout | >100 | <10 | |
| Diazoxide | Wild-Type | 10 | 80 |
| SUR2 Knockout | 50 | 40 | |
| Vehicle | Wild-Type | N/A | <5 |
| SUR2 Knockout | N/A | <5 |
Experimental Protocols
Blood Pressure Measurement in Conscious Mice
Method: Tail-cuff plethysmography is a non-invasive method for measuring systolic blood pressure in conscious mice.[11]
Protocol:
-
Acclimatize mice to the restraining device for several days prior to the experiment to minimize stress.
-
Place the mouse in a restrainer and position the tail-cuff and a volume-pressure recording sensor on the tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated.
-
The pressure at which blood flow resumes is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
Vascular Tension Assay (Wire Myography)
Method: Wire myography is used to measure the isometric tension of isolated blood vessel segments in response to pharmacological agents.[12][13][14][15]
Protocol:
-
Euthanize the mouse and carefully dissect the thoracic aorta in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Clean the aorta of adhering connective tissue and cut it into 2 mm rings.
-
Mount each aortic ring between two stainless steel wires in a myograph chamber containing Krebs-Ringer solution at 37°C and bubble with 95% O2/5% CO2.
-
Gradually stretch the rings to their optimal resting tension and allow them to equilibrate.
-
Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the KATP channel opener (e.g., this compound) and record the relaxation response.
Patch-Clamp Electrophysiology
Method: The whole-cell patch-clamp technique is used to record KATP channel currents from isolated vascular smooth muscle cells.[7]
Protocol:
-
Isolate single vascular smooth muscle cells from the aorta by enzymatic digestion.
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
Using a glass micropipette with a tip diameter of ~1 µm, form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps to elicit ion channel currents.
-
Perfuse the cell with a solution containing the KATP channel opener and record the changes in current.
Visualizing the Pathways and Workflows
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for confirming this compound's mechanism.
Caption: Logical comparison of drug effects in knockout mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Cckbr-specific knockout mouse as a novel model of salt-sensitive hypertension via sodium over-absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Pulmonary hypertension associated with diazoxide: the SUR1 paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Nicorandil increased the cerebral blood flow via nitric oxide pathway and ATP-sensitive potassium channel opening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicorandil enhances cardiac endothelial nitric oxide synthase expression via activation of adenosine triphosphate-sensitive K channel in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 13. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 14. Frontiers | Isometric Stretch Alters Vascular Reactivity of Mouse Aortic Segments [frontiersin.org]
- 15. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pinacidil Versus Newer Generation K-ATP Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the first-generation ATP-sensitive potassium (K-ATP) channel agonist, Pinacidil (B1677893), with newer generation compounds, P1075 and CL-705G. The comparison is supported by experimental data on potency and selectivity, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to K-ATP Channel Agonists
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[1] The specific combination of Kir6.x and SURx subunits determines the channel's tissue-specific physiological function and pharmacological properties. K-ATP channel openers, or agonists, promote the open state of these channels, leading to potassium efflux and membrane hyperpolarization. This mechanism is foundational to their therapeutic applications, primarily as vasodilators for the treatment of hypertension.[2]
This compound, a cyanoguanidine derivative, is a well-characterized first-generation K-ATP channel opener. While effective, research has focused on developing newer agonists with improved potency and selectivity for specific K-ATP channel subtypes, aiming to enhance therapeutic efficacy and reduce off-target effects. This guide focuses on two such newer agents: P1075, a potent SUR2-selective agonist, and CL-705G, a novel Kir6.2-specific opener.
Comparative Efficacy: Potency and Selectivity
The efficacy of K-ATP channel agonists is primarily determined by their potency (EC50 values) and their selectivity for different channel subtypes. The following tables summarize the available data for this compound, P1075, and CL-705G on the major K-ATP channel subtypes: pancreatic (Kir6.2/SUR1), cardiac (Kir6.2/SUR2A), and vascular smooth muscle (Kir6.1/SUR2B and Kir6.2/SUR2B).
| Compound | Kir6.2/SUR1 (Pancreatic) EC50 (µM) | Kir6.1/SUR2B (Vascular) EC50 (µM) | Kir6.2/SUR2A (Cardiac) EC50 (µM) | Kir6.2/SUR2B (Vascular) EC50 (µM) |
| This compound | >30[1][3] | 0.48[1] | ~10[4] | ~2[4] |
| P1075 | - | - | - | 0.045[5] |
| CL-705G | - | No significant effect[6] | 9[6] | - |
A lower EC50 value indicates higher potency. "-" indicates data not available from the searched sources.
Signaling Pathways and Mechanism of Action
The activation of K-ATP channels by agonists initiates a cascade of events leading to cellular hyperpolarization. However, newer agents exhibit distinct mechanisms and downstream effects.
General Signaling Pathway of K-ATP Channel Openers
The fundamental mechanism involves the binding of the agonist to the SUR subunit of the K-ATP channel, which increases the channel's open probability. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing calcium influx and leading to smooth muscle relaxation and vasodilation.[1]
Caption: General signaling pathway of K-ATP channel openers.
This compound: Dual Action on Sarcolemmal and Mitochondrial K-ATP Channels
This compound is known to open both sarcolemmal and mitochondrial K-ATP channels.[7] The opening of sarcolemmal channels leads to the canonical hyperpolarization and vasodilation. Additionally, studies suggest that this compound's effects may also involve the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, which can stimulate the Na+/Ca2+ exchanger.[8] Its action on mitochondrial K-ATP channels is implicated in cardioprotective effects.[9]
Caption: Signaling pathway of this compound.
P1075: Potent Activation of Mitochondrial K-ATP Channels and ROS Signaling
P1075 is a highly potent SUR2-selective K-ATP channel opener. A key feature of its mechanism, particularly in cardioprotection, is the opening of mitochondrial K-ATP (mitoK-ATP) channels. This leads to the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger protective pathways.[10]
Caption: Signaling pathway of P1075.
CL-705G: A Novel Kir6.2-Specific Activation Mechanism
CL-705G represents a new class of K-ATP channel openers that exhibit specificity for the pore-forming Kir6.2 subunit.[6][11] This is a significant departure from traditional openers like this compound and P1075, which primarily target the SUR subunit. This specificity for Kir6.2 suggests a more targeted therapeutic potential, for instance, in tissues where Kir6.2-containing channels are predominantly expressed, such as pancreatic β-cells and certain neurons.
Caption: Activation mechanism of CL-705G.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these K-ATP channel agonists.
Thallium Flux Assay
This high-throughput assay is used to measure the activity of potassium channels by using thallium (Tl+) as a surrogate for K+. The influx of Tl+ through open channels is detected by a fluorescent dye.[1][12]
Experimental Workflow
Caption: Thallium flux assay workflow.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the desired human Kir6.x and SURx subunits are cultured in appropriate media and seeded into 384-well microplates.[1]
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's protocol. This typically involves incubation for 60-90 minutes at 37°C.[12]
-
Compound Application: Serial dilutions of the K-ATP channel openers (this compound, P1075, or CL-705G) are prepared in an appropriate assay buffer and added to the wells. The plates are then incubated for a defined period (e.g., 15-30 minutes) at room temperature.[12]
-
Thallium Influx: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A stimulus buffer containing thallium sulfate (B86663) is injected into the wells to initiate ion flux through the activated K-ATP channels.[12]
-
Data Acquisition and Analysis: The fluorescence intensity in each well is measured kinetically. The rate of increase in fluorescence, which is proportional to the rate of thallium influx, is calculated to determine K-ATP channel activity. EC50 values are determined by plotting the rate of thallium flux against the compound concentration.[12]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the entire cell membrane, providing detailed information about channel gating and pharmacology.[11]
Experimental Workflow
Caption: Whole-cell patch-clamp workflow.
Detailed Methodology:
-
Cell Preparation: HEK293 cells expressing the K-ATP channel subunits of interest are grown on small glass coverslips.[1]
-
Electrode Preparation: A glass micropipette with a fine tip (1-5 µm diameter) is fabricated using a micropipette puller. It is then filled with a solution that mimics the intracellular ionic composition.[1]
-
Seal Formation: The micropipette is brought into contact with the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-ohm seal" (GΩ seal) between the pipette tip and the cell membrane.[1]
-
Whole-Cell Access: The patch of membrane under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical and diffusional access to the cell's interior.[13]
-
Voltage Clamp and Recording: The cell's membrane potential is held constant ("clamped") at a specific voltage by a specialized amplifier. The current flowing through the ion channels is recorded.[1]
-
Compound Application: Solutions containing the K-ATP channel openers are perfused over the cell, and the resulting changes in the recorded current are measured to determine the effect of the compound on channel activity.[11]
Conclusion
The landscape of K-ATP channel agonists is evolving, with newer generation compounds offering significant advantages in potency and selectivity over first-generation agents like this compound. P1075 demonstrates markedly higher potency for SUR2-containing channels, suggesting enhanced efficacy in cardiovascular applications. CL-705G introduces a novel mechanism of action with its specificity for the Kir6.2 subunit, opening new avenues for targeted therapies.
The selection of an appropriate K-ATP channel agonist for research or therapeutic development should be guided by the specific channel subtype of interest and the desired physiological outcome. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of existing and novel K-ATP channel modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Repositioning this compound and its anticonvulsant and anxiolytic properties in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CL-705G: a novel chemical Kir6.2-specific KATP channel opener [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
Pinacidil vs. Minoxidil: A Comparative Guide for Researchers
For scientists and professionals in drug development, selecting the appropriate research compound is critical for obtaining clear, reproducible, and relevant data. Both Pinacidil (B1677893) and Minoxidil (B1677147) are well-known potassium channel openers, yet they possess fundamental differences that make this compound a more advantageous tool for many in vitro and mechanistic studies. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the distinct advantages of this compound for research applications.
The primary advantages of this compound stem from its direct mechanism of action, higher in vitro potency, and selectivity for specific ATP-sensitive potassium (K-ATP) channel subunits. Unlike Minoxidil, which is a prodrug requiring enzymatic conversion to its active form, this compound acts directly on the K-ATP channel. This eliminates a significant source of experimental variability and allows for a more direct correlation between concentration and effect.
Key Differences for Research Applications
Direct Mechanism of Action: this compound is a direct-acting K-ATP channel opener.[1] It binds to and opens the channel without the need for metabolic activation. In contrast, Minoxidil is a prodrug that must be converted to its active metabolite, Minoxidil sulfate, by the SULT1A1 sulfotransferase enzyme. The activity of this enzyme can vary significantly between tissues and cell types, introducing a confounding variable in experimental systems.[2] This makes this compound a more reliable tool for in vitro studies where metabolic activity may be absent or inconsistent.
Superior In Vitro Potency: Experimental data consistently demonstrates that this compound is substantially more potent than Minoxidil in in vitro assays. In studies using rat aortic strips, this compound was found to be approximately 700-fold more potent than Minoxidil at inducing relaxation.[1][3] Similarly, in studies on porcine detrusor muscle, this compound showed significant inhibitory effects on contractions, while Minoxidil had no significant effect at the concentrations tested.[4] This higher potency allows researchers to use lower concentrations, reducing the potential for off-target effects and improving the specificity of the experiment.
K-ATP Channel Subtype Selectivity: this compound exhibits a notable selectivity for K-ATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle.[5][6] Its affinity for SUR2B is approximately five times greater than for SUR2A (found in cardiac and skeletal muscle) and several orders of magnitude lower for SUR1 (found in neurons and pancreatic beta-cells).[5] This selectivity makes this compound an excellent pharmacological tool for isolating and studying the specific roles of SUR2B-containing channels in vascular physiology.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative differences in potency between this compound and Minoxidil from published in vitro studies.
| Parameter | This compound | Minoxidil | Fold Difference (this compound vs. Minoxidil) | Tissue/Assay | Reference |
| ED₅₀ (Vasorelaxation) | 0.3 µM | 100 µM (0.1 mM) | ~700x more potent | Serotonin-contracted rat aortic strips | [1][3] |
| K-ATP Channel Activation | More Potent | Less Potent | Qualitatively Higher | SarcKATP current in ventricular myocytes | [7] |
| Inhibition of Contraction | Significant effect at 10⁻⁵.⁵ M | No significant effect | N/A | Carbachol-induced contraction in porcine detrusor | [4] |
Signaling Pathway Diagrams
The diagrams below illustrate the distinct mechanisms of action for this compound and Minoxidil.
Caption: Mechanism of Action for this compound.
Caption: Mechanism of Action for Minoxidil.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare potassium channel openers are provided below.
Vascular Relaxation Assay (Aortic Ring)
This ex vivo assay measures a compound's ability to relax pre-contracted vascular smooth muscle.[8][9]
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta. Place it in cold Krebs-Henseleit Solution (KHS).
-
Carefully remove surrounding connective and adipose tissue.
-
Cut the aorta into uniform rings of approximately 3-5 mm in length.[9]
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with KHS, maintained at 37°C and bubbled with carbogen (B8564812) gas (95% O₂ / 5% CO₂).[8]
-
Connect the upper hook to an isometric force transducer to record tension.
-
Apply a resting tension of ~1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.
-
-
Experimental Procedure:
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissue and allow it to return to baseline tension.
-
Induce a stable, submaximal contraction using a vasoconstrictor like phenylephrine (B352888) (e.g., 10⁻⁶ M) or serotonin.[1][3]
-
Once the contraction plateaus, add the test compound (this compound or Minoxidil) to the organ bath in a cumulative, concentration-dependent manner (e.g., half-log increments).
-
Record the relaxation at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the ED₅₀ (the concentration that produces 50% of the maximal relaxation).
-
Rubidium (Rb⁺) Efflux Assay
This assay provides a functional measure of K-ATP channel activity by using Rb⁺ as a tracer for K⁺.[10][11][12]
-
Cell Preparation and Loading:
-
Plate cells expressing the K-ATP channel of interest (e.g., HEK-293 cells transfected with Kir6.2/SUR2B) in a multi-well plate.
-
Incubate the cells in a loading buffer containing RbCl (in place of KCl) for a sufficient time to allow Rb⁺ to replace intracellular K⁺.
-
-
Efflux Stimulation:
-
Aspirate the loading buffer and wash the cells rapidly with a Rb⁺-free, low-potassium solution to remove extracellular Rb⁺.
-
Add an efflux buffer containing the test compound (this compound or Minoxidil) at various concentrations. Include a positive control (a known K-ATP channel opener) and a negative control (vehicle).
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow for channel opening and Rb⁺ efflux.
-
-
Sample Collection and Measurement:
-
Carefully collect the supernatant (extracellular fraction), which contains the effluxed Rb⁺.
-
Lyse the remaining cells in the wells with a lysis buffer (e.g., containing detergent or distilled water) to release the intracellular Rb⁺.
-
Measure the Rb⁺ concentration in both the extracellular and intracellular fractions using Flame Atomic Absorption Spectroscopy (FAAS).[12]
-
-
Data Analysis:
-
Calculate the percentage of Rb⁺ efflux for each well: [Rb⁺_extracellular / (Rb⁺_extracellular + Rb⁺_intracellular)] * 100.
-
Plot the percentage of Rb⁺ efflux against the compound concentration to determine potency and efficacy.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ionic currents flowing through K-ATP channels in the membrane of a single cell.[13][14]
-
Cell and Pipette Preparation:
-
Prepare isolated cells (e.g., vascular smooth muscle cells or cardiomyocytes) and place them in a recording chamber on an inverted microscope.
-
Fabricate glass micropipettes with a tip resistance of 3-8 MΩ using a pipette puller.
-
Fill the pipette with an internal solution containing a low concentration of ATP (e.g., <1 mM) to ensure K-ATP channels are not inhibited.
-
-
Seal Formation and Recording:
-
Using a micromanipulator, carefully approach a cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows electrical access to the entire cell.[15]
-
-
Experimental Procedure:
-
Clamp the cell membrane potential at a specific voltage (e.g., 0 mV).
-
Record the baseline current.
-
Perfuse the cell with an external solution containing the test compound (this compound or Minoxidil).
-
Record the outward current generated by the efflux of K⁺ through the newly opened K-ATP channels.
-
-
Data Analysis:
-
Measure the amplitude of the drug-induced outward current.
-
Normalize the current to the cell size (capacitance) to allow for comparison between cells.
-
Generate a dose-response curve by plotting the normalized current against the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for comparing the in vitro activity of this compound and Minoxidil.
Caption: Workflow for comparing K-ATP channel openers.
References
- 1. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of the ATP-sensitive potassium channel openers cromakalim, this compound and minoxidil on the carbachol–response curve in porcine detrusor muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 7. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. e-century.us [e-century.us]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Pinacidil's Receptor Selectivity: A Comparative Analysis for SUR1 and SUR2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with their molecular targets is paramount. This guide provides a detailed comparison of the selectivity of Pinacidil (B1677893) for the sulfonylurea receptor (SUR) 1 versus SUR2 isoforms, key components of ATP-sensitive potassium (K-ATP) channels.
This compound, a well-characterized potassium channel opener, exhibits marked selectivity for K-ATP channels containing the SUR2 subunit over those with the SUR1 subunit. This selectivity profile is fundamental to its pharmacological effects, primarily targeting vascular smooth muscle and cardiac tissue, where SUR2 isoforms are predominantly expressed, while sparing pancreatic β-cells, which are rich in SUR1.[1][2][3]
Quantitative Comparison of this compound Activity
The functional consequence of this compound's interaction with SUR subunits is the opening of the associated Kir6.x potassium channel pore. This activity can be quantified by determining the half-maximal effective concentration (EC50) for channel activation. In contrast, binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays, provides a direct measure of the drug-receptor interaction.
| Receptor Subunit | K-ATP Channel Composition | This compound Activity | Assay Type | Reference |
| SUR1 | Kir6.2/SUR1 | Very low affinity; precise Ki could not be determined. Did not significantly displace [3H]glibenclamide at concentrations up to 500 µM in the absence of MgATP. | Competitive Radioligand Binding | [1][4] |
| Kir6.2/SUR1 | No activation observed. | Thallium Flux Assay | [5] | |
| SUR2A | Kir6.2/SUR2A | EC50: ~10 µM | Whole-Cell Patch Clamp | [6][7] |
| SUR2B | Kir6.2/SUR2B | EC50: ~2 µM | Whole-Cell Patch Clamp | [6][7] |
Experimental Protocols
The evaluation of this compound's selectivity for SUR1 versus SUR2 receptors relies on established in vitro techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiological Analysis of K-ATP Channel Activation
This method directly measures the functional effect of this compound on K-ATP channel activity.
Objective: To determine the EC50 value of this compound for the activation of K-ATP channels containing SUR1, SUR2A, or SUR2B subunits.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired K-ATP channel subunits (e.g., Kir6.2 and SUR1, Kir6.2 and SUR2A, or Kir6.2 and SUR2B).
-
Whole-Cell Patch Clamp Recording:
-
Transfected cells are identified (often via a co-transfected fluorescent marker) and selected for recording.
-
A glass micropipette with a fine tip is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the whole cell (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.3 with KOH. ATP is included to inhibit basal channel activity.
-
Bath Solution (Extracellular): Contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES, pH adjusted to 7.4 with KOH.
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to achieve a range of final concentrations. The solutions are perfused over the cell.
-
Data Acquisition and Analysis: The resulting potassium currents are recorded and measured. The increase in current in response to this compound is plotted against the drug concentration, and the data are fitted to a dose-response curve to determine the EC50 value.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the SUR1 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the SUR1 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the Kir6.2/SUR1 channel are cultured and harvested.
-
Cells are lysed in a hypotonic buffer and homogenized.
-
The homogenate is centrifuged at high speed to pellet the cell membranes, which are then resuspended in a suitable buffer.
-
-
Binding Reaction:
-
In assay tubes, the cell membranes are incubated with a fixed concentration of a radioligand that binds with high affinity to SUR1 (e.g., [3H]glibenclamide).
-
Increasing concentrations of unlabeled this compound are added to the tubes to compete with the radioligand for binding to the SUR1 receptor.
-
The reaction is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
-
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of MgATP on this compound-induced displacement of glibenclamide from the sulphonylurea receptor in a pancreatic beta-cell line and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide: Pinacidil Versus Hydralazine in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive agents pinacidil (B1677893) and hydralazine (B1673433), focusing on their performance in clinical and preclinical studies. It includes a detailed examination of their mechanisms of action, comparative efficacy, hemodynamic effects, and side effect profiles, supported by experimental data.
Introduction
This compound and hydralazine are both direct-acting vasodilators used in the management of hypertension. However, they belong to different pharmacological classes and exert their effects through distinct molecular mechanisms. This compound is a potassium channel opener, representing a novel class of antihypertensive drugs, while hydralazine's mechanism, though not fully elucidated, involves modulation of intracellular calcium. This guide aims to provide a comprehensive comparison to inform research and drug development in the field of hypertension.
Mechanisms of Action
This compound: A Potassium Channel Opener
This compound's primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[1]
Hydralazine: A Modulator of Intracellular Calcium
The precise mechanism of hydralazine is not fully understood, but it is known to be a direct-acting vasodilator that primarily affects arterioles.[2] It is believed to interfere with calcium movements within vascular smooth muscle cells.[3] One proposed mechanism is the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. By preventing this release, hydralazine reduces the intracellular calcium available for the contractile apparatus, leading to smooth muscle relaxation and vasodilation.
Comparative Efficacy in Hypertension
Clinical trials have directly compared the antihypertensive efficacy of this compound and hydralazine, both as monotherapy and in combination with other agents.
Monotherapy Studies
In a double-blind study comparing this compound and hydralazine monotherapy, both drugs were effective in reducing blood pressure.[4] However, the study noted differences in the magnitude of effect and dosage.
| Parameter | This compound (n=14) | Hydralazine (n=15) |
| Mean Dose | 64.3 mg/day | 163.3 mg/day |
| Treatment Duration | 8.5 weeks | 8.3 weeks |
| Baseline Supine Diastolic BP (mmHg) | 96.5 | 101.5 |
| Post-treatment Supine Diastolic BP (mmHg) | 82.6 | 94.0 |
| Change in Supine Diastolic BP (mmHg) | -13.9 | -7.5 |
| Table 1: Comparison of this compound and Hydralazine Monotherapy in Essential Hypertension.[4] |
Combination Therapy Studies
When used as part of a combination regimen, both this compound and hydralazine have shown comparable success rates in controlling blood pressure. In a double-blind, randomized trial where hydrochlorothiazide (B1673439) or propranolol (B1214883) could be added, the success rates were similar for both drugs.
| Outcome | This compound | Hydralazine |
| Success on Monotherapy | 1/17 | 1/17 |
| Success with Combination Therapy | 16/20 | 15/18 |
| Table 2: Success Rates of this compound and Hydralazine in Combination Therapy. |
Hemodynamic Effects
A key differentiator between this compound and hydralazine lies in their hemodynamic profiles, particularly their effects on the heart.
A double-blind, randomized, crossover study revealed that while both drugs reduced total peripheral resistance by approximately 40%, their effects on mean blood pressure and cardiac function differed significantly.[1]
| Hemodynamic Parameter | This compound (0.2 mg/kg IV) | Hydralazine (0.3 mg/kg IV) |
| Mean Blood Pressure Reduction | 30 mmHg | 10 mmHg |
| Heart Rate | Less pronounced increase | Greater increase |
| Cardiac Contractility | Less pronounced increase | Greater increase |
| Cardiac Index | Less pronounced increase | Greater increase |
| Pulmonary Blood Pressure | Decreased | Slightly increased |
| Myocardial Oxygen Consumption | No change | Increased by 35% |
| Table 3: Acute Hemodynamic Effects of Intravenous this compound and Hydralazine.[1] |
These findings suggest that hydralazine has direct cardiostimulatory effects that are not observed with this compound.[1]
Side Effect Profile
The side effects of both this compound and hydralazine are primarily related to their vasodilatory action. Common side effects for both drugs include headache, edema, palpitations, and tachycardia.[4] However, the incidence and severity of certain side effects may differ.
In one study, five out of six subjects reported side effects after hydralazine administration, while none were reported after this compound.[1] Another study noted that while the overall incidence of adverse effects with this compound can be high, they are often mild and transient.[4] For this compound monotherapy, the incidence of edema is dose-dependent, with rates of 3%, 26%, and 47% at dosages of 12.5, 25, and 37.5 mg twice daily, respectively.
Experimental Protocols
Double-Blind, Randomized, Crossover Study of Acute Hemodynamic Effects
-
Objective: To compare the acute hemodynamic effects of intravenous this compound and hydralazine in hypertensive subjects.[1]
-
Study Design: A double-blind, randomized, crossover study.
-
Participants: Six subjects with hypertension.
-
Intervention: Intravenous administration of this compound (0.2 mg/kg) and hydralazine (0.3 mg/kg), both before and after beta-adrenoceptor blockade.
-
Measurements:
-
Blood Pressure: Assessed to determine the mean reduction.
-
Total Peripheral Resistance: Measured to evaluate vasodilation.
-
Heart Rate, Cardiac Contractility, and Cardiac Index: Monitored to assess cardiac effects.
-
Pulmonary Blood Pressure: Measured to determine effects on pulmonary circulation.
-
Forearm Blood Flow: Assessed using venous occlusion strain gauge plethysmography.
-
Myocardial Oxygen Consumption: Estimated from the rate-pressure product.
-
Double-Blind, Randomized, Controlled Trial in Essential Hypertension
-
Objective: To compare the efficacy and side effects of controlled-release this compound and hydralazine in essential hypertension.
-
Study Design: A double-blind, randomized, controlled trial.
-
Participants: Patients with essential hypertension.
-
Intervention: Administration of controlled-release this compound or hydralazine. Hydrochlorothiazide or propranolol could be added to control side effects or diastolic blood pressure.
-
Measurements:
-
Blood Pressure: Systolic and diastolic blood pressure were measured to assess treatment efficacy.
-
Heart Rate and Body Weight: Monitored for changes.
-
Plasma Norepinephrine and Epinephrine: Measured to assess sympathoadrenal activity.
-
Side Effects: Recorded to evaluate tolerability.
-
Conclusion
This compound and hydralazine are both effective vasodilators for the treatment of hypertension, but they exhibit important differences in their mechanism of action, hemodynamic effects, and side effect profiles. This compound, a potassium channel opener, appears to offer a more favorable hemodynamic profile with less direct cardiac stimulation compared to hydralazine. While both drugs can cause typical vasodilator-related side effects, some evidence suggests that this compound may be better tolerated in terms of acute adverse events. The choice between these agents in a clinical or research setting should be guided by a thorough understanding of these differences. Further research is warranted to fully elucidate the long-term comparative benefits and risks of these two distinct classes of vasodilators.
References
- 1. Acute hemodynamic effects of this compound and hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antihypertensive, renal hemodynamic, and humoral effects of this compound and hydralazine monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, controlled trial comparing this compound to hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound with and without hydrochlorothiazide. Dose-response relationships from results of a 4 x 3 factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomers of Pinacidil: Unraveling Stereoselective Effects on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the enantiomers of Pinacidil (B1677893), a well-established ATP-sensitive potassium (KATP) channel opener. By examining the available experimental data, we aim to elucidate the stereochemical nuances that govern their interaction with KATP channels and the resulting physiological responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and Stereoisomerism
This compound is a cyanoguanidine derivative that exerts its primary pharmacological effect—vasodilation—by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] This leads to membrane hyperpolarization, which in turn inhibits the influx of calcium through voltage-gated calcium channels, ultimately causing smooth muscle relaxation and a decrease in blood pressure.[1] this compound possesses a chiral center, and therefore exists as two enantiomers: the levorotatory (–)-Pinacidil and the dextrorotatory (+)-Pinacidil. As with many chiral drugs, the biological activity of this compound is stereoselective, with one enantiomer often exhibiting significantly greater potency than the other.
Comparative Pharmacological Effects
Experimental evidence consistently demonstrates that the pharmacological activity of this compound resides predominantly in its (–)-enantiomer. In vitro studies have shown that (–)-Pinacidil is approximately 20 times more potent than (+)-Pinacidil in producing vasorelaxation.[2] This stereoselectivity is a critical consideration in its mechanism of action and therapeutic potential. While racemic this compound is a potent activator of KATP channels, the differential activity of its enantiomers highlights the specific molecular interactions required for channel modulation.
Further emphasizing the importance of stereochemistry, a study on a this compound analog, PNU-94750, revealed that its enantiomers can exert opposing effects on KATP channels.[3] The R-enantiomer of this analog acts as an inhibitor of Kir6.2/SUR2 channels with an IC50 of approximately 50 nM, whereas the S-enantiomer is a weak opener.[3] This finding underscores the potential for enantiomers of KATP channel modulators to have not just quantitatively, but also qualitatively different pharmacological profiles.
Quantitative Data Summary
| Parameter | Racemic this compound | (-)-Pinacidil | (+)-Pinacidil | Reference |
| Vasorelaxation (Rat Portal Vein) | - | More Potent | Less Potent | [2] |
| Relative Potency | - | ~20x | 1x | [2] |
| Vasorelaxation (Phenylephrine-contracted cephalic veins, EC50) | 0.43 ± 0.09 µM | - | - | [4] |
| Negative Inotropic Effect (Cat papillary muscle, EC50) | 4.1 ± 0.7 µM | - | - | [4] |
| KATP Channel Activation (Kir6.2/SUR2A, EC50) | ~10 µM | - | - | [5] |
| KATP Channel Activation (Kir6.2/SUR2B, EC50) | ~2 µM | - | - | [5] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on its interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel. This interaction is thought to allosterically modulate the channel, increasing its open probability. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-dependent calcium channels, reducing intracellular calcium concentration and leading to vasorelaxation.
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Protocols
Vasorelaxation Assay
This protocol outlines a general method for assessing the vasorelaxant effects of this compound enantiomers on isolated arterial rings.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta or another suitable artery is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
The artery is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.
2. Experimental Setup:
-
The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (B352888) (1 µM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of the this compound enantiomers or the racemate to the organ bath.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated by non-linear regression analysis of the concentration-response curves.
Patch-Clamp Electrophysiology
This protocol describes a method for studying the effects of this compound enantiomers on KATP channels in isolated cells using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
A suitable cell line expressing the KATP channel of interest (e.g., HEK293 cells stably transfected with Kir6.2 and SUR2A subunits) or freshly isolated vascular smooth muscle cells are used.
-
Cells are cultured on glass coverslips.
2. Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution (e.g., in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with an internal solution (e.g., in mM: KCl 140, MgCl2 1, EGTA 10, HEPES 10, ATP as required; pH adjusted to 7.2).
3. Experimental Procedure:
-
A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
KATP channel currents are elicited by applying voltage steps or ramps.
-
The baseline current is recorded, after which the cells are perfused with solutions containing different concentrations of the this compound enantiomers.
-
The change in current amplitude in response to the drug application is measured to determine the concentration-dependent activation of the KATP channels.
-
EC50 values can be determined by fitting the concentration-response data to a Hill equation.
Caption: General experimental workflows for assessing this compound enantiomer effects.
Conclusion
The available evidence strongly indicates that the pharmacological effects of this compound are stereoselective, with the (–)-enantiomer being the primary contributor to its KATP channel opening and vasorelaxant activities. For researchers and drug development professionals, this highlights the importance of considering stereochemistry in the design and evaluation of new KATP channel modulators. While direct, comprehensive comparative data for the individual enantiomers of this compound remain somewhat limited in the public literature, the significant difference in potency underscores the potential for developing more selective and potent therapeutic agents by focusing on the desired enantiomeric form. Further studies directly comparing the binding kinetics and channel activation properties of the individual enantiomers on various KATP channel subtypes would be invaluable for a more complete understanding of their structure-activity relationship.
References
- 1. This compound activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereoenantiomers of a this compound analog open or close cloned ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Efficacy of Pinacidil and Prazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive agents pinacidil (B1677893) and prazosin (B1663645), focusing on their efficacy, mechanisms of action, and experimental evaluation. The information is intended for a scientific audience engaged in cardiovascular research and drug development.
Executive Summary
This compound, a potassium channel opener, and prazosin, an alpha-1 adrenergic receptor antagonist, are both effective in lowering blood pressure. Clinical studies demonstrate that this compound may offer a slightly more potent reduction in diastolic blood pressure but is associated with a higher incidence of side effects related to vasodilation, such as edema and tachycardia. Prazosin, while generally well-tolerated, may be limited by a lack of efficacy in some patients when used as monotherapy. This guide presents a comprehensive analysis of their comparative efficacy, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of their distinct signaling pathways.
Comparative Antihypertensive Efficacy: A Quantitative Analysis
Multiple clinical trials have directly compared the antihypertensive effects of this compound and prazosin. The following tables summarize the key quantitative findings from these studies.
Table 1: Reduction in Diastolic Blood Pressure (DBP)
| Study | Drug & Dosage | Baseline DBP (mmHg, mean ± SD) | Mean DBP Reduction (mmHg, mean ± SD) | p-value (vs. comparator) |
| Goldberg et al. (1988)[1] | This compound (12.5 to 75 mg b.i.d.) | 102 to 103 ± 9 | 18.8 ± 10.0 | < 0.001 |
| Prazosin (1 to 10 mg b.i.d.) | 102 to 103 ± 9 | 15.5 ± 9.2 | ||
| Anonymous (1988)[2] | This compound | 100-115 (sitting) | 16 ± 7 | < 0.10 |
| Prazosin | 100-115 (sitting) | 13 ± 6 |
Table 2: Responder Rates and Adverse Effects
| Study | Drug | Responder Rate (%) | Common Adverse Effects | Notes |
| Goldberg et al. (1988)[1] | This compound | Not explicitly stated | Edema (38.2%), Tachycardia (15-20%), Palpitation (13-15%) | More patients required hydrochlorothiazide (B1673439) for edema (p = 0.008). |
| Prazosin | Not explicitly stated | Asthenia (20.2%), Postural hypotension (4.7%), Tachycardia (15-20%), Palpitation (13-15%) | More patients required hydrochlorothiazide and propranolol (B1214883) for lack of efficacy (p < 0.001). | |
| G-J. G. (1988)[3] | This compound | 83 | Vasodilation-related adverse experiences | Response rate was significantly greater than the prazosin group. |
| Prazosin | 75 | Not detailed | ||
| Anonymous (1988)[2] | This compound | 85 | Edema, headache, dizziness, tachycardia | Heart rate was increased. Nine patients required a thiazide diuretic for edema. Discontinuation of therapy in 10 patients due to side effects. |
| Prazosin | 77 | Dizziness, headache, tachycardia | Heart rate was unchanged. Two patients required a thiazide diuretic for edema. Discontinuation of therapy in 10 patients due to side effects. |
Table 3: Effects on Plasma Lipids
| Study | Drug | Change in Total Cholesterol (mg/dL, mean) | Change in HDL Cholesterol (mg/dL, mean) | Change in Triglycerides (mg/dL, mean) |
| This compound-Prazosin Research Groups (1989)[4] | This compound | -9.8 | +3.6 | -14.8 |
| Prazosin | Not reported | -1.0 | +30.3 | |
| Placebo | +4.2 | Not reported | +8.6 |
Mechanisms of Action and Signaling Pathways
This compound and prazosin exert their antihypertensive effects through distinct molecular mechanisms, targeting different components of the cardiovascular system.
This compound: An ATP-Sensitive Potassium (K-ATP) Channel Opener
This compound is a potent activator of ATP-sensitive potassium channels (K-ATP channels).[5][6] These channels are found in the plasma membranes of various cells, including vascular smooth muscle cells.[6] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure.[5]
Prazosin: An Alpha-1 Adrenergic Receptor Antagonist
Prazosin is a selective antagonist of alpha-1 adrenergic receptors.[2] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[7] They are primarily located on the postsynaptic membranes of vascular smooth muscle cells.[7] Endogenous catecholamines, such as norepinephrine (B1679862), typically bind to these receptors, initiating a signaling cascade that leads to vasoconstriction. Prazosin competitively blocks the binding of norepinephrine to alpha-1 adrenergic receptors. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release from the sarcoplasmic reticulum and reduced calcium influx leads to vasodilation of both arterioles and veins, resulting in a decrease in peripheral resistance and blood pressure.[7]
References
- 1. Vasodilator monotherapy in the treatment of hypertension: comparative efficacy and safety of this compound, a potassium channel opener, and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparator trials with this compound, a potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of this compound on blood lipids: comparisons with prazosin and placebo in patients with hypertension. This compound-Prazosin and this compound-Placebo Research Groups, Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Differentiating Pinacidil's Effects from Other Vasodilators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pinacidil (B1677893) with other key vasodilators, focusing on their distinct mechanisms of action, signaling pathways, and experimental data. The information presented is intended to support research and development in the field of cardiovascular pharmacology.
Overview of Vasodilator Mechanisms
Vasodilators are a class of drugs that widen blood vessels, leading to a decrease in blood pressure. While the end result is similar, the underlying molecular mechanisms can vary significantly. This guide focuses on comparing this compound, a potent ATP-sensitive potassium (K-ATP) channel opener, with other vasodilators including Minoxidil (B1677147), Diazoxide (B193173), and Nicorandil. Understanding these differences is crucial for targeted drug development and application.
This compound exerts its effect by directly relaxing vascular smooth muscle.[1] It belongs to a class of drugs known as "potassium channel openers," which hyperpolarize cell membranes by increasing potassium efflux.[1] This action indirectly reduces the influx of intracellular calcium, leading to the relaxation of vascular smooth muscle.[1] Unlike some other vasodilators, this compound's action is not dependent on alpha, beta, cholinergic, or histaminergic receptors, nor does it alter cAMP or cGMP levels.[2]
Comparative Data on Vasodilator Potency
Quantitative comparisons of vasodilator potency are essential for understanding their relative efficacy. The following table summarizes key experimental data from in vitro and in vivo studies.
| Vasodilator | Model | Parameter | Result |
| This compound | Serotonin-contracted rat aortic strips | ED50 | 0.3 µM[2] |
| Minoxidil | Serotonin-contracted rat aortic strips | ED50 | 0.1 mM[2] |
| Hydralazine (B1673433) | Serotonin-contracted rat aortic strips | ED50 | 0.2 mM[2] |
| This compound | Conscious spontaneously hypertensive rats (oral) | Antihypertensive Potency | ~3x more potent than hydralazine, ~10x more potent than minoxidil[2] |
| Nitroglycerin | Rat aortic strip preparations | ED50 | This compound is ~30-fold less potent |
| Minoxidil & Hydralazine | Rat aortic strip preparations | ED50 | This compound is ~700-fold more potent[3] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and other vasodilators stem from their unique interactions with cellular signaling pathways.
This compound
This compound is a potent and selective activator of the SUR2B subunit of the ATP-sensitive potassium (K-ATP) channel found on vascular smooth muscle.[4][5] Opening of these channels leads to potassium ion efflux, which hyperpolarizes the cell membrane. This hyperpolarization inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation.[1] At higher concentrations, this compound may also inhibit receptor-mediated, G-protein-coupled phosphatidylinositol turnover.[6]
Minoxidil
Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate (B86663), by the sulfotransferase enzyme SULT1A1 in hair follicles.[7] Minoxidil sulfate is a potassium channel opener that activates ATP-sensitive potassium channels in vascular smooth muscles, leading to vasodilation.[7][8][9] This mechanism is similar to this compound's primary action. Minoxidil's effects also include stimulating the microcirculation around hair follicles and inducing vascular endothelial growth factor.[8]
Diazoxide
Diazoxide also functions as a potassium channel opener, targeting ATP-sensitive K-ATP channels.[10] It has a particularly high affinity for mitochondrial K-ATP channels.[11][12] In pancreatic beta-cells, opening these channels inhibits insulin (B600854) release, which is why it is used to treat hypoglycemia.[10] In vascular smooth muscle, the resulting hyperpolarization leads to vasodilation.[10]
Nicorandil
Nicorandil exhibits a dual mechanism of action. It acts as a potassium channel opener, similar to this compound, and also serves as a nitric oxide (NO) donor.[13][14] The release of NO activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.[15] This hybrid nature allows it to dilate both arterial and venous vessels.[13]
Experimental Protocols
To differentiate the effects of these vasodilators, specific experimental protocols are employed. Below are detailed methodologies for key experiments.
In Vitro Vasodilation Assay in Isolated Aortic Rings
Objective: To determine and compare the potency of vasodilators in relaxing pre-contracted vascular smooth muscle.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.
-
Contraction: A stable contraction is induced by adding a vasoconstrictor, typically serotonin (B10506) (10⁻⁶ M) or norepinephrine (B1679862) (10⁻⁷ M), to the organ bath.
-
Vasodilator Application: Once a stable plateau of contraction is achieved, cumulative concentrations of the vasodilator (e.g., this compound, Minoxidil) are added to the bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension. The ED50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) is calculated to determine potency.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
Objective: To directly measure the effect of vasodilators on the activity of ATP-sensitive potassium channels in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from rodent arteries (e.g., mesenteric artery).
-
Patch-Clamp Recording: The whole-cell or inside-out patch-clamp technique is used to record ion channel currents. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Experimental Solutions: The pipette and bath solutions are formulated to isolate potassium currents. The intracellular solution contains a low concentration of ATP to allow for K-ATP channel activity.
-
Drug Application: The vasodilator is applied to the cell via the bath solution.
-
Data Acquisition and Analysis: The current flowing through the K-ATP channels is recorded before and after drug application. An increase in outward current indicates channel opening. The dose-response relationship can be determined by applying different concentrations of the drug.
Conclusion
This compound is a potent vasodilator that primarily acts by opening ATP-sensitive potassium channels in vascular smooth muscle. While other vasodilators like Minoxidil and Diazoxide share this general mechanism, they differ in terms of their active forms, tissue selectivity, and potency. Nicorandil stands out with its dual mechanism of action, combining K-ATP channel opening with nitric oxide donation. A thorough understanding of these distinctions, supported by robust experimental data, is paramount for the targeted development of novel cardiovascular therapies.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 6. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil sulfate - Wikipedia [en.wikipedia.org]
- 8. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minoxidil sulphate: origin, mechanism of action and applications_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 11. KATP Channel Opener Diazoxide Prevents Neurodegeneration: A New Mechanism of Action via Antioxidative Pathway Activation | PLOS One [journals.plos.org]
- 12. Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicorandil as a hybrid between nitrates and potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicorandil: a potassium channel opening drug for treatment of ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinacidil: A Comparative Analysis of its Effects on ATP-Sensitive and Ca2+-Activated Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Pinacidil (B1677893), a well-established antihypertensive agent, exerts its vasodilatory effects through the opening of potassium (K+) channels in vascular smooth muscle cells. This guide provides a comprehensive comparison of this compound's action on two major classes of potassium channels: ATP-sensitive K+ (K-ATP) channels and calcium-activated K+ (K-Ca) channels, with a focus on large-conductance Ca2+-activated K+ (BKCa) channels. This analysis is supported by experimental data to aid in research and drug development endeavors.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on K-ATP and BKCa channels based on available experimental evidence.
| Parameter | ATP-Sensitive K+ (K-ATP) Channels | Large-Conductance Ca2+-Activated K+ (BKCa) Channels | Reference |
| Effect | Activation (Opener) | Activation (Opener) | [1][2] |
| EC50 | ~2 µM (SUR2B/Kir6.2), ~10 µM (SUR2A/Kir6.2) | Not explicitly reported, but activation observed at 1-20 µM | [1][3] |
| Single-Channel Conductance (this compound-activated) | Approximately 17 pS | Approximately 150 ± 16 pS | [1] |
| Modulators | Inhibited by high intracellular ATP concentrations and glibenclamide.[1][4] | Potentiated by increased intracellular Ca2+ concentration; blocked by iberiotoxin (B31492) and tetraethylammonium (B1195904) (TEA).[1][2] | |
| Subunit Interaction | Interacts with the sulfonylurea receptor (SUR) subunit.[3][5] | The precise interaction site is less defined, but its activity is Ca2+-dependent.[2] |
Experimental Protocols
The primary technique used to characterize the effects of this compound on both K-ATP and K-Ca channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in live cells or membrane patches.
Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effect
-
Cell Preparation: Vascular smooth muscle cells or other relevant cell types (e.g., HEK293T cells expressing specific channel subunits) are enzymatically dissociated and plated on glass coverslips.[1][3]
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of Mg-ATP (e.g., 0.1 to 5 mM) to study ATP-dependence (pH adjusted to 7.2 with KOH).[4]
-
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell.
-
Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit channel currents.
-
Drug Application: this compound is applied to the bath solution at various concentrations (e.g., 1 µM to 100 µM) to determine its effect on the whole-cell current. Channel-specific blockers (e.g., glibenclamide for K-ATP, iberiotoxin for BKCa) are used to confirm the identity of the channels being modulated.[1]
-
Data Analysis: The change in current amplitude in response to this compound is measured and used to construct dose-response curves to calculate EC50 values.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct opening of potassium channels, leading to membrane hyperpolarization. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and causing smooth muscle relaxation.
This compound's Interaction with K-ATP Channels
This compound activates K-ATP channels by interacting with the regulatory sulfonylurea receptor (SUR) subunit.[5] The presence of intracellular ATP influences this interaction, with higher ATP concentrations inhibiting channel opening.[4] this compound's binding is thought to allosterically modulate the channel, increasing its open probability.
Caption: this compound activates K-ATP channels via the SUR subunit.
This compound's Interaction with BKCa Channels
This compound also directly activates BKCa channels, an effect that is potentiated by increases in intracellular calcium concentration.[2] The large conductance of BKCa channels means that even a small increase in their open probability can lead to significant potassium efflux and membrane hyperpolarization.[1]
Caption: this compound's activation of BKCa channels is enhanced by intracellular Ca2+.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on ion channels.
Caption: Workflow for ion channel electrophysiology experiments.
Conclusion
The available evidence clearly indicates that this compound is a non-selective potassium channel opener, activating both ATP-sensitive and large-conductance calcium-activated potassium channels.[1] While its effects on K-ATP channels have been more extensively quantified in terms of EC50 values for different subunit compositions, its activation of BKCa channels, particularly in vascular smooth muscle, is also a significant contributor to its vasodilatory action. For researchers and drug development professionals, this dual activity is a critical consideration. Future studies directly comparing the potency of this compound on both channel types within the same experimental system would be highly valuable for a more precise understanding of its pharmacological profile.
References
- 1. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion channel effects of this compound in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Pinacidil
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Pinacidil, a potassium channel activator, requires careful handling throughout its lifecycle, including proper disposal. Adherence to these procedures is critical for mitigating health risks and ensuring a compliant and safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for any signs of damage before use. |
| Body Protection | A lab coat or a chemical-resistant apron must be worn to prevent skin contact. Ensure that closed-toe shoes are worn at all times within the laboratory. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
Step-by-Step Disposal Protocol for this compound Waste
This compound waste should be treated as hazardous chemical waste. The following step-by-step guide outlines the safe disposal of various forms of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as any lab materials heavily contaminated with the compound (e.g., weighing papers, contaminated gloves), in a designated and clearly labeled hazardous waste container. The container must be made of a compatible material and have a tightly fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Contaminated Labware: Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
2. Decontamination of Labware:
-
Wearing appropriate PPE, transport the contaminated labware to a designated cleaning area, preferably within a fume hood.
-
Rinse the labware with a suitable solvent (e.g., ethanol, if compatible) to remove the bulk of the this compound residue. This initial solvent rinse must be collected as liquid hazardous waste.[1]
-
After the initial rinse, wash the labware thoroughly with soap and water.
3. Spill Management:
-
In the event of a small spill, eliminate all ignition sources.[2]
-
Absorb the spill with an inert material, such as sand or vermiculite.[2]
-
Carefully sweep or scoop up the absorbent material and place it into a designated hazardous waste container.[2][3]
-
For larger spills, it may be necessary to use a water spray to disperse vapors, but ensure that runoff does not enter waterways or sewers.[2]
4. Final Disposal:
-
All collected this compound waste, including solid waste, liquid waste, and spill cleanup materials, must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.
-
Ensure that all waste containers are properly labeled with the contents ("Hazardous Waste: this compound") and any other information required by your institution and local regulations.
-
Store the sealed waste containers in a designated, secure area until they are collected by the waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided here is based on general safety data and best practices for laboratory chemical disposal. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health & Safety (EH&S) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Pinacidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pinacidil in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
This compound is a potassium channel opener that has been used as a vasodilator.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification and Classification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | - Gloves: Two pairs of powder-free nitrile gloves. Change outer glove immediately upon contamination. - Lab Coat: A lab coat with tight-fitting cuffs. - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling larger quantities or if the ventilation is not optimal. |
| Solution Preparation and Handling | - Gloves: Two pairs of powder-free nitrile gloves. - Lab Coat: A lab coat with tight-fitting cuffs. - Eye Protection: Safety goggles or a face shield in addition to safety glasses, particularly when there is a splash hazard. |
| Cell Culture and In Vitro Assays | - Gloves: A single pair of nitrile gloves is typically sufficient within a biological safety cabinet. - Lab Coat: A dedicated lab coat for cell culture work. |
| Waste Disposal | - Gloves: Two pairs of powder-free nitrile gloves. - Lab Coat: A lab coat with tight-fitting cuffs. - Eye Protection: Safety goggles. |
Operational Plans: Step-by-Step Guidance
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Experimental Protocols
1. Weighing and Stock Solution Preparation:
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
To prepare a stock solution, slowly add the weighed this compound to the solvent of choice, stirring gently to dissolve. This compound is soluble in DMSO and ethanol.[3]
-
Cap the container tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.
2. Dilution and Use in Experiments:
-
Perform all dilutions of the stock solution within a fume hood.
-
When adding this compound to experimental setups (e.g., cell culture plates, organ baths), do so carefully to avoid splashes or aerosol generation.
Emergency Procedures
Emergency Response Decision Tree for this compound Exposure
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
